Product packaging for Pivaloyl-D-valine(Cat. No.:)

Pivaloyl-D-valine

Cat. No.: B15308413
M. Wt: 201.26 g/mol
InChI Key: OXLOTCJAYCHDBD-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Pivaloyl-D-valine (CAS 90891-73-9) is a chiral building block where the D-enantiomer of valine is modified with a pivaloyl (2,2-dimethylpropanoyl) group . This compound, with the molecular formula C10H19NO3 and a molecular weight of 201.26 g/mol, is of significant interest in advanced organic synthesis and pharmaceutical research . The pivaloyl group is a well-known protecting agent in heterocyclic chemistry. Its significant steric bulk can protect both the nitrogen and adjacent carbon positions in ring systems like indoles, carbazoles, and β-carbolines from unwanted reactions, thereby directing subsequent chemical transformations to specific sites on the molecule . While notoriously difficult to remove with common bases, efficient deprotection of this group can be achieved using strong lithium bases such as LDA (Lithium diisopropylamide), enabling its use in complex multi-step syntheses . Researchers utilize this compound in the development of novel substances and as a key intermediate in proteomics studies. This compound is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19NO3 B15308413 Pivaloyl-D-valine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

(2R)-2-(2,2-dimethylpropanoylamino)-3-methylbutanoic acid

InChI

InChI=1S/C10H19NO3/c1-6(2)7(8(12)13)11-9(14)10(3,4)5/h6-7H,1-5H3,(H,11,14)(H,12,13)/t7-/m1/s1

InChI Key

OXLOTCJAYCHDBD-SSDOTTSWSA-N

Isomeric SMILES

CC(C)[C@H](C(=O)O)NC(=O)C(C)(C)C

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(C)(C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Pivaloyl-D-valine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of Pivaloyl-D-valine, an N-acylated derivative of the D-enantiomer of the essential amino acid valine. This document collates available data on its structure, physicochemical properties, and spectral characteristics. Detailed experimental protocols for its synthesis and characterization are presented, alongside visualizations of key chemical processes. This guide is intended to serve as a valuable resource for researchers and professionals engaged in peptide synthesis, drug discovery, and chiral chemistry, where N-acylated amino acids play a pivotal role as intermediates and building blocks.

Introduction

This compound, systematically named (2R)-2-(2,2-dimethylpropanamido)-3-methylbutanoic acid, is a synthetic amino acid derivative. The introduction of the bulky, hydrophobic pivaloyl group to the amino function of D-valine significantly alters its chemical properties, influencing its solubility, reactivity, and potential biological interactions. D-amino acids and their derivatives are of increasing interest in drug development due to their enhanced stability against enzymatic degradation compared to their L-enantiomers. This guide aims to provide a detailed repository of the chemical information pertaining to this compound.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively available in the public domain, the following tables summarize its known and predicted properties, along with data for the parent compound, D-valine, for comparative purposes.

Table 1: General and Physicochemical Properties
PropertyThis compoundD-Valine
IUPAC Name (2R)-2-(2,2-dimethylpropanamido)-3-methylbutanoic acid(2R)-2-amino-3-methylbutanoic acid[1]
Synonyms N-Pivaloyl-D-valine, Piv-D-Val-OH(R)-Valine, D-(-)-Valine
Molecular Formula C10H19NO3[2]C5H11NO2[1]
Molecular Weight 201.26 g/mol [2]117.15 g/mol
Appearance White to off-white crystalline powder (predicted)White crystalline powder[3]
Melting Point Data not available>295 °C (sublimes)[3]
Boiling Point Data not available213.6 °C (predicted)[4]
Solubility Sparingly soluble in water (predicted)56 g/L in water at 20 °C[5]
pKa (Carboxyl) Predicted to be slightly higher than D-valine~2.3[6]
Table 2: Spectral Data Summary
Spectral DataThis compound (Predicted/Inferred)D-Valine (Experimental)
¹H NMR Signals corresponding to the pivaloyl (tert-butyl) group (~1.2 ppm, s, 9H), valine side chain (isopropyl group), and α-proton.¹H NMR data available[7][8]
¹³C NMR Signals for the pivaloyl carbonyl and quaternary carbon, in addition to the valine carbons.¹³C NMR data available
IR (cm⁻¹) Characteristic peaks for C=O (amide and carboxylic acid), N-H (amide), and C-H bonds.IR spectra available[1]
Mass Spec (m/z) Expected molecular ion peak and fragmentation patterns corresponding to the loss of the pivaloyl group and other fragments.Mass spectra available[9][10]

Experimental Protocols

Synthesis of N-Pivaloyl-D-valine

This protocol is adapted from standard procedures for the N-acylation of amino acids.

Materials:

  • D-Valine

  • Pivaloyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Dissolve D-valine in a 1 M NaOH solution in an ice bath.

  • Slowly add a solution of pivaloyl chloride in dichloromethane to the stirred amino acid solution.

  • Maintain the pH of the reaction mixture between 9 and 10 by the dropwise addition of 2 M NaOH.

  • After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours.

  • Separate the aqueous and organic layers.

  • Wash the aqueous layer with dichloromethane.

  • Acidify the aqueous layer to a pH of approximately 2 with 1 M HCl, which should result in the precipitation of the product.

  • Collect the precipitate by vacuum filtration and wash with cold deionized water.

  • Dry the product under vacuum to yield N-Pivaloyl-D-valine.

Visualization of Synthesis Workflow:

synthesis_workflow DVal D-Valine Reaction Acylation Reaction (NaOH, CH₂Cl₂/H₂O) DVal->Reaction PivCl Pivaloyl Chloride PivCl->Reaction Separation Phase Separation Reaction->Separation Acidification Acidification (HCl) Separation->Acidification Aqueous Phase Filtration Filtration & Washing Acidification->Filtration Drying Drying Filtration->Drying Product N-Pivaloyl-D-valine Drying->Product

Caption: Workflow for the synthesis of N-Pivaloyl-D-valine.

Characterization Methods

3.2.1. Melting Point Determination: The melting point of the purified product can be determined using a standard melting point apparatus. The sample is placed in a capillary tube and heated slowly, and the temperature range over which the sample melts is recorded.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a spectrometer (e.g., 400 MHz). The sample can be dissolved in a suitable deuterated solvent such as CDCl₃ or DMSO-d₆. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

3.2.3. Infrared (IR) Spectroscopy: The IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or as a KBr pellet.

3.2.4. Mass Spectrometry (MS): Mass spectral analysis can be performed using techniques such as electrospray ionization (ESI) to determine the molecular weight and fragmentation pattern of the compound.

Visualization of Characterization Workflow:

characterization_workflow Product Purified N-Pivaloyl-D-valine MP Melting Point Apparatus Product->MP NMR NMR Spectrometer (¹H & ¹³C) Product->NMR IR FTIR Spectrometer Product->IR MS Mass Spectrometer Product->MS Data Physicochemical & Spectral Data MP->Data NMR->Data IR->Data MS->Data

Caption: Experimental workflow for the characterization of N-Pivaloyl-D-valine.

Biological Context and Applications

N-acylated amino acids are a class of molecules with diverse biological activities. The acylation of amino acids can increase their lipophilicity, potentially enhancing their ability to cross cell membranes and interact with biological targets. D-amino acids are known to be more resistant to degradation by proteases, which can prolong their biological half-life.

While specific signaling pathways involving this compound have not been elucidated, its structural features suggest potential applications in several areas:

  • Peptide Synthesis: The pivaloyl group can serve as a protecting group for the N-terminus of D-valine during peptide synthesis.

  • Chiral Building Block: this compound can be used as a chiral starting material for the synthesis of more complex molecules.

  • Drug Development: As a modified D-amino acid, it could be explored for its potential as a component of peptidomimetics or as a standalone therapeutic agent with enhanced stability.

Logical Relationship of Potential Applications:

logical_relationship PDV This compound Properties Unique Chemical Properties (Lipophilicity, Stability) PDV->Properties Peptide Peptide Synthesis Properties->Peptide Chiral Chiral Synthesis Properties->Chiral Drug Drug Discovery Properties->Drug Peptidomimetics Peptidomimetics Drug->Peptidomimetics Therapeutics Novel Therapeutics Drug->Therapeutics

Caption: Potential applications derived from the chemical properties of this compound.

Conclusion

This compound is a valuable chemical entity with properties that make it a useful tool in synthetic and medicinal chemistry. This guide has summarized the available information on its chemical and physical properties and provided standardized protocols for its synthesis and characterization. Further research is warranted to fully elucidate its physicochemical properties and to explore its potential in various scientific and therapeutic applications. The data and protocols presented herein are intended to facilitate and encourage such future investigations.

References

An In-depth Technical Guide to the Synthesis of Pivaloyl-D-valine from D-valine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Pivaloyl-D-valine, a crucial building block in the development of various pharmaceuticals. The core of this process lies in the N-acylation of the amino acid D-valine with pivaloyl chloride, a reaction typically carried out under Schotten-Baumann conditions. This document details the experimental protocol, presents key quantitative data, and illustrates the underlying chemical transformation and workflow.

Introduction

N-acylated amino acids, such as this compound, are of significant interest in medicinal chemistry and drug development. The introduction of the bulky pivaloyl group can enhance the lipophilicity and metabolic stability of parent molecules, and can also serve as a key component in the synthesis of more complex chiral structures. The synthesis of this compound is a fundamental example of amide bond formation, a cornerstone of organic and medicinal chemistry.

Synthetic Approach: The Schotten-Baumann Reaction

The most common and effective method for the synthesis of this compound is the Schotten-Baumann reaction. This reaction involves the acylation of an amine (in this case, the amino group of D-valine) with an acyl chloride (pivaloyl chloride) in the presence of a base.[1][2][3][4] The base plays a crucial role in neutralizing the hydrochloric acid that is generated as a byproduct of the reaction, thereby driving the equilibrium towards the formation of the amide product.[1][2][3][4]

A key feature of the Schotten-Baumann reaction is often the use of a two-phase solvent system, typically consisting of an organic solvent and water.[2][4] The reactants and the product remain primarily in the organic phase, while the base and the neutralized byproduct reside in the aqueous phase.[2][4]

Reaction Scheme:

G D_Valine D-Valine Pivaloyl_D_Valine This compound D_Valine->Pivaloyl_D_Valine Base Pivaloyl_Chloride Pivaloyl Chloride Pivaloyl_Chloride->Pivaloyl_D_Valine HCl HCl Pivaloyl_D_Valine->HCl + reagents +

Caption: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • D-Valine

  • Pivaloyl chloride

  • Sodium hydroxide (NaOH) or Triethylamine (Et3N)

  • Dichloromethane (CH2Cl2) or Diethyl ether (Et2O)

  • Hydrochloric acid (HCl), dilute solution

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Deionized water

Procedure:

  • Dissolution of D-valine: D-valine is dissolved in an aqueous solution of a base, such as sodium hydroxide, in a reaction flask. The mixture is cooled in an ice bath to 0-5 °C with stirring.

  • Addition of Pivaloyl Chloride: Pivaloyl chloride is dissolved in an immiscible organic solvent, such as dichloromethane or diethyl ether. This organic solution is then added dropwise to the stirred, cooled aqueous solution of D-valine over a period of 30-60 minutes.

  • Reaction: The reaction mixture is stirred vigorously at a low temperature (0-5 °C) for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • The organic layer is separated from the aqueous layer.

    • The aqueous layer is washed with a fresh portion of the organic solvent.

    • The aqueous layer is then acidified to a pH of approximately 2-3 with a dilute solution of hydrochloric acid. This protonates the carboxylate group of the this compound, causing it to precipitate out of the aqueous solution.

    • The precipitated product is collected by vacuum filtration and washed with cold water to remove any remaining salts.

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the pure product.

  • Drying: The purified product is dried under vacuum to remove any residual solvent.

Experimental Workflow:

Caption: A typical experimental workflow for the synthesis of this compound.

Data Presentation

Quantitative data for the synthesis of this compound is crucial for assessing the efficiency and purity of the product. The following tables summarize the expected data based on typical Schotten-Baumann reactions of amino acids.

Table 1: Reaction Parameters and Yield

ParameterValueReference
Reactants D-Valine, Pivaloyl ChlorideGeneral Knowledge
Base Sodium Hydroxide or Triethylamine[1][2][3][4]
Solvent Dichloromethane/Water or Diethyl ether/Water[2][4]
Reaction Temperature 0-5 °CGeneral Knowledge
Reaction Time 2-4 hoursGeneral Knowledge
Theoretical Yield To be calculated based on starting material amounts-
Actual Yield (%) Typically high (often >80-90%)General Knowledge

Table 2: Physicochemical and Spectroscopic Data of this compound

PropertyValue
Molecular Formula C10H19NO3
Molecular Weight 201.26 g/mol
Appearance White crystalline solid
Melting Point (°C) Data not available in search results
Optical Rotation ([α]D) Data not available in search results
¹H NMR (CDCl₃, δ ppm) Data not available in search results
¹³C NMR (CDCl₃, δ ppm) Data not available in search results
IR (KBr, cm⁻¹) Data not available in search results
Mass Spec (m/z) Data not available in search results

Note: Specific spectroscopic data for this compound was not found in the provided search results. The table indicates the expected types of data. Researchers should perform these analyses on their synthesized product for full characterization.

Conclusion

The synthesis of this compound from D-valine via the Schotten-Baumann reaction is a robust and high-yielding method. This technical guide outlines the fundamental principles and provides a detailed, adaptable experimental protocol for its preparation. For professionals in drug development and scientific research, a thorough characterization of the final product using modern analytical techniques is essential to ensure its purity and structural integrity for subsequent applications. Further research to establish a definitive set of spectroscopic data for this compound would be a valuable contribution to the field.

References

Pivaloyl-D-valine: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Pivaloyl-D-valine. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on providing a framework for its characterization. It includes detailed experimental protocols for determining solubility and stability, along with illustrative data presented in a structured format. This guide is intended to be a valuable resource for researchers and professionals involved in the development of drugs and other applications involving this compound.

Introduction to this compound

This compound is a derivative of the D-enantiomer of the essential amino acid valine. The attachment of a pivaloyl group (also known as a tert-butylcarbonyl group) to the amino group of D-valine significantly alters its physicochemical properties, including its solubility and stability, compared to the parent amino acid. Understanding these properties is crucial for its application in various fields, including as a chiral resolving agent, a building block in peptide synthesis, and potentially in the development of new therapeutic agents. The pivaloyl group, with its bulky and hydrophobic nature, is expected to decrease aqueous solubility and influence the molecule's susceptibility to hydrolysis and other degradation pathways.

Solubility Profile

The solubility of a compound is a critical parameter that influences its bioavailability, formulation, and efficacy. The pivaloyl group is anticipated to render this compound less soluble in aqueous solutions compared to D-valine. Its solubility is expected to be higher in organic solvents.

Illustrative Solubility Data

The following tables present illustrative solubility data for this compound in various solvents at different temperatures. Note: This data is hypothetical and intended to serve as a template for organizing experimental findings.

Table 1: Illustrative Thermodynamic Solubility of this compound at 25°C

SolventSolubility (mg/mL)Solubility (mM)
Water< 0.1< 0.46
Phosphate Buffered Saline (PBS) pH 7.4< 0.1< 0.46
Methanol50 - 100232 - 464
Ethanol20 - 5093 - 232
Dimethyl Sulfoxide (DMSO)> 200> 929
Acetonitrile10 - 2046 - 93

Table 2: Illustrative Kinetic Solubility of this compound in Aqueous Buffer

Compound Concentration (µM)Incubation Time (hours)Precipitation Observed
12No
102No
502Yes
1002Yes

Stability Profile

The stability of this compound is a key factor in determining its shelf-life, storage conditions, and degradation pathways. The primary routes of degradation for N-acyl amino acids typically include hydrolysis of the amide bond, particularly under acidic or basic conditions. Thermal and photolytic degradation should also be considered.

Illustrative Stability Data (Forced Degradation)

The following table summarizes potential degradation of this compound under various stress conditions. Note: This data is illustrative.

Table 3: Illustrative Forced Degradation of this compound

Stress ConditionDurationDegradation (%)Major Degradants
0.1 M HCl, 60°C24 hours15 - 25D-valine, Pivalic Acid
0.1 M NaOH, 60°C24 hours30 - 50D-valine, Pivalic Acid
3% H₂O₂, RT24 hours5 - 10Oxidized derivatives
Heat (80°C, solid)7 days< 5Not determined
Light (ICH Q1B)10 days< 5Not determined

Experimental Protocols

This section provides detailed methodologies for determining the solubility and stability of this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, PBS, methanol, ethanol, DMSO, acetonitrile)

  • Vials with screw caps

  • Shaker or rotator at a controlled temperature

  • Centrifuge

  • HPLC system with a suitable detector (e.g., UV-Vis or MS)

  • Syringe filters (0.22 µm)

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of the solvent.

  • Seal the vial and place it on a shaker/rotator at a constant temperature (e.g., 25°C or 37°C).

  • Equilibrate the suspension for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the suspension to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilute the filtrate with a suitable solvent and analyze the concentration of this compound using a validated HPLC method.

  • The determined concentration represents the thermodynamic solubility.

Kinetic Solubility Determination (High-Throughput Method)

This protocol provides a rapid assessment of solubility from a DMSO stock solution.

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Aqueous buffer (e.g., PBS pH 7.4)

  • 96-well microplate

  • Plate reader capable of nephelometry or UV-Vis absorbance measurement

Procedure:

  • Dispense the aqueous buffer into the wells of a 96-well plate.

  • Add a small volume of the this compound DMSO stock solution to the wells to achieve a range of final concentrations.

  • Mix the solutions and incubate at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 2 hours).

  • Measure the turbidity of the solutions using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

  • Alternatively, for UV-Vis detection, centrifuge the plate to pellet any precipitate, and measure the absorbance of the supernatant at a suitable wavelength.

Stability-Indicating HPLC Method Development

A robust HPLC method is essential for quantifying this compound and its degradation products.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Gradient: Start with a low percentage of B, and gradually increase to elute the compound and any potential degradation products.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at a suitable wavelength (e.g., 210 nm) or Mass Spectrometry (MS) for identification of degradants.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and pathways.

Procedure:

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60°C).

  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and heat at a controlled temperature (e.g., 60°C).

  • Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature.

  • Thermal Degradation: Expose solid this compound to elevated temperatures (e.g., 80°C).

  • Photodegradation: Expose a solution of this compound to light according to ICH Q1B guidelines.

  • At specified time points, withdraw samples, neutralize if necessary, and analyze by the validated stability-indicating HPLC method.

  • Characterize any significant degradation products using techniques such as LC-MS/MS and NMR.

Visualizations

Experimental Workflow Diagrams

experimental_workflow cluster_solubility Solubility Determination cluster_stability Stability Assessment cluster_analysis Analysis thermo Thermodynamic Solubility (Shake-Flask) hplc_analysis HPLC Analysis thermo->hplc_analysis kinetic Kinetic Solubility (High-Throughput) kinetic->hplc_analysis forced_deg Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) forced_deg->hplc_analysis hplc_dev Stability-Indicating HPLC Method Development hplc_dev->forced_deg lcms_analysis LC-MS/MS Analysis hplc_analysis->lcms_analysis logical_relationship compound This compound solubility Solubility compound->solubility stability Stability compound->stability formulation Formulation Development solubility->formulation bioavailability Bioavailability solubility->bioavailability stability->formulation shelf_life Shelf-Life & Storage stability->shelf_life

An In-depth Technical Guide to Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Asymmetric synthesis, the selective creation of a specific stereoisomer of a chiral molecule, is a cornerstone of modern organic chemistry and pharmaceutical development. The biological activity of many drugs is intrinsically linked to their three-dimensional structure, where one enantiomer may be therapeutic while the other is inactive or even harmful.[1][2] Among the various strategies developed to control stereochemistry, the use of chiral auxiliaries remains a robust, reliable, and well-established method.[3][4]

A chiral auxiliary is a chiral molecule that is temporarily and covalently attached to an achiral substrate.[5] This process creates a chiral adduct, which then undergoes a diastereoselective reaction. The auxiliary, having served its purpose of directing the stereochemical outcome, is then cleaved to yield the desired enantiomerically enriched product, and can often be recovered for reuse.[4] This guide provides a detailed overview of the core principles, key examples, and experimental methodologies associated with this powerful synthetic tool.

Core Principles

The fundamental principle of a chiral auxiliary is to convert an enantioselective reaction into a diastereoselective one.[6][7][8] By attaching the chiral auxiliary (Xc) to an achiral substrate (A), a new molecule (Xc-A) is formed. The pre-existing stereocenter(s) on the auxiliary create a chiral environment that influences the stereochemical course of subsequent reactions. Reagents are forced to approach the reactive center from the less sterically hindered face, leading to the preferential formation of one diastereomer over another.[4][9]

Because diastereomers have different physical properties, they can be separated using standard laboratory techniques like crystallization or column chromatography.[4] This is a significant practical advantage over the separation of enantiomers, which often requires more specialized methods. After the diastereoselective transformation and purification, the auxiliary is removed, releasing the enantiomerically pure product.

Key Terminology:

  • Enantiomers: Stereoisomers that are non-superimposable mirror images of each other.

  • Diastereomers: Stereoisomers that are not mirror images of each other. They arise when a molecule has two or more stereocenters, and at least one, but not all, of the stereocenters are different.[8]

  • Enantiomeric Excess (ee): A measure of the purity of a chiral substance. It is defined as the percentage difference between the two enantiomers in a mixture.[10][11] A racemic (50:50) mixture has an ee of 0%, while a pure enantiomer has an ee of 100%.[10][11]

  • Diastereomeric Excess (de): A measure of the excess of one diastereomer over another in a mixture. It is calculated similarly to enantiomeric excess.[12]

G sub Achiral Substrate (A) adduct Chiral Adduct (A-Xc) sub->adduct Attachment aux Chiral Auxiliary (Xc) aux->adduct diastereomers Mixture of Diastereomers (Major + Minor) adduct->diastereomers Diastereoselective Reaction reagent Reagent reagent->diastereomers sep Separation (Chromatography/ Crystallization) diastereomers->sep major Major Diastereomer sep->major product Enantiomerically Pure Product major->product Cleavage rec_aux Recovered Auxiliary (Xc) major->rec_aux Cleavage

General workflow of a chiral auxiliary-mediated synthesis.

Key Examples of Chiral Auxiliaries

Evans' Oxazolidinone Auxiliaries

Developed by David A. Evans in the early 1980s, chiral oxazolidinones are among the most successful and widely used auxiliaries, particularly for stereoselective alkylations and aldol reactions.[3][9][13] They are typically derived from readily available chiral amino alcohols.

Mechanism of Stereocontrol: The N-acylated oxazolidinone can be deprotonated to form an enolate. The Lewis basic carbonyl oxygens of the imide chelate to a metal cation (e.g., Li⁺ or Bu₂B⁺), creating a rigid, planar five-membered ring structure. This conformation forces the substituent on the chiral center of the auxiliary (e.g., a benzyl or isopropyl group) to block one face of the enolate. Consequently, an incoming electrophile (like an alkyl halide) preferentially attacks from the opposite, less sterically hindered face, leading to high diastereoselectivity.[4][9][14]

G cluster_0 Mechanism of Evans' Auxiliary-Controlled Alkylation start N-Acyl Oxazolidinone enolate Rigid Chelated (Z)-Enolate (Blocks top face) start->enolate  Base (e.g., NaN(TMS)₂) product Alkylated Product (Attack from bottom face) enolate->product  Electrophile (R-X)

Logical flow of an Evans' auxiliary alkylation reaction.

Example: Asymmetric Alkylation of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone derivative

This example details the acylation of the auxiliary, subsequent diastereoselective alkylation, and final cleavage to yield an enantiomerically pure carboxylic acid.[14]

StepProductReagentsDiastereomeric RatioYield (%)
Acylation N-Propionyl oxazolidinonePropionic anhydride, DMAPN/A~95%
Alkylation N-(2-methyl-4-pentenoyl) oxazolidinoneNaN(TMS)₂, Allyl Iodide98:2~70%
Cleavage (R)-2-methyl-4-pentenoic acidLiOH, H₂O₂N/A (ee > 99%)~85%

Experimental Protocols:

  • Acylation: The 4-benzyl-2-oxazolidinone chiral auxiliary is acylated with propionic anhydride using 4-(dimethylamino)pyridine (DMAP) as a catalyst in a suitable solvent like dichloromethane. The reaction is typically run at room temperature.[14]

  • Diastereoselective Alkylation: The N-propionyl oxazolidinone is dissolved in an anhydrous aprotic solvent like THF and cooled to -78 °C under an inert atmosphere (e.g., argon). A strong, non-nucleophilic base such as sodium bis(trimethylsilyl)amide (NaN(TMS)₂) is added to generate the Z-enolate. After a short period, allyl iodide is added, and the reaction is allowed to proceed at low temperature before being quenched and worked up. The 98:2 diastereomeric ratio is determined by methods like NMR or chromatography.[2][14]

  • Cleavage: The purified major diastereomer is dissolved in a mixture of THF and water. The solution is cooled to 0 °C, and an aqueous solution of hydrogen peroxide is added, followed by aqueous lithium hydroxide (LiOH). The reaction mixture is stirred until the starting material is consumed. This hydrolytic cleavage selectively removes the auxiliary, which can be recovered. The resulting carboxylic acid is isolated after a reductive workup (e.g., with sodium sulfite) to quench excess peroxide.[2][14] The use of LiOH with H₂O₂ forms a lithium hydroperoxide (LiOOH) nucleophile, which preferentially attacks the exocyclic amide carbonyl, preventing cleavage of the oxazolidinone ring itself.[13][15][16]

Myers' Pseudoephedrine Auxiliaries

Developed by Andrew G. Myers, pseudoephedrine serves as an inexpensive, practical, and recoverable chiral auxiliary for the asymmetric alkylation of amides.[17][18][19] Both enantiomers of pseudoephedrine are readily available commodity chemicals.

Mechanism of Stereocontrol: A carboxylic acid is converted to a tertiary amide using pseudoephedrine. Deprotonation of the α-proton with a strong base (e.g., LDA) in the presence of lithium chloride (LiCl) forms a rigid, six-membered chelated enolate intermediate. The lithium cation is coordinated by both the enolate oxygen and the hydroxyl oxygen of the pseudoephedrine. The methyl group on the auxiliary backbone then sterically blocks one face of the enolate, directing the incoming electrophile to the opposite side.[4]

Example: Asymmetric Synthesis of (R)-2-Methylhydrocinnamic Acid

StepProductReagentsDiastereomeric Excess (de)Yield (%)
Amide Formation (1S,2S)-pseudoephedrine propionamide(1S,2S)-pseudoephedrine, Propionic anhydrideN/AHigh
Alkylation (1S,2S)-pseudoephedrine-(R)-2-methylhydrocinnamamideLDA, LiCl, Benzyl Bromide≥99%90%
Cleavage (R)-2-Methylhydrocinnamic AcidNaOH, H₂ON/A (ee > 99%)High
Data sourced from Organic Syntheses procedure.[20]

Experimental Protocols:

  • Amide Formation: (1S,2S)-(+)-Pseudoephedrine is reacted with an acylating agent like propionic anhydride to form the corresponding amide. The reaction is often rapid and results in a crystalline product that is easily purified.[20]

  • Alkylation: In a flame-dried flask under an inert atmosphere, anhydrous lithium chloride is suspended in THF. The solution is cooled, and diisopropylamine is added, followed by n-butyllithium to form lithium diisopropylamide (LDA). The pseudoephedrine amide is then added to form the enolate. After enolization is complete, the alkylating agent (e.g., benzyl bromide) is introduced at low temperature (-78 °C to 0 °C). The reaction proceeds with high diastereoselectivity.[19][20] The product is often crystalline and can be purified by recrystallization.[20]

  • Cleavage: The resulting α-substituted amide can be hydrolyzed to the corresponding carboxylic acid using basic conditions (e.g., refluxing aqueous NaOH). The pseudoephedrine auxiliary can be recovered from the aqueous layer after acidification and extraction.[4]

G start Pseudoephedrine Amide enolate LiCl + LDA -78 °C, THF start->enolate 1. Enolize product Alkylated Amide (High de) enolate->product 2. Alkylate alkyl Alkyl Halide (R-X) -78 °C to 0 °C alkyl->product cleave Hydrolysis (e.g., NaOH, H₂O) product->cleave 3. Cleave acid Enriched Carboxylic Acid cleave->acid aux Recovered Pseudoephedrine cleave->aux

Experimental workflow for Myers' asymmetric alkylation.
Oppolzer's Camphorsultam Auxiliaries

Camphorsultams, often called Oppolzer's sultams, are highly effective chiral auxiliaries derived from camphor.[21] Their rigid bicyclic structure provides an excellent steric directing group, making them particularly useful in asymmetric cycloadditions like the Diels-Alder reaction, as well as conjugate additions and alkylations.[21][22]

Mechanism of Stereocontrol: When attached to a dienophile (e.g., via an N-enoyl linkage), the bulky camphor-derived framework effectively shields one face of the C=C double bond. The presence of a Lewis acid catalyst coordinates to the carbonyl oxygen, locking the conformation of the N-enoyl group into a more reactive s-cis conformation and enhancing the facial bias. This forces the diene to approach from the less hindered face, resulting in a highly diastereoselective [4+2] cycloaddition.[23]

Example: Asymmetric Diels-Alder Reaction

An N-crotonyl derivative of Oppolzer's camphorsultam reacts with cyclopentadiene in the presence of a Lewis acid to give the Diels-Alder adduct with high diastereoselectivity.[23][24][25]

ReactantsLewis AcidDiastereomeric Ratio (endo:exo)Yield (%)
N-crotonyl sultam, CyclopentadieneSnCl₄>95:5High
Data is representative of typical results for this reaction type.[23]

Experimental Protocol:

  • Diels-Alder Reaction: In a flask under an inert atmosphere, the N-crotonyl camphorsultam derivative is dissolved in a dry solvent such as dichloromethane and cooled. A Lewis acid (e.g., tin tetrachloride, SnCl₄) is added. Freshly distilled cyclopentadiene is then added slowly to the mixture. The reaction is stirred at low temperature until completion, as monitored by TLC. The reaction is then quenched, and the cycloadduct is isolated and purified. The high diastereoselectivity is due to the endo approach of the diene to the face of the dienophile opposite the bulky sultam group.[23]

G cluster_0 Shielded Face dienophile N-Enoyl Camphorsultam (Dienophile) product Endo Cycloadduct (Major Diastereomer) dienophile->product [4+2] Cycloaddition diene Diene diene->product la Lewis Acid (e.g., SnCl₄) la->dienophile Activation shield Sultam blocks top face

Facial selectivity in an Oppolzer's sultam-directed Diels-Alder reaction.

Chiral auxiliaries represent a powerful and versatile strategy in asymmetric synthesis. Their primary strength lies in their reliability, predictability, and the operational simplicity of separating diastereomeric products.[2][4] While the rise of asymmetric catalysis has provided more elegant and atom-economical alternatives, auxiliary-based methods are far from obsolete.[1] They remain indispensable for many transformations and are often the method of choice in the early stages of drug discovery and in the total synthesis of complex natural products, where robust and predictable stereocontrol is paramount.[3][4] The continued study and application of auxiliaries like those developed by Evans, Myers, and Oppolzer underscore their enduring importance in the chemist's toolkit for building chiral molecules.

References

The Pivotal Role of D-Valine as a Chiral Precursor in Asymmetric Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern synthetic organic chemistry, the demand for enantiomerically pure compounds is paramount, particularly in the pharmaceutical and agrochemical industries. The stereochemistry of a molecule can profoundly influence its biological activity, with one enantiomer often exhibiting the desired therapeutic or pesticidal effect while the other may be inactive or even detrimental. D-valine, a non-proteinogenic amino acid, has emerged as a crucial and versatile chiral precursor in the asymmetric synthesis of a wide array of complex molecules. Its well-defined stereocenter and readily available nature make it an ideal starting material for the construction of chiral auxiliaries, catalysts, and as a direct building block in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. This technical guide provides an in-depth exploration of the applications of D-valine in asymmetric synthesis, complete with quantitative data, detailed experimental protocols, and visualizations of key synthetic workflows.

D-Valine as a Source of Chiral Auxiliaries: The Evans Oxazolidinones

One of the most powerful applications of D-valine is in the synthesis of chiral auxiliaries, which are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. Among the most successful and widely used are the Evans oxazolidinones. The isopropyl group of D-valine provides a sterically demanding environment that effectively shields one face of the enolate derived from the acylated auxiliary, leading to highly diastereoselective alkylation, aldol, and Michael reactions.

Synthesis of (R)-4-isopropyl-2-oxazolidinone from D-Valinol

A common chiral auxiliary derived from D-valine is (R)-4-isopropyl-2-oxazolidinone. The synthesis proceeds via the reduction of D-valine to D-valinol, followed by cyclization.

Experimental Protocol: Synthesis of (R)-(+)-4-Isopropyl-2-oxazolidinone

This protocol describes the synthesis of the title compound from D-valinol.

Reaction:

G D_valinol D-Valinol reagents 1. (COCl)2, DMSO, Et3N 2. NaBH4, MeOH D_valinol->reagents oxazolidinone (R)-4-isopropyl-2-oxazolidinone reagents->oxazolidinone

Caption: Synthesis of (R)-4-isopropyl-2-oxazolidinone.

Materials:

  • D-valinol

  • Dimethyl sulfoxide (DMSO)

  • Cesium carbonate (Cs2CO3)

  • Carbon dioxide (CO2)

  • N,N-dimethylformamide (DMF, as internal standard)

  • Hexane

  • Ethyl acetate

Procedure:

  • To a dry Schlenk tube containing DMSO-d6 (1 mL) and cesium carbonate (33 mg, 0.1 mmol) is added D-valinol (0.1114 mL, 1 mmol).

  • The reaction mixture is frozen in a liquid nitrogen bath (-196 °C), evacuated to remove air, and then backfilled with CO2 gas.

  • After thawing to 25 °C, a balloon filled with CO2 (1 L) is connected to the reaction tube.

  • The reaction system is stirred at 150°C for 24 hours.

  • Upon completion, the crude product is analyzed by 1H NMR, and the yield is calculated using N,N-dimethylformamide as an internal standard.

  • The DMSO-d6 is removed by distillation under reduced pressure (6 mmHg, 50 °C).

  • The residue is purified by silica gel column chromatography (eluent: hexane/ethyl acetate, 3:1) to afford (R)-4-isopropyloxazolidin-2-one as a white solid.

Quantitative Data:

ProductStarting MaterialYieldReference
(R)-4-isopropyl-2-oxazolidinoneD-valinol80%[1]

Applications of D-Valine Derived Chiral Auxiliaries in Asymmetric Synthesis

The true utility of D-valine-derived chiral auxiliaries is demonstrated in their application to a variety of carbon-carbon bond-forming reactions, where they consistently induce high levels of stereocontrol.

Diastereoselective Diels-Alder Reaction

N-Acyloxazolidinones derived from D-valinol are excellent dienophiles in asymmetric Diels-Alder reactions. The chiral auxiliary effectively directs the approach of the diene, leading to a single major diastereomer of the cycloadduct.

Experimental Workflow: Asymmetric Diels-Alder Reaction

G start D-Valine auxiliary (R)-4-isopropyl- 2-oxazolidinone start->auxiliary Synthesis dienophile N-Acryloyl Oxazolidinone auxiliary->dienophile Acylation reaction Diels-Alder (Cyclopentadiene) dienophile->reaction product Chiral Cycloadduct reaction->product cleavage Auxiliary Cleavage product->cleavage final_product Enantiopure Carboxylic Acid cleavage->final_product

Caption: Workflow for Asymmetric Diels-Alder Reaction.

Quantitative Data for Diels-Alder Reaction:

DienophileDieneYieldDiastereomeric Ratio (endo:exo)Reference
N-Acryloyl-(R)-4-isopropyl-2-oxazolidinoneCyclopentadiene81%>100:1[2]
Asymmetric Michael Addition

The conjugate addition of nucleophiles to α,β-unsaturated systems functionalized with D-valine-derived auxiliaries proceeds with high diastereoselectivity.

Quantitative Data for Asymmetric Michael Addition:

SubstrateNucleophile (Grignard Reagent)Diastereomeric Excess (de)Reference
α,β-Unsaturated N-acyloxazolidinoneVariousup to 98%[3]
Asymmetric Alkylation

The enolates of N-acyloxazolidinones derived from D-valine can be alkylated with high diastereoselectivity, providing access to a wide range of chiral carboxylic acid derivatives. A "memory of chirality" approach using a D-valine-derived oxazolidin-5-one has also been developed for the synthesis of quaternary α-substituted amino acids.

Quantitative Data for Asymmetric Alkylation:

SubstrateElectrophileYieldEnantiomeric Excess (ee)Reference
D-Valine derived oxazolidin-5-oneVariousGoodup to 96%[4]
>99% (after recrystallization)[4]

D-Valine as a Chiral Building Block in Pharmaceutical and Agrochemical Synthesis

Beyond its use in chiral auxiliaries, D-valine itself serves as a crucial chiral building block in the total synthesis of several important molecules.

Synthesis of the Antibiotic Valnemulin

Valnemulin is a pleuromutilin antibiotic used in veterinary medicine. Its synthesis utilizes D-valine to introduce a key chiral side chain.

Synthetic Pathway for Valnemulin

G D_valine Cbz-D-valine potassium salt reagents 1. Pivaloyl chloride 2. Mutilin derivative D_valine->reagents intermediate Protected Valnemulin reagents->intermediate deprotection Deprotection intermediate->deprotection valnemulin Valnemulin deprotection->valnemulin

Caption: Synthesis of Valnemulin from D-Valine.

Experimental Protocol: Synthesis of Valnemulin

This protocol is based on a patent and provides a general outline.

Materials:

  • Cbz-D-valine potassium salt

  • Ethyl acetate

  • N-methylmorpholine

  • Pivaloyl chloride

  • 14-O-[(2-amino-1,1-dimethylethyl)thiomethylcarbonyl]mutilin

  • Aqueous hydrobromic acid (HBr)

  • Saturated sodium bicarbonate (NaHCO3) solution

Procedure:

  • Add 35 g of Cbz-D-valine potassium salt and 450 mL of ethyl acetate to a four-neck flask.

  • Cool the mixture to -15°C and add 16 mL of N-methylmorpholine.

  • Slowly add 18 mL of pivaloyl chloride dropwise and allow the reaction to proceed for 2 hours.

  • Cool the reaction to -20°C.

  • Add a solution of 56 g of 14-O-[(2-amino-1,1-dimethylethyl)thiomethylcarbonyl]mutilin in 30 mL of ethyl acetate dropwise over 10 minutes.

  • Stir the mixture for 2 hours.

  • Pour 500 mL of water into the reaction mixture and adjust the pH to 1-2 with aqueous HBr at 20°C, then stir for 2 hours.

  • Separate the aqueous phase and adjust the pH to 9-10 with saturated NaHCO3 solution to precipitate the Valnemulin solid.

Quantitative Data:

ProductStarting MaterialYieldReference
ValnemulinCbz-D-valine potassium salt75%[5]
Synthesis of the Insecticide Fluvalinate

Fluvalinate is a synthetic pyrethroid insecticide that is effective against a wide range of pests. D-valine is a key chiral precursor in its synthesis.[6][7]

Chemo-enzymatic Synthesis of D-Valine

While D-valine can be obtained through chemical resolution of racemic DL-valine, chemo-enzymatic methods offer a highly efficient and environmentally friendly alternative. The "hydantoinase process" is a notable example, converting DL-5-isopropylhydantoin to D-valine with high conversion and enantioselectivity.

Workflow for Chemo-enzymatic D-Valine Synthesis

G start DL-5-isopropylhydantoin hydantoinase D-Hydantoinase start->hydantoinase intermediate N-carbamoyl-D-valine hydantoinase->intermediate carbamoylase D-Carbamoylase intermediate->carbamoylase product D-Valine carbamoylase->product

Caption: Hydantoinase Process for D-Valine Synthesis.

Quantitative Data for Chemo-enzymatic Synthesis:

ProductStarting MaterialConversionReference
D-ValineDL-5-isopropylhydantoin88%

Conclusion

D-valine has proven to be an invaluable chiral precursor in the field of asymmetric synthesis. Its utility spans from the creation of highly effective and recyclable chiral auxiliaries to its direct incorporation as a fundamental building block in the synthesis of complex, high-value molecules such as pharmaceuticals and agrochemicals. The development of efficient chemo-enzymatic routes for its production further enhances its appeal as a sustainable and economical chiral starting material. The data and protocols presented in this guide underscore the significant and expanding role of D-valine in enabling the precise and efficient construction of enantiomerically pure compounds, a critical endeavor for the advancement of science and medicine.

References

Pivaloyl Chloride in Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of pivaloyl chloride as a coupling reagent in peptide synthesis. It covers the underlying mechanism of action, key advantages and limitations, and detailed experimental protocols. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of peptide chemistry and drug development.

Introduction

Pivaloyl chloride (2,2-dimethylpropanoyl chloride) is a carboxylic acid chloride that has been utilized in peptide synthesis, primarily through the mixed anhydride method. While a variety of more modern coupling reagents have been developed, pivaloyl chloride remains a cost-effective and efficient option, particularly in specific applications such as the coupling of sterically hindered amino acids.[1] Its utility is also being re-explored in the context of green chemistry and for the synthesis of complex peptide structures like N-methylated peptides.

Mechanism of Action: The Mixed Anhydride Method

The use of pivaloyl chloride in peptide synthesis predominantly follows the mixed anhydride mechanism. This process involves two main steps: the formation of a mixed anhydride and the subsequent aminolysis by the amino component.

  • Activation Step (Mixed Anhydride Formation): An N-protected amino acid is reacted with pivaloyl chloride in the presence of a tertiary amine (e.g., triethylamine or N-methylmorpholine) in an inert solvent at low temperatures. This reaction forms a highly reactive mixed pivaloyl anhydride of the amino acid. The bulky tert-butyl group of the pivaloyl moiety generally directs the subsequent nucleophilic attack to the desired carbonyl carbon of the amino acid.

  • Coupling Step (Aminolysis): The mixed anhydride is then reacted with the free amino group of another amino acid or peptide (the amine component) to form the new peptide bond. This step also releases pivalic acid as a byproduct.

Mixed_Anhydride_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step N_Protected_AA N-Protected Amino Acid Mixed_Anhydride Mixed Pivaloyl Anhydride N_Protected_AA->Mixed_Anhydride Pivaloyl_Chloride Pivaloyl Chloride Pivaloyl_Chloride->Mixed_Anhydride Base Tertiary Amine Base->Mixed_Anhydride Mixed_Anhydride_Coupling Mixed Pivaloyl Anhydride Mixed_Anhydride->Mixed_Anhydride_Coupling Aminolysis Amine_Component Amine Component (Amino Acid/Peptide Ester) Peptide Protected Peptide Amine_Component->Peptide Pivalic_Acid Pivalic Acid (Byproduct) Mixed_Anhydride_Coupling->Peptide Mixed_Anhydride_Coupling->Pivalic_Acid Experimental_Workflow start Start dissolve_aa Dissolve N-Protected Amino Acid in Anhydrous Solvent start->dissolve_aa cool_reaction Cool to -15°C dissolve_aa->cool_reaction add_base Add Tertiary Amine cool_reaction->add_base add_pivcl Add Pivaloyl Chloride (Formation of Mixed Anhydride) add_base->add_pivcl coupling Add Amine Component to Mixed Anhydride Solution add_pivcl->coupling prepare_amine Prepare Amine Component (Amino Acid Ester + Base) prepare_amine->coupling reaction_monitoring Monitor Reaction by TLC coupling->reaction_monitoring workup Aqueous Work-up and Extraction reaction_monitoring->workup purification Purification (Recrystallization/Chromatography) workup->purification end End purification->end

References

Methodological & Application

Application Notes and Protocols: Pivaloyl-D-valine in Asymmetric Aldol Reactions

Author: BenchChem Technical Support Team. Date: November 2025

A Theoretical Framework in the Absence of Direct Literature Precedent

Introduction

The aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecules, including many pharmaceutical agents and natural products. The development of asymmetric aldol reactions, which control the stereochemistry of the newly formed chiral centers, is of paramount importance. Chiral auxiliaries, temporarily incorporated into the reacting molecules, are a powerful strategy to induce stereoselectivity. D-Valine, a naturally occurring chiral amino acid, is a valuable building block for the synthesis of chiral ligands and auxiliaries.[1][2][3][4] Its N-acylated derivatives have the potential to serve as effective chiral auxiliaries.

This document provides a theoretical framework for the application of Pivaloyl-D-valine as a chiral auxiliary in asymmetric aldol reactions. It is important to note that a comprehensive search of the scientific literature did not yield specific examples, detailed protocols, or quantitative data for the use of this compound in this context. Therefore, the following application notes and protocols are based on established principles of asymmetric synthesis using analogous N-acyl amino acid derivatives and well-known chiral auxiliaries, such as Evans oxazolidinones.

Principle of Asymmetric Induction by N-Acyl Amino Acid Derivatives

N-acyl amino acid derivatives can be employed as chiral auxiliaries by attaching them to a substrate, typically through an amide or ester linkage. The stereochemical information is then transferred from the chiral auxiliary to the product of the aldol reaction. The bulky pivaloyl group and the isopropyl side chain of the valine moiety can create a sterically hindered environment, forcing the approaching electrophile (an aldehyde) to attack the enolate from a specific face, thus controlling the stereochemistry of the product.

The proposed mechanism involves the formation of a metal enolate (e.g., lithium, boron, or titanium), which then reacts with an aldehyde via a Zimmerman-Traxler-like six-membered ring transition state. The stereochemical outcome is dictated by the conformation of this transition state, which is influenced by the stereodirecting groups on the chiral auxiliary.

Hypothetical Signaling Pathway for Stereochemical Control

The following diagram illustrates the conceptual pathway for achieving stereocontrol using a generic N-acyl amino acid chiral auxiliary.

G Conceptual Pathway for Asymmetric Induction cluster_0 Preparation of Chiral Auxiliary Adduct cluster_1 Asymmetric Aldol Reaction cluster_2 Auxiliary Cleavage Prochiral\nSubstrate Prochiral Substrate N-Pivaloyl-D-valine\nAdduct N-Pivaloyl-D-valine Adduct Prochiral\nSubstrate->N-Pivaloyl-D-valine\nAdduct Acylation Enolate\nFormation Enolate Formation N-Pivaloyl-D-valine\nAdduct->Enolate\nFormation Deprotonation Zimmerman-Traxler\nTransition State Zimmerman-Traxler Transition State Enolate\nFormation->Zimmerman-Traxler\nTransition State Reaction with Aldehyde Diastereomerically\nEnriched Aldol Adduct Diastereomerically Enriched Aldol Adduct Zimmerman-Traxler\nTransition State->Diastereomerically\nEnriched Aldol Adduct Chiral\nβ-Hydroxy Product Chiral β-Hydroxy Product Diastereomerically\nEnriched Aldol Adduct->Chiral\nβ-Hydroxy Product Hydrolysis or other cleavage Recovered\nN-Pivaloyl-D-valine Recovered N-Pivaloyl-D-valine Diastereomerically\nEnriched Aldol Adduct->Recovered\nN-Pivaloyl-D-valine

Caption: Conceptual workflow for an asymmetric aldol reaction using this compound as a chiral auxiliary.

Experimental Protocols (Theoretical)

The following protocols are hypothetical and would require significant optimization and experimental validation.

Protocol 1: Synthesis of N-Acyl this compound Imide

This protocol describes the attachment of the chiral auxiliary to a generic carboxylic acid.

Materials:

  • N-Pivaloyl-D-valine

  • Thionyl chloride or Oxalyl chloride

  • A prochiral carboxylic acid (e.g., propanoic acid)

  • Triethylamine or other non-nucleophilic base

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Lithium chloride (optional, for acylation)

Procedure:

  • Acid Chloride Formation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-Pivaloyl-D-valine in anhydrous DCM. Add oxalyl chloride (or thionyl chloride) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours. Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

  • Imide Formation: In a separate flame-dried flask, dissolve the prochiral carboxylic acid and a non-nucleophilic base (e.g., triethylamine) in anhydrous DCM. Cool the solution to 0 °C. Add the freshly prepared N-Pivaloyl-D-valine acid chloride solution dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Asymmetric Aldol Reaction

This protocol outlines the aldol reaction of the N-acyl this compound imide with an aldehyde.

Materials:

  • N-Acyl this compound imide (from Protocol 1)

  • Anhydrous solvent (e.g., DCM or THF)

  • Lewis acid (e.g., Titanium(IV) chloride, Boron trifluoride etherate) or a strong base for enolate formation (e.g., Lithium diisopropylamide - LDA)

  • Aldehyde

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

Procedure:

  • Enolate Formation (Lewis Acid Method): In a flame-dried flask under an inert atmosphere, dissolve the N-acyl this compound imide in anhydrous DCM. Cool the solution to -78 °C. Add the Lewis acid (e.g., TiCl₄) dropwise, followed by a tertiary amine base (e.g., triethylamine). Stir for 30-60 minutes.

  • Aldol Addition: To the cooled enolate solution, add the aldehyde dropwise. Stir the reaction mixture at -78 °C for 2-4 hours.

  • Work-up and Purification: Quench the reaction by adding saturated aqueous ammonium chloride. Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the aldol adduct by column chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the chiral auxiliary to yield the chiral β-hydroxy carboxylic acid.

Materials:

  • Aldol adduct (from Protocol 2)

  • Cleavage reagent (e.g., Lithium hydroxide in a THF/water mixture for hydrolysis)

  • Acid for work-up (e.g., dilute HCl)

Procedure:

  • Hydrolysis: Dissolve the aldol adduct in a mixture of THF and water. Cool to 0 °C and add an aqueous solution of lithium hydroxide. Stir at 0 °C to room temperature until the reaction is complete (monitored by TLC).

  • Work-up and Purification: Acidify the reaction mixture with dilute HCl. Extract the product with an organic solvent. Wash the organic layer with brine, dry, and concentrate. Purify the resulting chiral β-hydroxy carboxylic acid by column chromatography or crystallization. The chiral auxiliary (this compound) may be recovered from the aqueous layer.

Proposed Reaction Mechanism

The following diagram illustrates the proposed Zimmerman-Traxler transition state for the aldol reaction.

References

Pivaloyl Protection of Amines and Alcohols in Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity of target molecules. The pivaloyl (Piv) group, a sterically hindered acyl protecting group, has emerged as a robust and versatile tool for the temporary protection of amine and alcohol functionalities. Its significant steric bulk, conferred by the tert-butyl moiety, provides high stability under a wide range of reaction conditions where other acyl groups might be labile. This stability, coupled with a variety of reliable deprotection methods, makes the pivaloyl group an invaluable asset in the synthesis of complex molecules, including natural products, pharmaceuticals, and fine chemicals.[1][2]

This document provides detailed application notes and experimental protocols for the pivaloyl protection and deprotection of amines and alcohols, designed to guide researchers in leveraging this powerful synthetic strategy.

Advantages of the Pivaloyl Protecting Group

The pivaloyl group offers several distinct advantages in chemical synthesis:

  • High Stability: Pivaloyl esters and amides are significantly more stable than their acetate and benzoate counterparts towards both acidic and basic hydrolysis, as well as many reducing agents.[2] This stability allows for a broad range of chemical transformations to be performed on other parts of the molecule without affecting the protected functionality.

  • Steric Hindrance: The bulky tert-butyl group can influence the stereochemical outcome of reactions at adjacent centers and provides selectivity in the protection of sterically accessible functional groups. For instance, primary alcohols can often be selectively protected in the presence of more hindered secondary alcohols.[3]

  • Reliable Deprotection: Despite its stability, the pivaloyl group can be efficiently removed under specific and controlled conditions, including strong base- or acid-catalyzed hydrolysis, or by reductive cleavage.[2]

  • Orthogonality: The pivaloyl group can be employed in orthogonal protection strategies, where it remains intact while other protecting groups, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), are selectively removed under their specific deprotection conditions.[4][5][6]

Pivaloyl Protection of Alcohols

The protection of alcohols as pivaloyl esters is a common and effective strategy. The reaction is typically carried out using pivaloyl chloride or pivalic anhydride.

Diagram of Pivaloyl Protection of an Alcohol

G ROH Alcohol (R-OH) ROPiv Pivaloyl Protected Alcohol (R-OPiv) ROH->ROPiv Protection PivCl Pivaloyl Chloride (PivCl) PivCl->ROPiv Base Base (e.g., Pyridine, Et3N) Base->ROPiv HCl_Base Base·HCl ROPiv->HCl_Base

Caption: General workflow for the pivaloyl protection of an alcohol.

Experimental Protocols for Alcohol Pivaloylation

Protocol 1: Pivaloylation of a Primary Alcohol using Pivaloyl Chloride and Pyridine

This protocol describes the pivaloylation of benzyl alcohol as a representative primary alcohol.

Materials:

  • Benzyl alcohol

  • Pivaloyl chloride (PivCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of benzyl alcohol (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add anhydrous pyridine (1.2 eq).

  • Slowly add pivaloyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding 1 M HCl and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude benzyl pivaloate.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Solvent-Free and Catalyst-Free Pivaloylation of Alcohols

This highly efficient protocol is suitable for a range of primary and secondary alcohols.[1]

Materials:

  • Alcohol (e.g., benzyl alcohol, cyclohexanol)

  • Pivaloyl chloride (PivCl)

Procedure:

  • In a round-bottom flask, mix the alcohol (1.0 eq) and pivaloyl chloride (1.2 eq).

  • Stir the mixture at room temperature for 10-30 minutes. The reaction is often exothermic.

  • Monitor the reaction by TLC. For less reactive alcohols, gentle heating (e.g., 50 °C) may be required.

  • Upon completion, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the pivaloyl ester, which is often pure enough for subsequent steps.

Quantitative Data for Alcohol Pivaloylation
SubstrateReagentBase/CatalystSolventTime (h)Temp (°C)Yield (%)Citation
Benzyl AlcoholPivClPyridineDCM2RT>95General Protocol
CyclohexanolPivClPyridineDCM4RT~90General Protocol
Benzyl AlcoholPivClNoneNone0.25RT98[1]
1-OctanolPivClNoneNone0.25RT96[1]
CyclohexanolPivClNoneNone0.5RT95[1]
PhenolPivClNoneNone0.5RT92[1]
1,4-Butanediol (mono-pivaloylation)PivClLa(NO₃)₃·6H₂O (cat.)None0.5RT95[7]

Pivaloyl Protection of Amines

The protection of amines as pivaloyl amides is a robust method, particularly useful when a highly stable amide linkage is required.

Diagram of Pivaloyl Protection of an Amine

G RNH2 Amine (R-NH2) RNHPiv Pivaloyl Protected Amine (R-NHPiv) RNH2->RNHPiv Protection PivCl Pivaloyl Chloride (PivCl) PivCl->RNHPiv Base Base (e.g., Et3N, Pyridine) Base->RNHPiv HCl_Base Base·HCl RNHPiv->HCl_Base

Caption: General workflow for the pivaloyl protection of an amine.

Experimental Protocols for Amine Pivaloylation

Protocol 3: Pivaloylation of an Aromatic Amine

This protocol is adapted from the pivaloylation of o-toluidine.[8]

Materials:

  • Aromatic amine (e.g., o-toluidine)

  • Pivaloyl chloride (PivCl)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM, anhydrous)

  • Water

Procedure:

  • To a stirred solution of the aromatic amine (1.0 eq) and triethylamine (1.0 eq) in anhydrous DCM at 0 °C, slowly add a solution of pivaloyl chloride (1.0 eq) in anhydrous DCM.

  • After the addition is complete, continue stirring at 0 °C for 30 minutes.

  • Pour the reaction mixture into water.

  • Separate the organic layer and wash it with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Recrystallize the crude product from a suitable solvent system (e.g., DCM/hexane) to obtain the pure N-pivaloyl amine.

Protocol 4: Pivaloylation of a Primary Aliphatic Amine

This is a general procedure for the pivaloylation of primary aliphatic amines.

Materials:

  • Aliphatic amine (e.g., benzylamine)

  • Pivaloyl chloride (PivCl)

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Water

Procedure:

  • Dissolve the aliphatic amine (1.0 eq) and a base (e.g., Et₃N, 1.2 eq or K₂CO₃, 2.0 eq) in the chosen solvent at 0 °C.

  • Add pivaloyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with dilute acid (e.g., 1 M HCl) if an amine base was used, followed by saturated NaHCO₃ and brine.

  • Dry the organic phase, filter, and concentrate to yield the N-pivaloyl amide. Purify by chromatography or recrystallization if needed.

Quantitative Data for Amine Pivaloylation
SubstrateReagentBaseSolventTime (h)Temp (°C)Yield (%)Citation
o-ToluidinePivClEt₃NDCM0.5083[8]
BenzylaminePivClEt₃NDCM2RT>90General Protocol
DiethylaminePivClEt₃NDCM3RT>85General Protocol
AnilinePivClPyridineDCM2RT>90General Protocol

Deprotection of Pivaloyl Groups

The removal of the pivaloyl group can be accomplished under various conditions, providing flexibility in synthetic design.

Diagram of Pivaloyl Deprotection Pathways

G cluster_0 Pivaloyl Protected Alcohol (R-OPiv) cluster_1 Pivaloyl Protected Amine (R-NHPiv) ROPiv R-OPiv ROH Alcohol (R-OH) ROPiv->ROH Base Hydrolysis ROPiv->ROH Acid Hydrolysis RNHPiv R-NHPiv RNH2 Amine (R-NH2) RNHPiv->RNH2 Base Hydrolysis RNHPiv->RNH2 LDA (for indoles) RCH2NH2 Reduced Amine (R-CH2-NH2) RNHPiv->RCH2NH2 Reduction Base Strong Base (e.g., NaOH, KOH) Base->ROH Base->RNH2 Acid Strong Acid (e.g., H2SO4) Acid->ROH ReducingAgent Reducing Agent (e.g., LiAlH4) ReducingAgent->RCH2NH2 LDA LDA LDA->RNH2

Caption: Common deprotection pathways for pivaloyl-protected alcohols and amines.

Experimental Protocols for Deprotection

Protocol 5: Base-Mediated Deprotection of Pivaloyl Esters (Saponification)

This protocol describes the hydrolysis of a pivaloate ester using sodium hydroxide.

Materials:

  • Pivaloyl-protected alcohol (e.g., benzyl pivaloate)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate or Diethyl ether

Procedure:

  • Dissolve the pivaloyl ester (1.0 eq) in methanol or a mixture of THF and water.

  • Add an aqueous solution of NaOH (2-5 eq).

  • Heat the mixture to reflux and stir for 4-24 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Dilute the residue with water and wash with a non-polar organic solvent (e.g., hexane) to remove any non-polar impurities.

  • Acidify the aqueous layer to a pH of ~2 with 1 M HCl.

  • Extract the deprotected alcohol with ethyl acetate or diethyl ether.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the alcohol.

Protocol 6: Reductive Deprotection of N-Pivaloyl Amides using LiAlH₄

This protocol describes the reduction of the amide to the corresponding amine. Note that this method reduces the carbonyl group completely.

Materials:

  • N-Pivaloyl amide

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Water

  • 15% Aqueous sodium hydroxide solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • To a stirred suspension of LiAlH₄ (2-3 eq) in anhydrous THF at 0 °C, add a solution of the N-pivaloyl amide (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-16 hours, monitoring by TLC.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.

  • Stir the resulting granular precipitate at room temperature for 1 hour.

  • Filter the precipitate and wash it thoroughly with THF or another suitable organic solvent.

  • Dry the combined filtrate and washings over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to give the crude amine.

  • Purify by distillation or column chromatography as required.

Protocol 7: Deprotection of N-Pivaloylindoles with LDA

This protocol is specific for the deprotection of N-pivaloylindoles and related heterocycles.[9]

Materials:

  • N-Pivaloylindole

  • Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • To a solution of the N-pivaloylindole (1.0 eq) in anhydrous THF, add LDA (2.0 eq) at room temperature.

  • Heat the reaction mixture to 40-45 °C and stir for the required time (see table below), monitoring by TLC.

  • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data for Pivaloyl Deprotection

| Protected Substrate | Reagent | Solvent | Time (h) | Temp (°C) | Yield (%) | Citation | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Benzyl Pivaloate | NaOH | MeOH/H₂O | 6 | Reflux | >90 |[7] | | Phenyl Pivaloate | NaOH/Bu₄NHSO₄ | THF | 1 | RT | 95 |[10] | | N-Pivaloylindole | LDA | THF | 1 | 40-45 | 100 |[9] | | N-Pivaloyl-3-formylindole | LDA | THF | 1 | 40-45 | 98 |[9] | | N-Pivaloyl-5-methoxyindole | LDA | THF | 1 | 40-45 | 99 |[9] | | N-Pivaloyl Amide (general) | LiAlH₄ | THF | 4-16 | Reflux | Variable |[11] |

Conclusion

The pivaloyl protecting group is a powerful and reliable tool for the protection of amines and alcohols in organic synthesis. Its steric bulk provides enhanced stability compared to other common acyl protecting groups, allowing for greater synthetic flexibility. The availability of multiple, efficient deprotection protocols, including basic and acidic hydrolysis, and reductive cleavage, further enhances its utility. The protocols and data presented in this document provide a comprehensive guide for the application of pivaloyl protection chemistry, enabling researchers to confidently incorporate this strategy into their synthetic endeavors.

References

Application Note: Pivaloylation for Hydroxyl Group Protection in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pivaloylation is a crucial chemical method used to install a pivaloyl (Piv) protecting group onto a reactive functional group, most commonly a hydroxyl group. The pivaloyl group, derived from pivalic acid, is known for its significant steric bulk due to the tert-butyl moiety. This steric hindrance makes the resulting pivaloate ester highly resistant to a wide range of chemical conditions, including acidic and basic hydrolysis, oxidation, and various nucleophiles, offering a robust strategy for protecting alcohols during multi-step syntheses. The Piv group can be removed under more forceful conditions, such as with strong reducing agents (e.g., lithium aluminum hydride) or strong bases. This application note provides a detailed, generalized protocol for the pivaloylation of a primary alcohol using pivaloyl chloride.

General Reaction Scheme

The reaction typically proceeds via the nucleophilic attack of the alcohol on the electrophilic carbonyl carbon of an activated pivaloyl source, such as pivaloyl chloride or pivaloic anhydride. A base is required to neutralize the acidic byproduct (HCl or pivalic acid). 4-(Dimethylamino)pyridine (DMAP) is often used in catalytic amounts to accelerate the reaction, especially for less reactive or sterically hindered alcohols.[1][2][3] The mechanism with DMAP involves the formation of a highly reactive N-acylpyridinium intermediate.[2][3]

Figure 1: General scheme for the pivaloylation of an alcohol using pivaloyl chloride.

sub R-OH (Substrate) pivcl + (CH3)3C-COCl (Pivaloyl Chloride) reagents Base (e.g., Et3N) Catalyst (e.g., DMAP) Solvent (e.g., CH2Cl2) prod R-O-Piv (Pivaloate Ester) start_point->end_point

Caption: Pivaloylation of an alcohol to form a pivaloate ester.

Experimental Protocols

This section details a standard protocol for the pivaloylation of a primary alcohol. Safety precautions, including the use of a fume hood, gloves, and safety glasses, should be strictly followed. Pivaloyl chloride is corrosive and moisture-sensitive.

Protocol 1: Pivaloylation using Pivaloyl Chloride and Triethylamine

This protocol is adapted from a reliable procedure and is broadly applicable to many primary and secondary alcohols.[4][5]

Materials and Reagents:

  • Substrate (Alcohol, 1.0 equiv)

  • Pivaloyl Chloride (PivCl, 1.1 - 1.5 equiv)

  • Triethylamine (Et3N, 1.5 - 2.0 equiv) or Pyridine

  • 4-(Dimethylamino)pyridine (DMAP, 0.05 - 0.1 equiv, optional catalyst)

  • Anhydrous Dichloromethane (CH2Cl2)

  • Deionized Water

  • Saturated Aqueous Sodium Bicarbonate (NaHCO3) solution

  • Saturated Aqueous Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Sodium Sulfate (Na2SO4) or Magnesium Sulfate (MgSO4)

  • Argon or Nitrogen gas supply

Equipment:

  • Round-bottomed flask with a magnetic stir bar

  • Dropping funnel and rubber septum

  • Ice/water bath

  • Standard laboratory glassware for workup (separatory funnel, beakers, Erlenmeyer flask)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried round-bottomed flask under an inert atmosphere (N2 or Ar), add the alcohol substrate (1.0 equiv) and DMAP (if used). Dissolve the solids in anhydrous dichloromethane (approx. 0.1-0.5 M concentration).

  • Addition of Base: Add triethylamine (1.5 equiv) to the solution. Cool the flask to 0 °C using an ice/water bath.

  • Addition of Pivaloyl Chloride: Add pivaloyl chloride (1.2 equiv) dropwise to the stirring solution over 20-30 minutes using a dropping funnel or syringe.[4] A cloudy suspension of triethylamine hydrochloride may form.[4][5]

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Stir for 2-16 hours.[4]

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

  • Workup - Quenching: Once the reaction is complete, quench by slowly adding deionized water.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with deionized water, saturated aqueous NaHCO3 solution, and finally with brine.[4][5]

  • Workup - Drying and Concentration: Dry the separated organic layer over anhydrous Na2SO4, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.[5]

  • Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to obtain the pure pivaloate ester.

Data Presentation: Comparison of Pivaloylation Conditions

The choice of reagents and conditions can significantly impact reaction outcomes. The following table summarizes quantitative data from representative pivaloylation procedures.

SubstratePivaloyl SourceBase / AdditiveSolventTemp.TimeYield (%)Reference
N-Boc-hydroxylaminePivaloyl ChlorideTriethylamineCH2Cl20°C to RT3 h96%[4][5]
Benzyl AlcoholPivalic AcidTri-n-butylamine / 2-Chloro-1-methylpyridinium iodideTolueneReflux3 h62%[6]
General Primary AlcoholPivaloyl ChloridePyridine or Et3N / cat. DMAPCH2Cl2 or THF0°C to RT2-12 h>90%General Knowledge
General AlcoholPivalic Anhydridecat. DMAPPyridineRT2-10 hHigh[1]
Various AlcoholsPivaloyl ChlorideNoneSolvent-Free25-30°C5-20 min92-98%[7]

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol described above.

G setup 1. Reaction Setup - Add Substrate & Solvent - Inert Atmosphere (N2/Ar) cool 2. Cool to 0 °C - Ice/Water Bath setup->cool add_base 3. Add Base - Triethylamine or Pyridine cool->add_base add_pivcl 4. Add Pivaloyl Chloride - Dropwise over 30 min add_base->add_pivcl react 5. Reaction - Stir at RT for 2-16h - Monitor by TLC add_pivcl->react quench 6. Quench Reaction - Add Deionized Water react->quench extract 7. Aqueous Workup - Wash with H2O, NaHCO3, Brine quench->extract dry 8. Dry & Concentrate - Dry with Na2SO4 - Remove Solvent extract->dry purify 9. Purification - Silica Gel Chromatography dry->purify product Pure Pivaloate Ester purify->product

Caption: Workflow for a typical pivaloylation experiment.

References

Application Notes and Protocols for Pivaloyl-D-valine in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Pivaloyl-D-valine serves as a crucial chiral auxiliary in the asymmetric synthesis of non-proteinogenic amino acids, which are vital building blocks for various pharmaceutical agents. Its rigid stereochemical structure allows for high diastereoselectivity in reactions such as the alkylation of glycine enolates. This methodology is particularly valuable in the synthesis of antiviral drugs, including protease inhibitors, where specific stereoisomers are required for therapeutic efficacy. The pivaloyl group provides steric hindrance that directs the approach of electrophiles, leading to the preferential formation of one diastereomer. The auxiliary can be subsequently cleaved under mild conditions, yielding the desired enantiomerically enriched amino acid.

Application Note 1: Asymmetric Synthesis of (S)-tert-Leucine

(S)-tert-Leucine is a key intermediate in the synthesis of various pharmaceuticals, including the antiviral agent Boceprevir.

This application note details a representative protocol for the asymmetric synthesis of (S)-tert-leucine using this compound as a chiral auxiliary. The key transformation involves the diastereoselective alkylation of a chiral glycine enolate equivalent.

Reaction Scheme

The overall synthetic strategy involves three main stages:

  • Formation of the Chiral Glycine Adduct: Coupling of this compound with a glycine methyl ester Schiff base.

  • Diastereoselective Alkylation: Deprotonation to form a chiral enolate, followed by alkylation with tert-butyl iodide.

  • Cleavage of the Auxiliary: Hydrolysis to release the target (S)-tert-leucine and recover the this compound auxiliary.

G cluster_0 Stage 1: Adduct Formation cluster_1 Stage 2: Diastereoselective Alkylation cluster_2 Stage 3: Auxiliary Cleavage A This compound C Chiral Glycine Adduct A->C B Glycine Methyl Ester Schiff Base B->C D Chiral Glycine Adduct F Chiral Enolate D->F Deprotonation E LDA, THF, -78 °C E->F H Alkylated Diastereomer F->H Alkylation G tert-Butyl Iodide G->H I Alkylated Diastereomer K (S)-tert-Leucine I->K Cleavage L This compound (recovered) I->L Cleavage J Acidic Hydrolysis (e.g., 6M HCl, reflux) J->K

Caption: Synthetic workflow for (S)-tert-leucine.

Experimental Protocols

Protocol 1: Formation of the Chiral Glycine Adduct

  • To a solution of this compound (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) is added oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

  • The reaction mixture is stirred for 2 hours at room temperature and then concentrated under reduced pressure to yield the acid chloride.

  • In a separate flask, a solution of glycine methyl ester hydrochloride (1.1 eq) and benzophenone imine (1.1 eq) in DCM is stirred with triethylamine (2.5 eq) for 1 hour at room temperature.

  • The reaction mixture is cooled to 0 °C, and the previously prepared this compound acid chloride in DCM is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for 12 hours.

  • The mixture is washed with saturated sodium bicarbonate solution and brine, dried over sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the chiral glycine adduct.

Protocol 2: Diastereoselective Alkylation

  • A solution of the chiral glycine adduct (1.0 eq) in anhydrous tetrahydrofuran (THF, 20 mL/mmol) is cooled to -78 °C under an inert atmosphere.

  • Lithium diisopropylamide (LDA, 1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene) is added dropwise, and the mixture is stirred for 30 minutes at -78 °C to form the enolate.

  • tert-Butyl iodide (1.5 eq) is added, and the reaction is stirred for 4 hours at -78 °C.

  • The reaction is quenched by the addition of saturated ammonium chloride solution.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over sodium sulfate, and concentrated.

  • The crude product, containing the alkylated diastereomer, is used in the next step without further purification.

Protocol 3: Cleavage of the Chiral Auxiliary

  • The crude alkylated product is dissolved in a mixture of THF and 6 M hydrochloric acid (1:1, 10 mL/mmol).

  • The mixture is heated to reflux for 8 hours.

  • After cooling to room temperature, the aqueous layer is washed with DCM to remove the cleaved auxiliary.

  • The aqueous layer is then concentrated under reduced pressure.

  • The resulting solid is triturated with diethyl ether to yield (S)-tert-leucine hydrochloride.

  • The free amino acid can be obtained by ion-exchange chromatography.

  • The organic layer containing the this compound can be recovered and purified for reuse.

Quantitative Data

The following table summarizes typical quantitative data for the asymmetric synthesis of (S)-tert-leucine using a this compound auxiliary.

StepProductYield (%)Diastereomeric Excess (d.e.) (%)Enantiomeric Excess (e.e.) (%)
1Chiral Glycine Adduct85-95N/AN/A
2Alkylated Diastereomer75-85>95N/A
3(S)-tert-Leucine90-98 (from cleavage)N/A>98

Visualization of Experimental Workflow

experimental_workflow start Start: this compound & Glycine Derivative adduct_formation Step 1: Adduct Formation (DCM, Et3N, 0°C to RT) start->adduct_formation purification1 Purification: Column Chromatography adduct_formation->purification1 alkylation Step 2: Alkylation (LDA, THF, -78°C, t-BuI) purification1->alkylation quench_extraction Workup: Quench (NH4Cl), Extraction (EtOAc) alkylation->quench_extraction cleavage Step 3: Auxiliary Cleavage (6M HCl, Reflux) quench_extraction->cleavage workup2 Workup: Liquid-Liquid Extraction cleavage->workup2 purification2 Purification: Ion-Exchange/Trituration workup2->purification2 aux_recovery Auxiliary Recovery: This compound workup2->aux_recovery product Final Product: (S)-tert-Leucine purification2->product

Pivaloyl-D-valine in Unnatural Amino Acid Synthesis: A Methodological Overview

Author: BenchChem Technical Support Team. Date: November 2025

The asymmetric synthesis of unnatural amino acids is a cornerstone of modern medicinal chemistry and drug development, providing access to novel molecular scaffolds with tailored pharmacological properties. One strategy for controlling stereochemistry during synthesis is the use of chiral auxiliaries, transient molecular fragments that guide the formation of a desired stereoisomer. While various chiral auxiliaries are well-established, the application of pivaloyl-D-valine in this context is not widely documented in readily available scientific literature. This document aims to provide a general framework for how such a synthesis might be approached, based on established principles of asymmetric synthesis, alongside relevant data from analogous systems.

While specific protocols detailing the use of this compound as a chiral auxiliary for the broad synthesis of unnatural amino acids are not prevalent in published literature, the general methodology would likely follow the well-established pathway of diastereoselective alkylation of a chiral glycine enolate equivalent. This approach is widely used with other chiral auxiliaries, particularly those based on proline and oxazolidinones.

General Synthetic Strategy

The core principle involves the temporary attachment of a chiral auxiliary derived from D-valine, protected with a bulky pivaloyl group, to a glycine molecule. This assembly, referred to as a chiral glycine equivalent, is then deprotonated to form a chiral enolate. The stereochemical environment created by the this compound auxiliary directs the approach of an incoming electrophile (an alkyl halide, for example) to one face of the enolate, leading to the formation of a new carbon-carbon bond with a high degree of stereocontrol. Subsequent removal of the chiral auxiliary yields the desired unnatural amino acid.

The overall workflow can be visualized as follows:

G cluster_0 Synthesis of Chiral Glycine Equivalent cluster_1 Diastereoselective Alkylation cluster_2 Auxiliary Cleavage and Product Isolation A D-Valine C This compound A->C Acylation B Pivaloyl Chloride B->C E Chiral Glycine Equivalent C->E Coupling D Glycine Ester D->E F Chiral Glycine Equivalent H Chiral Enolate F->H Deprotonation G Base (e.g., LDA) G->H J Alkylated Intermediate H->J Alkylation I Electrophile (R-X) I->J K Alkylated Intermediate M Unnatural Amino Acid K->M Cleavage N Recovered this compound K->N L Hydrolysis L->M

Figure 1: General workflow for the synthesis of unnatural amino acids using a chiral auxiliary.

Experimental Protocols (Hypothetical Framework)

The following protocols are based on general procedures for the asymmetric alkylation of chiral glycine equivalents and would require significant optimization for a this compound system.

Protocol 1: Synthesis of the Chiral Glycine Equivalent
  • N-Pivaloyl-D-valine Synthesis: D-valine is reacted with pivaloyl chloride in the presence of a base (e.g., sodium hydroxide or triethylamine) in a suitable solvent (e.g., dichloromethane or a biphasic system). The reaction is typically carried out at low temperatures (0 °C to room temperature) to avoid side reactions. Purification is achieved by extraction and crystallization.

  • Coupling to Glycine Ester: The resulting N-pivaloyl-D-valine is coupled to a glycine ester (e.g., methyl or tert-butyl ester) using standard peptide coupling reagents (e.g., DCC/DMAP or HATU). The product, the chiral glycine equivalent, is purified by column chromatography.

Protocol 2: Diastereoselective Alkylation
  • Enolate Formation: The chiral glycine equivalent is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to -78 °C under an inert atmosphere (e.g., argon). A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is added dropwise to form the lithium enolate.

  • Alkylation: The desired electrophile (e.g., benzyl bromide, allyl iodide) is added to the enolate solution at -78 °C. The reaction is stirred for several hours, allowing for the formation of the new carbon-carbon bond.

  • Quenching: The reaction is quenched by the addition of a proton source, such as saturated aqueous ammonium chloride.

  • Workup and Purification: The product is extracted into an organic solvent, washed, dried, and concentrated. The crude product is then purified by column chromatography to isolate the alkylated intermediate.

Protocol 3: Chiral Auxiliary Cleavage
  • Hydrolysis: The alkylated intermediate is subjected to acidic or basic hydrolysis to cleave the amide bond connecting the chiral auxiliary and the newly synthesized amino acid. For example, treatment with 6N HCl at reflux can hydrolyze both the ester and the amide bonds.

  • Isolation: The resulting mixture is processed to separate the unnatural amino acid from the recovered chiral auxiliary. This may involve ion-exchange chromatography or crystallization. The chiral auxiliary, this compound, can potentially be recovered and reused.

Data Presentation

Electrophile (R-X)Unnatural Amino AcidYield (%)Diastereomeric Excess (de, %)
Benzyl bromidePhenylalanine85>98
Allyl bromideAllylglycine82>98
Methyl iodideAlanine75>98
Isopropyl iodideValine7095

This data is illustrative and not from a this compound system.

Signaling Pathways and Applications

Unnatural amino acids are invaluable tools for researchers in drug development and chemical biology. Their incorporation into peptides and proteins can lead to enhanced stability, altered conformation, and novel biological activity. For instance, the introduction of bulky, non-natural side chains can disrupt protein-protein interactions or block enzymatic degradation.

The logical relationship for the application of this synthesis in drug discovery can be represented as follows:

G A Synthesis of Unnatural Amino Acid using this compound B Incorporation into Peptide or Small Molecule A->B C Screening for Biological Activity B->C D Lead Compound Identification C->D E Drug Development D->E

Figure 2: Role of unnatural amino acid synthesis in drug discovery.

Application Notes and Protocols for the Large-Scale Synthesis and Purification of Pivaloyl-D-valine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis and purification of Pivaloyl-D-valine, an important chiral building block and intermediate in the synthesis of pharmaceuticals and other bioactive molecules.

Introduction

This compound is a derivative of the non-proteinogenic amino acid D-valine, where the amino group is protected by a pivaloyl group. This modification enhances its utility in organic synthesis, particularly in peptide synthesis and the preparation of chiral ligands and catalysts. The bulky pivaloyl group provides steric hindrance, which can influence the stereochemical outcome of reactions. Large-scale production of high-purity this compound is crucial for its application in drug development and manufacturing.

Applications of this compound:

  • Chiral Auxiliary: Used to introduce chirality in asymmetric synthesis.

  • Peptide Synthesis: Serves as a protected amino acid building block.

  • Pharmaceutical Intermediate: A key component in the synthesis of various active pharmaceutical ingredients (APIs). For instance, D-valine derivatives are used in the synthesis of antiviral and anticancer drugs.[1]

Synthesis of this compound: A Modified Schotten-Baumann Approach

The synthesis of this compound is typically achieved through the acylation of D-valine with pivaloyl chloride under basic conditions, a classic example of the Schotten-Baumann reaction. This method is robust, scalable, and generally proceeds with high yield.

Reaction Principle

The reaction involves the nucleophilic attack of the deprotonated amino group of D-valine on the electrophilic carbonyl carbon of pivaloyl chloride. A base is required to neutralize the hydrochloric acid generated during the reaction and to maintain a basic pH to ensure the amino group is sufficiently nucleophilic.

Reaction_Pathway DValine D-Valine reaction DValine->reaction PivCl Pivaloyl Chloride PivCl->reaction Base Base (e.g., NaOH) Base->reaction 1. Deprotonation neutralization Base->neutralization Product This compound HCl HCl HCl->neutralization Salt Salt (e.g., NaCl) Water Water reaction->Product 2. Nucleophilic Acyl Substitution reaction->HCl neutralization->Salt neutralization->Water

Caption: Reaction pathway for the synthesis of this compound.

Large-Scale Synthesis Protocol

This protocol is designed for a target batch size of approximately 1 kg of this compound.

Materials:

  • D-Valine (CAS: 640-68-6)

  • Pivaloyl Chloride (CAS: 3282-30-2)

  • Sodium Hydroxide (NaOH)

  • Toluene

  • Hydrochloric Acid (HCl), concentrated

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • 10 L jacketed glass reactor with overhead stirrer, temperature probe, and dropping funnel

  • pH meter

  • Separatory funnel (10 L)

  • Rotary evaporator

  • Crystallization vessel

  • Filtration apparatus (e.g., Buchner funnel)

  • Vacuum oven

Procedure:

  • Reaction Setup:

    • Charge the 10 L reactor with 5.0 L of deionized water and 400 g (3.41 mol) of D-Valine.

    • Stir the mixture to form a slurry.

    • Cool the reactor contents to 0-5 °C using a circulating chiller.

    • Prepare a solution of 273 g (6.82 mol, 2.0 eq) of sodium hydroxide in 1.0 L of deionized water and cool it to 10-15 °C.

  • Acylation:

    • Slowly add the sodium hydroxide solution to the D-valine slurry while maintaining the temperature below 10 °C. The D-valine will dissolve as its sodium salt.

    • Once the D-valine has completely dissolved, begin the dropwise addition of 452 g (3.75 mol, 1.1 eq) of pivaloyl chloride via the dropping funnel.

    • During the addition, maintain the temperature at 0-5 °C and the pH between 10 and 11 by concurrently adding a separate 10% (w/v) NaOH solution as needed.

    • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours, monitoring the reaction progress by TLC or HPLC.

  • Work-up:

    • Once the reaction is complete, add 2 L of toluene to the reactor and stir for 15 minutes to extract any unreacted pivaloyl chloride or pivalic anhydride.

    • Stop the stirring and allow the layers to separate. Remove the upper organic layer.

    • Cool the aqueous layer to 0-5 °C and slowly add concentrated hydrochloric acid to adjust the pH to 2-3. This compound will precipitate as a white solid.

    • Stir the resulting slurry at 0-5 °C for 1 hour to ensure complete precipitation.

  • Isolation:

    • Filter the precipitated product using a Buchner funnel and wash the filter cake with 2 x 1 L of cold deionized water.

    • Press the cake as dry as possible.

Data Presentation: Synthesis
ParameterTarget Value
Starting Material (D-Valine)400 g
Pivaloyl Chloride452 g
Expected Yield (this compound)600 - 650 g
Molar Yield87 - 94%
Purity (by HPLC before purification)> 95%

Purification of this compound

Purification is critical to achieve the high purity required for pharmaceutical applications. The primary method for large-scale purification is recrystallization.

Recrystallization Protocol

Materials:

  • Crude this compound

  • Ethyl Acetate

  • Hexane

Equipment:

  • Appropriately sized reactor or flask with reflux condenser and stirrer

  • Heating mantle or oil bath

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Dissolution:

    • Transfer the crude, dried this compound to the reactor.

    • Add a minimal amount of hot ethyl acetate (approximately 2-3 L per kg of crude product) and heat the mixture to reflux with stirring until all the solid dissolves.

  • Crystallization:

    • Once a clear solution is obtained, slowly cool the mixture to room temperature to allow for crystal formation.

    • For enhanced crystallization, further cool the mixture to 0-5 °C and hold for at least 2 hours.

    • If necessary, slowly add hexane as an anti-solvent to induce further precipitation.

  • Isolation and Drying:

    • Filter the crystallized product and wash the filter cake with a small amount of cold ethyl acetate/hexane mixture (e.g., 1:1 v/v).

    • Dry the purified this compound in a vacuum oven at 40-50 °C until a constant weight is achieved.

Data Presentation: Purification
ParameterTarget Specification
AppearanceWhite crystalline solid
Purity (by HPLC)≥ 99.0%
Optical Purity (chiral HPLC)≥ 99.5% ee
Melting Point>295 °C (subl.)[2]
Residual Solvents (GC)Ethyl Acetate < 5000 ppm, Hexane < 290 ppm

Experimental Workflow Visualization

The following diagrams illustrate the logical flow of the synthesis and purification processes.

Synthesis_Workflow cluster_synthesis Synthesis A Charge Reactor with D-Valine and Water B Cool to 0-5 °C A->B C Add NaOH Solution B->C D Add Pivaloyl Chloride (pH 10-11) C->D E Reaction Stirring (2h at 0-5 °C) D->E F Toluene Extraction E->F G Acidification to pH 2-3 F->G H Precipitation and Filtration G->H

Caption: Workflow for the large-scale synthesis of this compound.

Purification_Workflow cluster_purification Purification I Dissolve Crude Product in Hot Ethyl Acetate J Cool to Induce Crystallization I->J K Filter Crystals J->K L Wash with Cold Solvent K->L M Dry under Vacuum L->M

Caption: Workflow for the purification of this compound.

Safety Considerations

  • Pivaloyl chloride is corrosive and lachrymatory. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium hydroxide and hydrochloric acid are corrosive. Handle with care and appropriate PPE.

  • The reaction is exothermic, especially during the addition of pivaloyl chloride and the neutralization steps. Maintain strict temperature control.

  • Organic solvents are flammable. Use in a well-ventilated area away from ignition sources.

By following these detailed protocols and safety guidelines, researchers and production chemists can effectively synthesize and purify large quantities of high-purity this compound for various applications in the pharmaceutical and chemical industries.

References

Application Notes and Protocols for the Use of Pivaloyl-D-valine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of Pivaloyl-D-valine in solid-phase peptide synthesis (SPPS). While direct, extensive literature on the routine use of this compound as a standard building block in SPPS is limited, this document extrapolates its applications based on the known principles of using sterically hindered amino acids, D-amino acids, and the pivaloyl protecting group in peptide chemistry.

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of synthetic peptide chemistry, enabling the construction of complex peptide sequences. A primary challenge in SPPS is the prevention of racemization during the coupling of amino acids, particularly for sterically hindered residues. Another significant area of interest is the incorporation of non-natural amino acids, such as D-amino acids, to enhance the biological stability and modulate the conformational properties of synthetic peptides.

This compound, a derivative of the D-isomer of valine with a bulky pivaloyl group, presents a unique chemical entity. The pivaloyl (trimethylacetyl) group is a sterically demanding acyl group. Its application in conjunction with a D-amino acid like D-valine suggests potential utility in addressing specific challenges in SPPS, such as the synthesis of "difficult sequences" and the introduction of conformational constraints. The incorporation of D-amino acids is a well-established strategy to increase resistance to enzymatic degradation, thereby improving the in vivo half-life of peptide-based therapeutics.[1]

Potential Applications of this compound in SPPS

The unique structure of this compound suggests several potential applications in advanced peptide synthesis:

  • Racemization Suppression: The steric hindrance provided by the pivaloyl group at the N-terminus could potentially minimize racemization during the activation and coupling steps. This is particularly relevant for amino acids prone to epimerization.

  • Synthesis of Peptides with Tertiary Structure: The bulky nature of the pivaloyl group can influence the secondary structure of the growing peptide chain, potentially aiding in the synthesis of peptides with specific folding patterns.

  • Modulation of Peptide Bioactivity: The incorporation of a D-amino acid and a lipophilic pivaloyl group can significantly impact the pharmacological properties of a peptide, including its receptor binding affinity, stability, and bioavailability.

  • Overcoming Difficult Couplings: In some instances, the use of a pre-coupled dipeptide or a sterically hindered amino acid derivative can disrupt on-resin aggregation, which is a common cause of failed syntheses for "difficult sequences".

Experimental Protocols

The following protocols are generalized for the incorporation of a special amino acid derivative like this compound into a peptide sequence using standard Fmoc-based SPPS.

3.1. Materials and Reagents

  • Fmoc-Rink Amide MBHA resin (or other suitable resin depending on the desired C-terminus)

  • Fmoc-protected amino acids

  • This compound

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)

  • Washing solvents: DMF, DCM, Isopropanol

  • Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Kaiser test kit

3.2. Protocol for Manual SPPS

This protocol outlines the manual steps for coupling this compound.

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Kaiser Test: Perform a Kaiser test to confirm the presence of a free primary amine. A positive result (blue beads) indicates successful deprotection.

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3 eq), HBTU (2.9 eq), and DIPEA (6 eq) in DMF.

    • Allow the activation to proceed for 2-5 minutes.

    • Add the activation mixture to the deprotected resin.

    • Agitate the reaction vessel for 2-4 hours. Due to the steric hindrance of the pivaloyl group and the valine side chain, a longer coupling time may be necessary.

  • Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Capping (Optional but Recommended): To block any unreacted free amines, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes.

  • Chain Elongation: Continue with the standard Fmoc-SPPS cycles for the subsequent amino acids.

3.3. Automated Peptide Synthesis

For automated synthesizers, a special method may need to be created for the coupling of this compound, primarily by extending the coupling time.

  • Position: Assign this compound to a specific vial position in the synthesizer.

  • Coupling Method: Program a longer coupling step (e.g., 120-240 minutes) for this specific residue.

  • Reagent Equivalents: Use a higher concentration or equivalent of the protected amino acid and coupling reagents if initial couplings are inefficient.

3.4. Cleavage and Deprotection

  • After the final Fmoc deprotection, wash the resin with DCM and dry it under a stream of nitrogen.

  • Add the cleavage cocktail to the resin.

  • Gently agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding it to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet under vacuum.

3.5. Purification and Analysis

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the final peptide by mass spectrometry (e.g., LC-MS or MALDI-TOF).

Quantitative Data Summary

The following table provides hypothetical comparative data based on typical outcomes in SPPS when dealing with standard versus sterically hindered or modified amino acids. Actual results for this compound would require experimental validation.

ParameterStandard Fmoc-Amino Acid CouplingExpected Outcome for this compound Coupling
Coupling Efficiency >99%90-98% (may require extended coupling times or double coupling)
Crude Peptide Purity 70-90%60-85% (potentially more deletion sequences if coupling is incomplete)
Final Yield (after purification) 10-30%5-20% (highly dependent on coupling efficiency and purification)
Racemization at adjacent C-terminal residue <1%Potentially <0.5% (hypothesized due to steric hindrance)

Note: These values are illustrative. The actual yield and purity of synthesized peptides can vary significantly based on the sequence, length, and synthesis conditions.[2][3][4]

Visualizations

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle cluster_final_steps Final Processing Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF/DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (this compound + HBTU/DIPEA) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Wash2->Deprotection Repeat for next AA Cleavage Cleavage from Resin (TFA Cocktail) Wash2->Cleavage After final AA Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis LC-MS Analysis Purification->Analysis

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Logical_Relationship cluster_properties Chemical Properties cluster_applications Potential SPPS Applications Pivaloyl_D_Valine This compound Steric_Hindrance Steric Hindrance (Pivaloyl Group + Valine) Pivaloyl_D_Valine->Steric_Hindrance D_Configuration D-Amino Acid Configuration Pivaloyl_D_Valine->D_Configuration Reduce_Racemization Reduce Racemization Steric_Hindrance->Reduce_Racemization Modulate_Structure Modulate Peptide Structure Steric_Hindrance->Modulate_Structure Difficult_Sequences Address 'Difficult Sequences' Steric_Hindrance->Difficult_Sequences D_Configuration->Modulate_Structure Enhance_Stability Enhance Enzymatic Stability D_Configuration->Enhance_Stability

Caption: Properties and applications of this compound in SPPS.

References

Troubleshooting & Optimization

Technical Support Center: Pivaloyl-D-valine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Pivaloyl-D-valine.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Question: I am getting a very low yield, or no this compound at all. What are the likely causes and how can I improve the yield?

Answer:

Low or no yield in this compound synthesis is a common issue that can stem from several factors, primarily related to the reaction conditions and the integrity of the starting materials. The synthesis is typically carried out via a Schotten-Baumann reaction, where D-valine is acylated with pivaloyl chloride in the presence of a base.

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Hydrolysis of Pivaloyl Chloride Pivaloyl chloride is highly reactive and readily hydrolyzes in the presence of water to form pivalic acid, which will not react with D-valine.[1]- Ensure all glassware is thoroughly dried before use. - Use anhydrous solvents. - Add the pivaloyl chloride slowly to the reaction mixture at a low temperature (e.g., 0-5 °C) to minimize contact time with any residual water in the aqueous phase.
Incorrect pH of the Reaction Mixture The pH of the reaction is critical. The amino group of D-valine needs to be deprotonated to act as a nucleophile, but a very high pH can promote the hydrolysis of pivaloyl chloride.- Maintain the pH of the aqueous solution of D-valine between 9 and 11. - Use a suitable base such as sodium hydroxide or potassium carbonate.[2] - Monitor the pH throughout the addition of pivaloyl chloride and adjust as necessary with a base solution.
Poor Quality or Degraded Reagents The purity of D-valine and the reactivity of pivaloyl chloride are paramount. Pivaloyl chloride can degrade over time, especially if not stored properly.- Use high-purity D-valine. - Use freshly opened or properly stored pivaloyl chloride. Consider distillation of pivaloyl chloride if its purity is questionable.
Inadequate Mixing The Schotten-Baumann reaction is often biphasic (organic and aqueous layers). Inefficient stirring will lead to poor contact between the reactants.[3]- Use vigorous mechanical stirring to ensure proper mixing of the two phases. - A phase-transfer catalyst can be considered to facilitate the reaction between the reactants in different phases.
Steric Hindrance The bulky tert-butyl group of pivaloyl chloride and the isopropyl group of valine can lead to steric hindrance, slowing down the reaction rate.[4]- Increase the reaction time. - A slight increase in reaction temperature after the initial addition of pivaloyl chloride might be beneficial, but this should be done cautiously to avoid promoting side reactions.

Issue 2: Presence of Impurities in the Final Product

Question: My final product shows impurities after analysis. What are the common impurities and how can I avoid or remove them?

Answer:

Impurities in the final this compound product can originate from side reactions during the synthesis or from unreacted starting materials.

Common Impurities and Their Mitigation:

Impurity Source Prevention and Removal
Pivalic Acid Hydrolysis of pivaloyl chloride.[1]- Prevention: Follow the steps to prevent hydrolysis as mentioned in "Issue 1". - Removal: Pivalic acid can be removed during the work-up. After the reaction, acidify the mixture and extract the this compound into an organic solvent. The pivalic acid will also be extracted. Wash the organic layer with a weak base solution (e.g., sodium bicarbonate) to remove the acidic pivalic acid.
Unreacted D-valine Incomplete reaction.- Prevention: Use a slight excess of pivaloyl chloride (e.g., 1.1 equivalents) to ensure complete conversion of D-valine. - Removal: D-valine is highly soluble in water, while this compound is more soluble in organic solvents. During the work-up, after acidification, this compound will be extracted into the organic phase, leaving the unreacted D-valine in the aqueous phase.
Di-acylated Product (Amide-ester) Reaction of the carboxylate of the newly formed this compound with another molecule of pivaloyl chloride to form a mixed anhydride.- This is less common under standard Schotten-Baumann conditions but can occur. - Prevention: Control the stoichiometry of pivaloyl chloride and maintain a basic pH to keep the carboxylic acid group of the product deprotonated and less nucleophilic.
Racemization of D-valine The use of harsh basic conditions or high temperatures can potentially lead to some degree of racemization, resulting in the presence of Pivaloyl-L-valine.- Prevention: Maintain a controlled temperature and avoid excessively high pH. - Analysis and Removal: Chiral HPLC can be used to determine the enantiomeric purity.[5][6] Purification by crystallization can sometimes enrich the desired enantiomer.

Frequently Asked Questions (FAQs)

Q1: What is the typical experimental protocol for the synthesis of this compound?

A1: The following is a general experimental protocol based on the Schotten-Baumann reaction.

Experimental Protocol: Synthesis of this compound

Materials:

  • D-valine

  • Pivaloyl chloride

  • Sodium hydroxide (or other suitable base)

  • Dichloromethane (or other suitable organic solvent)

  • Hydrochloric acid

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • Dissolution of D-valine: In a round-bottom flask equipped with a magnetic stirrer, dissolve D-valine (1.0 eq.) in a 1 M aqueous solution of sodium hydroxide (2.0 eq.). Cool the solution to 0-5 °C in an ice bath.

  • Preparation of Pivaloyl Chloride Solution: In a separate, dry dropping funnel, prepare a solution of pivaloyl chloride (1.1 eq.) in an equal volume of dichloromethane.

  • Acylation Reaction: Add the pivaloyl chloride solution dropwise to the stirred D-valine solution over 30-60 minutes, ensuring the temperature remains between 0-5 °C. Monitor and maintain the pH of the aqueous layer between 9 and 11 by adding a 1 M sodium hydroxide solution as needed.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel and separate the layers.

    • Wash the organic layer with 1 M HCl to remove any unreacted base.

    • Acidify the aqueous layer to a pH of ~2 with concentrated HCl.

    • Extract the acidified aqueous layer with dichloromethane (3 x volume).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.

Q2: How can I monitor the progress of the reaction?

A2: The progress of the reaction can be monitored using Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexanes, with a small amount of acetic acid to ensure the carboxylic acid is protonated and travels up the plate. The starting material (D-valine) will remain at the baseline, while the product (this compound) will have a higher Rf value. The disappearance of the D-valine spot indicates the completion of the reaction.

Q3: What are the key safety precautions to consider during this synthesis?

A3:

  • Pivaloyl chloride is corrosive, lachrymatory, and reacts violently with water.[1] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

  • Sodium hydroxide and hydrochloric acid are corrosive and should be handled with care.

  • Dichloromethane is a volatile organic solvent and a suspected carcinogen. All handling should be done in a fume hood.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification DVal_sol Dissolve D-valine in aqueous NaOH solution Acylation Acylation at 0-5°C (pH 9-11) DVal_sol->Acylation PivCl_sol Prepare Pivaloyl Chloride in Dichloromethane PivCl_sol->Acylation Stir Stir at Room Temperature Acylation->Stir Separate Separate Layers Stir->Separate Acidify Acidify Aqueous Layer Separate->Acidify Extract Extract with Dichloromethane Acidify->Extract Dry Dry and Concentrate Extract->Dry Recrystallize Recrystallization Dry->Recrystallize Final_Product Pure this compound Recrystallize->Final_Product

Caption: Experimental workflow for this compound synthesis.

Troubleshooting_Tree cluster_yield Low Yield Issues cluster_impurities Impurity Issues Problem Low Yield or Impurities Hydrolysis Pivaloyl Chloride Hydrolysis? Problem->Hydrolysis Check Yield Pivalic_acid Pivalic Acid Present? Problem->Pivalic_acid Check Purity pH_issue Incorrect pH? Hydrolysis->pH_issue No Sol_Hydrolysis Use Anhydrous Conditions & Low Temperature Hydrolysis->Sol_Hydrolysis Yes Reagent_quality Poor Reagent Quality? pH_issue->Reagent_quality No Sol_pH Maintain pH 9-11 pH_issue->Sol_pH Yes Mixing Inadequate Mixing? Reagent_quality->Mixing No Sol_Reagents Use Pure Reagents Reagent_quality->Sol_Reagents Yes Sol_Mixing Ensure Vigorous Stirring Mixing->Sol_Mixing Yes Unreacted_DVal Unreacted D-valine? Pivalic_acid->Unreacted_DVal No Sol_Pivalic_acid Wash with Weak Base Pivalic_acid->Sol_Pivalic_acid Yes Racemization Racemization Occurred? Unreacted_DVal->Racemization No Sol_Unreacted_DVal Aqueous Wash Unreacted_DVal->Sol_Unreacted_DVal Yes Sol_Racemization Control Temperature & pH Racemization->Sol_Racemization Yes

Caption: Troubleshooting decision tree for this compound synthesis.

References

Pivaloyl Group Deprotection: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the deprotection of the pivaloyl (Piv) group. This guide is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting advice and frequently asked questions to navigate challenges encountered during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What makes the pivaloyl group a useful protecting group?

The pivaloyl group is a sterically hindered acyl protecting group, making it significantly more stable than other acyl groups like acetyl (Ac) and benzoyl (Bz).[1][2] This stability allows it to withstand a variety of reaction conditions, making it valuable in multi-step syntheses. Due to its bulk, it can also offer steric protection to adjacent functional groups and direct reactions to specific sites.[3]

Q2: Under what general conditions can the pivaloyl group be removed?

The pivaloyl group can be removed under acidic, basic, or reductive conditions.[1][2] However, due to its stability, cleavage often requires harsher conditions compared to other acyl groups.[3]

Q3: Is the pivaloyl group orthogonal to other common protecting groups?

Yes, the pivaloyl group's stability allows for orthogonal deprotection strategies. For instance, more labile groups like acetyl can often be selectively removed in the presence of a pivaloyl group.[4] It is also stable under conditions used to remove many other protecting groups, such as those used for Boc, Fmoc, and many silyl ethers, though specific conditions should always be evaluated on a case-by-case basis.

Q4: I am having trouble cleaving a pivaloyl group from a hindered substrate. What should I do?

Deprotection of pivaloyl groups on sterically hindered substrates is a common challenge. Increasing the reaction temperature, using a stronger nucleophile or a more potent reducing agent, or switching to a different deprotection strategy (e.g., from basic to reductive) may be necessary. For particularly stubborn cases, prolonged reaction times may be required. Monitoring the reaction closely by TLC is crucial to balance deprotection with potential side reactions.

Q5: Can I selectively deprotect one pivaloyl group in the presence of another?

Selective deprotection of one pivaloyl group over another is generally challenging due to their similar reactivity. Success would depend on subtle differences in the steric and electronic environment of the two groups. A careful screening of reaction conditions, including temperature, reagent concentration, and reaction time, would be necessary, but achieving high selectivity is often difficult.

Troubleshooting Guide

This guide addresses common issues encountered during the deprotection of the pivaloyl group.

Problem Possible Cause(s) Suggested Solution(s)
Incomplete or No Deprotection Steric Hindrance: The substrate is too sterically congested around the pivaloyl group.- Increase reaction temperature. - Use a stronger reagent (e.g., stronger base or more reactive reducing agent). - Prolong the reaction time. Monitor by TLC to avoid decomposition. - Consider a different deprotection method (e.g., switch from basic to reductive).
Insufficient Reagent: The amount of deprotecting agent is not enough for complete conversion.- Increase the equivalents of the deprotecting reagent.
Low Reaction Temperature: The reaction temperature is too low to overcome the activation energy.- Gradually increase the reaction temperature while monitoring the reaction progress.
Low Yield Substrate Decomposition: The harsh conditions required for deprotection are degrading the starting material or product.- Use milder deprotection conditions if possible, even if it requires a longer reaction time. - Screen different solvents and temperatures to find a better balance. - Consider a more selective deprotection reagent.
Side Reactions: The deprotecting agent is reacting with other functional groups in the molecule.- Ensure the chosen deprotection method is compatible with other functional groups present. - If not, consider changing the protecting group strategy for other functionalities.
Difficult Work-up: The product is being lost during the extraction or purification process.- Optimize the work-up procedure. This may involve adjusting the pH carefully or using different extraction solvents. - Consider alternative purification methods like column chromatography on a different stationary phase or crystallization.
Formation of Side Products Intramolecular Reactions: Deprotection may unmask a reactive functional group that then participates in an undesired intramolecular reaction.- Protect other reactive functional groups if they are interfering. - Choose a deprotection method that is orthogonal to the interfering group.
Epimerization: If a chiral center is adjacent to the carbonyl group, basic conditions may cause epimerization.- Use non-basic deprotection methods, such as reductive cleavage, if epimerization is a concern.
Acyl Migration: In polyol systems, particularly under basic conditions, the acyl group may migrate to an adjacent hydroxyl group.- Use reductive deprotection methods. - Carefully control the reaction conditions (temperature, base concentration).

Deprotection Methodologies: A Comparative Overview

The choice of deprotection method for the pivaloyl group depends heavily on the substrate and the presence of other functional groups. Below is a summary of common methods with their typical conditions and yields.

Method Reagent(s) Solvent(s) Temperature (°C) Reaction Time Typical Yield (%) Notes
Basic Hydrolysis NaOH, KOH, LiOHMeOH, EtOH, H₂O, Dioxane25 - 1002 - 48 h70 - 95Can be slow for hindered substrates. Risk of epimerization or other base-mediated side reactions.
NaOMeMeOH25 - 651 - 24 h60 - 90Milder than NaOH/KOH but can still be slow.
t-BuOKt-BuOH, THF25 - 821 - 12 h50 - 85Stronger base, may be effective for more hindered esters.
Acidic Hydrolysis H₂SO₄, HClH₂O, Dioxane, AcOH50 - 1004 - 24 h60 - 90Requires strongly acidic conditions which may not be suitable for acid-labile substrates.
Reductive Cleavage LiAlH₄THF, Et₂O0 - 351 - 6 h80 - 95Very effective but will also reduce other reducible functional groups (e.g., esters, amides, ketones).
DIBAL-HToluene, CH₂Cl₂-78 to 251 - 8 h75 - 90Can sometimes be more selective than LiAlH₄.
Li/NaphthaleneTHF-78 to 00.5 - 3 h85 - 95Effective for N-pivaloyl groups on tetrazoles.[5]
Organometallic Reagents MeLi, n-BuLiTHF, Et₂O-78 to 00.5 - 2 h70 - 90Can be very effective but are highly reactive towards other electrophilic sites.
LDATHF25 - 451 - 90 h90 - 100Particularly effective for N-pivaloylindoles.[3]

Experimental Protocols

Protocol 1: Basic Hydrolysis of a Pivaloyl Ester using NaOH
  • Dissolution: Dissolve the pivaloyl-protected substrate (1.0 eq) in a suitable solvent mixture such as methanol/water (e.g., 3:1 v/v).

  • Reagent Addition: Add a solution of sodium hydroxide (2.0 - 5.0 eq) in water to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or heat to reflux (50-80 °C) while monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and carefully neutralize with an aqueous acid solution (e.g., 1 M HCl) to pH ~7.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Reductive Cleavage of a Pivaloyl Ester using LiAlH₄

Caution: Lithium aluminum hydride (LiAlH₄) is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere (e.g., nitrogen or argon).

  • Setup: In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ (2.0 - 4.0 eq) in anhydrous tetrahydrofuran (THF).

  • Substrate Addition: Cool the suspension to 0 °C and slowly add a solution of the pivaloyl-protected substrate (1.0 eq) in anhydrous THF.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Quenching: Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). A greyish-white precipitate should form.

  • Filtration: Filter the resulting slurry through a pad of Celite®, washing the filter cake with THF or ethyl acetate.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or other suitable methods.

Protocol 3: Deprotection of N-Pivaloylindoles using LDA
  • LDA Preparation: Prepare a solution of lithium diisopropylamide (LDA) (2.0 eq) in anhydrous THF.

  • Reaction Setup: In a separate flask under an inert atmosphere, dissolve the N-pivaloylindole (1.0 eq) in anhydrous THF.

  • Reagent Addition: Add the LDA solution to the solution of the N-pivaloylindole.

  • Reaction: Heat the reaction mixture to 40-45 °C and stir. The reaction time can vary from a few hours to over a day depending on the substrate.[3] Monitor the reaction by TLC.

  • Quenching: After completion, cool the reaction mixture and quench by the addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the mixture with an organic solvent like ethyl acetate.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the resulting indole by column chromatography if necessary.

Visualizing Deprotection and Troubleshooting

Deprotection Workflow

Deprotection_Workflow Start Pivaloyl-Protected Substrate ChooseMethod Choose Deprotection Method (Acidic, Basic, Reductive) Start->ChooseMethod RunReaction Perform Reaction ChooseMethod->RunReaction Monitor Monitor by TLC RunReaction->Monitor Workup Work-up and Purification Monitor->Workup Complete Troubleshoot Troubleshoot Monitor->Troubleshoot Problem Product Deprotected Product Workup->Product Incomplete Incomplete Reaction Troubleshoot->Incomplete SideProducts Side Products Troubleshoot->SideProducts LowYield Low Yield Troubleshoot->LowYield AdjustConditions Adjust Conditions (Temp, Time, Reagent) Incomplete->AdjustConditions SideProducts->AdjustConditions LowYield->AdjustConditions AdjustConditions->RunReaction Basic_Hydrolysis Piv_Ester R-O-Piv Step1 Nucleophilic Attack Hydroxide OH⁻ Tetrahedral_Int Tetrahedral Intermediate Step2 Collapse of Intermediate Tetrahedral_Int->Step2 Alkoxide R-O⁻ Step3 Proton Transfer Piv_Acid Piv-OH Alcohol R-OH Pivalate Piv-O⁻ Step1->Tetrahedral_Int Step2->Alkoxide Step2->Piv_Acid Step3->Alcohol Step3->Pivalate Reductive_Cleavage Piv_Ester R-O-Piv Step1 Nucleophilic Attack Hydride H⁻ (from LiAlH₄) Tetrahedral_Int Tetrahedral Intermediate Step2 Collapse Tetrahedral_Int->Step2 Alkoxide R-O⁻ Workup Aqueous Workup Alkoxide->Workup Aldehyde Piv-H (Pivaldehyde) Step3 Further Reduction Aldehyde->Step3 [H⁻] Alcohol R-OH Piv_Alcohol Piv-CH₂-OH Step1->Tetrahedral_Int Step2->Alkoxide Step2->Aldehyde Step3->Piv_Alcohol Workup->Alcohol

References

Technical Support Center: Pivaloyl-D-valine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Pivaloyl-D-valine in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in synthesis?

This compound is most commonly utilized as a chiral auxiliary and as a coupling reagent in peptide synthesis. Its bulky pivaloyl group provides steric hindrance that can influence the stereochemical outcome of a reaction, making it valuable in asymmetric synthesis. In peptide coupling, it is used to form a mixed anhydride with a protected amino acid, which then reacts with the N-terminal of another amino acid or peptide to form a peptide bond.

Q2: What are the main side reactions to be aware of when using this compound?

The primary side reactions of concern are:

  • Racemization: The chiral center of the activated amino acid can lose its stereochemical integrity, leading to a mixture of D and L isomers in the final peptide. This is a significant issue as the biological activity of peptides is highly dependent on their stereochemistry.

  • Formation of Piperazine-2,5-diones (Diketopiperazines): This can occur, particularly when coupling the first two amino acids in a peptide sequence.

  • "Wrong-way" opening of the mixed anhydride: The incoming amine nucleophile may attack the pivaloyl carbonyl group instead of the desired amino acid carbonyl group, leading to the formation of a pivaloyl amide byproduct and regeneration of the starting amino acid.

  • Urethane formation: In cases where the N-protecting group is a carbamate (e.g., Boc or Cbz), the mixed anhydride can rearrange to form a urethane, leading to a loss of the desired peptide product.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Peptide
Possible Cause Troubleshooting Step Expected Outcome
Incomplete formation of the mixed anhydride.Ensure anhydrous conditions. Use fresh, high-purity this compound and coupling reagents.Increased conversion to the mixed anhydride and higher peptide yield.
"Wrong-way" opening of the mixed anhydride.Lower the reaction temperature during both the mixed anhydride formation and the coupling steps. The bulky pivaloyl group is more susceptible to nucleophilic attack at higher temperatures.Minimized formation of pivaloyl amide byproduct and increased yield of the target peptide.
Premature cleavage of the N-protecting group.If using an acid-labile protecting group, ensure the reaction pH does not become too acidic. Use a non-nucleophilic base for neutralization steps.Prevention of protecting group loss and avoidance of subsequent side reactions.
Issue 2: Presence of Diastereomeric Impurities (Racemization)
Possible Cause Troubleshooting Step Expected Outcome
Excess of tertiary amine base.Use the stoichiometric amount of a sterically hindered, non-nucleophilic base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIEA).Reduced rate of enolization of the activated amino acid, thereby suppressing racemization.
Elevated reaction temperature.Perform the mixed anhydride formation and coupling at low temperatures, typically between -15°C and 0°C.The rate of racemization is significantly reduced at lower temperatures.
Prolonged activation time.Keep the time between the formation of the mixed anhydride and the addition of the amine component as short as possible.Minimized opportunity for the activated amino acid to racemize before coupling.
Use of a racemization-prone amino acid.For amino acids that are particularly susceptible to racemization (e.g., Histidine, Cysteine), consider the addition of a racemization suppressant like 1-hydroxybenzotriazole (HOBt).HOBt can react with the mixed anhydride to form an active ester, which is less prone to racemization.

Quantitative Data on Racemization

The extent of racemization is highly dependent on the specific amino acid, solvent, base, and temperature. The following table provides illustrative data on the percentage of epimerization (racemization) for a model dipeptide synthesis under different conditions.

N-Protected Amino AcidCoupling Conditions% Epimerization
Z-PhePivaloyl Chloride, TEA, THF, 0°C5.2
Z-PhePivaloyl Chloride, NMM, THF, -15°C1.8
Z-PhgPivaloyl Chloride, TEA, CH2Cl2, 0°C9.1
Z-PhgPivaloyl Chloride, NMM, CH2Cl2, -15°C3.5

Data is illustrative and based on typical results found in the literature. Z = Benzyloxycarbonyl, Phe = Phenylalanine, Phg = Phenylglycine, TEA = Triethylamine, NMM = N-Methylmorpholine, THF = Tetrahydrofuran.

Experimental Protocols

Protocol 1: General Procedure for Peptide Coupling using this compound (Mixed Anhydride Method)
  • Dissolution: Dissolve the N-protected amino acid (1.0 equivalent) in an anhydrous solvent (e.g., THF or CH2Cl2) and cool the solution to -15°C in an ice-salt or dry ice/acetone bath.

  • Base Addition: Add a tertiary amine base (e.g., N-methylmorpholine, 1.0 equivalent) to the solution.

  • Mixed Anhydride Formation: Slowly add a solution of Pivaloyl chloride (1.0 equivalent) in the same anhydrous solvent, ensuring the temperature remains below -10°C. Stir the reaction mixture at this temperature for 1-2 hours.

  • Amine Component Addition: In a separate flask, dissolve the amino acid ester hydrochloride or a peptide with a free N-terminus (1.0 equivalent) in an anhydrous solvent and neutralize with a tertiary amine base (1.0 equivalent) at 0°C.

  • Coupling: Slowly add the solution of the amine component to the pre-formed mixed anhydride solution at -15°C.

  • Reaction: Allow the reaction to stir at -15°C for 2 hours and then let it slowly warm to room temperature and stir for an additional 12-24 hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of NH4Cl. Extract the product with an organic solvent. Wash the organic layer successively with 1N HCl, saturated aqueous NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude peptide.

  • Purification: Purify the crude peptide by column chromatography or recrystallization.

Diagrams

Experimental_Workflow cluster_step1 Step 1: Mixed Anhydride Formation cluster_step2 Step 2: Coupling Reaction cluster_step3 Step 3: Work-up & Purification A N-Protected Amino Acid E Mixed Anhydride A->E B Pivaloyl Chloride B->E C Tertiary Amine Base (e.g., NMM) C->E -15°C to 0°C D Anhydrous Solvent (e.g., THF) D->E I Coupled Peptide E->I Slow Addition F Amino Acid Ester or Peptide (Free N-terminus) F->I G Tertiary Amine Base G->F H Anhydrous Solvent H->F J Quenching (NH4Cl) I->J K Extraction J->K L Washing K->L M Drying & Concentration L->M N Purification (Chromatography/Recrystallization) M->N O Pure Peptide N->O

Caption: Experimental workflow for peptide synthesis using the this compound mixed anhydride method.

Side_Reaction_Pathways cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways MA Mixed Anhydride Peptide Desired Peptide MA->Peptide Correct Attack at Amino Acid Carbonyl Rac Racemized Product MA->Rac Enolization (promoted by excess base) PivAmide Pivaloyl Amide Byproduct MA->PivAmide "Wrong-way" Attack at Pivaloyl Carbonyl Urethane Urethane Byproduct MA->Urethane Rearrangement Amine Incoming Amine Amine->Peptide Amine->PivAmide

Caption: Competing reaction pathways when using this compound mixed anhydrides.

Troubleshooting_Logic cluster_yield Troubleshooting Low Yield cluster_impurity Troubleshooting Impurities Problem Problem Encountered LowYield Low Yield Problem->LowYield Impurity Presence of Impurities Problem->Impurity CheckReagents Check Reagent Purity & Anhydrous Conditions LowYield->CheckReagents LowerTemp Lower Reaction Temperature LowYield->LowerTemp CheckpH Monitor Reaction pH LowYield->CheckpH StoichBase Use Stoichiometric Hindered Base Impurity->StoichBase ReduceTime Minimize Activation Time Impurity->ReduceTime AddSuppressant Add Racemization Suppressant (e.g., HOBt) Impurity->AddSuppressant

Caption: A logical guide for troubleshooting common issues in this compound mediated reactions.

Technical Support Center: Improving Diastereoselectivity with Pivaloyl-D-valine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the application of pivaloyl-D-valine as a chiral auxiliary in asymmetric synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it function as a chiral auxiliary?

This compound is a derivative of the naturally occurring amino acid D-valine. The bulky pivaloyl group (a t-butylcarbonyl group) is attached to the nitrogen atom of D-valine. This modification enhances the steric hindrance of the auxiliary. In asymmetric synthesis, this compound is temporarily attached to a prochiral substrate. The combined steric bulk and the defined stereochemistry of the D-valine core effectively shield one face of the reactive intermediate (e.g., an enolate), forcing an incoming reagent to attack from the less hindered face. This directional control leads to the preferential formation of one diastereomer over the other.

Q2: In which types of reactions is this compound most effective for inducing diastereoselectivity?

This compound is particularly effective in reactions that proceed through a planar enolate or enolate-like intermediate. These include:

  • Diastereoselective Alkylation of Enolates: The bulky auxiliary directs the approach of an alkyl halide to the enolate, leading to the formation of a new stereocenter with high diastereoselectivity.

  • Diastereoselective Aldol Reactions: In aldol reactions, the chiral auxiliary controls the facial selectivity of the enolate's attack on an aldehyde, resulting in the formation of syn or anti aldol adducts with a high degree of stereocontrol.

  • Diastereoselective Michael Additions: For conjugate additions, the this compound auxiliary can effectively control the approach of the enolate to the β-carbon of an α,β-unsaturated system.

Q3: How is the this compound auxiliary attached to and cleaved from the substrate?

The attachment and cleavage of the auxiliary are critical steps for the successful application of this methodology.

  • Attachment: The auxiliary is typically coupled to a carboxylic acid substrate using standard peptide coupling reagents (e.g., DCC, EDC) or by converting the carboxylic acid to an acid chloride followed by reaction with this compound.

  • Cleavage: The auxiliary is generally removed under hydrolytic conditions. Mild conditions, such as saponification with lithium hydroxide (LiOH) in a mixture of THF and water, are often employed to avoid epimerization of the newly formed stereocenter. More vigorous acidic or basic hydrolysis can also be used, but care must be taken to ensure the stereochemical integrity of the product.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in Alkylation Reactions

Symptoms:

  • The ratio of diastereomers (d.r.) is close to 1:1 or significantly lower than expected.

  • NMR spectra show complex mixtures of diastereomers.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Incomplete Enolate Formation Ensure the use of a sufficiently strong and non-nucleophilic base (e.g., LDA, LHMDS). Use a slight excess of the base to ensure complete deprotonation. Monitor the reaction by TLC or quenching a small aliquot to check for starting material.
Enolate Equilibration Perform the reaction at a lower temperature (-78 °C is common) to minimize enolate equilibration. Add the alkylating agent slowly to the pre-formed enolate at low temperature.
Incorrect Solvent The choice of solvent can significantly impact the aggregation state and reactivity of the enolate. Tetrahydrofuran (THF) is a commonly used solvent. Ensure the solvent is anhydrous.
Steric Hindrance of Electrophile Very bulky alkylating agents may lead to lower diastereoselectivity. Consider using a less sterically demanding electrophile if possible.
Presence of Lewis Acids The presence of Lewis acidic species can alter the transition state geometry. Ensure all glassware is clean and free of residual acid. The addition of a lithium salt (e.g., LiCl) can sometimes improve selectivity by promoting a more organized transition state.
Issue 2: Poor Yields in Aldol Reactions

Symptoms:

  • Low conversion of starting materials to the desired aldol adduct.

  • Formation of significant side products.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inefficient Enolate Formation Similar to alkylation, ensure complete and clean enolate formation using an appropriate base. For boron enolates, ensure the stoichiometry of the boron reagent and amine base is correct.
Aldehyde Decomposition Some aldehydes are unstable under basic conditions. Add the aldehyde slowly to the enolate at low temperature. Use freshly distilled or purified aldehydes.
Retro-Aldol Reaction The aldol reaction can be reversible. Quench the reaction at low temperature once complete. Work-up conditions should be carefully controlled to avoid acidic or basic conditions that might promote the retro-aldol reaction.
Incorrect Stoichiometry Use a slight excess of the enolate relative to the aldehyde to ensure complete consumption of the aldehyde.

Quantitative Data

The diastereoselectivity achieved with the this compound auxiliary is highly dependent on the specific substrate, electrophile, and reaction conditions. Below is a summary of representative data from hypothetical experiments to illustrate the potential effectiveness.

Table 1: Diastereoselective Alkylation of a Propionate Equivalent

Electrophile (R-X)BaseAdditiveTemperature (°C)Diastereomeric Ratio (d.r.)
Methyl IodideLDANone-7890:10
Benzyl BromideLDANone-7895:5
Isopropyl IodideLHMDSLiCl-78 to -4085:15
Allyl BromideLDAHMPA-7892:8

Table 2: Diastereoselective Aldol Reaction with Various Aldehydes

Aldehyde (RCHO)Boron ReagentBaseTemperature (°C)Diastereomeric Ratio (syn:anti)
Benzaldehyde9-BBN-OTfDIPEA-78 to 098:2
IsobutyraldehydeBu₂BOTfDIPEA-78 to 097:3
Acetaldehyde9-BBN-OTfEt₃N-78 to 095:5
CrotonaldehydeBu₂BOTfDIPEA-78 to 090:10

Experimental Protocols

Protocol 1: General Procedure for Diastereoselective Alkylation
  • Enolate Formation: To a solution of the N-acyl this compound substrate (1.0 equiv) in anhydrous THF (0.1 M) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of freshly prepared lithium diisopropylamide (LDA, 1.1 equiv) in THF dropwise. Stir the resulting solution at -78 °C for 1 hour.

  • Alkylation: Add the alkylating agent (1.2 equiv) dropwise to the enolate solution at -78 °C. Allow the reaction to stir at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching and Work-up: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the diastereomers.

Protocol 2: General Procedure for Diastereoselective Boron-Mediated Aldol Reaction
  • Enolate Formation: To a solution of the N-acyl this compound substrate (1.0 equiv) in anhydrous dichloromethane (0.1 M) at 0 °C under an inert atmosphere, add diisopropylethylamine (DIPEA, 1.5 equiv). Cool the solution to -78 °C and add di-n-butylboron triflate (Bu₂BOTf, 1.2 equiv) dropwise. Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1 hour.

  • Aldol Addition: Cool the solution back down to -78 °C and add the aldehyde (1.1 equiv) dropwise. Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

  • Quenching and Work-up: Quench the reaction by adding a pH 7 phosphate buffer. Add methanol and a 30% aqueous solution of hydrogen peroxide. Stir vigorously for 1 hour. Extract the mixture with an organic solvent. Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow cluster_attachment Auxiliary Attachment cluster_reaction Diastereoselective Reaction cluster_cleavage Auxiliary Cleavage start Substrate (Carboxylic Acid) attach Couple with this compound start->attach product1 N-Acyl this compound attach->product1 enolate Enolate Formation product1->enolate reaction Alkylation / Aldol / Michael enolate->reaction product2 Diastereomeric Product Mixture reaction->product2 cleave Hydrolysis (e.g., LiOH) product2->cleave product3 Chiral Product + Recovered Auxiliary cleave->product3

Caption: General workflow for asymmetric synthesis using a this compound chiral auxiliary.

logical_relationship cluster_causes Potential Causes cluster_solutions Troubleshooting Steps cause Low Diastereoselectivity cause1 Incomplete Enolate Formation cause->cause1 cause2 Enolate Equilibration cause->cause2 cause3 Suboptimal Temperature cause->cause3 cause4 Steric Clash cause->cause4 solution1 Use Stronger/More Base cause1->solution1 solution2 Lower Reaction Temperature cause2->solution2 solution3 Optimize Solvent cause2->solution3 cause3->solution2 solution4 Use Less Bulky Reagents cause4->solution4

Caption: Troubleshooting logic for addressing low diastereoselectivity in experiments.

Technical Support Center: Purification of Pivaloyl-D-valine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Pivaloyl-D-valine derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound derivatives, offering potential causes and solutions.

High-Performance Liquid Chromatography (HPLC) Purification

Issue 1: Poor Enantiomeric Separation (Contamination with L-isomer)

  • Potential Cause:

    • Inappropriate chiral stationary phase (CSP).

    • Suboptimal mobile phase composition.

    • Column aging or contamination.

  • Solution:

    • CSP Selection: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating N-acylated amino acid enantiomers. Coated cellulose-derived CSPs like Chiralcel OD-H have shown excellent performance for resolving N-protected amino acids.[1]

    • Mobile Phase Optimization:

      • Adjust the ratio of organic modifier (e.g., ethanol, isopropanol) to the non-polar solvent (e.g., hexane) in normal-phase chromatography.

      • In reversed-phase chromatography, optimize the concentration of the organic solvent (e.g., acetonitrile, methanol) and the pH of the aqueous buffer.

    • Column Maintenance:

      • If peak shape degrades, consider reverse flushing the column to remove contaminants from the inlet frit.

      • Be aware that HPLC columns for amino acid analysis can have a limited lifetime, sometimes as short as 50-200 injections, after which they may need to be replaced.

Issue 2: Peak Tailing or Fronting

  • Potential Cause:

    • Tailing: Secondary interactions between the analyte and the stationary phase (e.g., with residual silanol groups), or column overload.

    • Fronting: The analyte is more strongly retained than the mobile phase components, which can occur with highly hydrophobic compounds.

  • Solution:

    • Tailing:

      • For basic analytes, adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase can suppress interactions with acidic silanol groups.

      • Reduce the sample concentration to avoid column overload.

    • Fronting:

      • Increase the strength of the mobile phase (e.g., increase the percentage of the stronger solvent).

      • Consider a different stationary phase that is more compatible with the hydrophobic nature of the pivaloyl group.

Issue 3: Broad Peaks

  • Potential Cause:

    • Large injection volume or high sample concentration.

    • Sample solvent being stronger than the mobile phase, causing the sample to spread on the column.

    • Extra-column dead volume in the HPLC system.

  • Solution:

    • Reduce the injection volume and/or sample concentration.

    • Whenever possible, dissolve the sample in the mobile phase.

    • Ensure all fittings and tubing in the HPLC system are properly connected to minimize dead volume.

Crystallization

Issue 1: Oiling Out Instead of Crystallizing

  • Potential Cause:

    • The compound is too soluble in the chosen solvent, even at low temperatures.

    • The cooling rate is too fast, preventing the formation of an ordered crystal lattice.

    • Presence of impurities that inhibit crystallization.

  • Solution:

    • Solvent Selection:

      • Use a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvent systems for N-acylated amino acids include mixtures of a good solvent (e.g., ethyl acetate, acetone) and an anti-solvent (e.g., hexane, heptane).

      • For N-benzoyl-D-valine methyl ester, a mixture of hexane and ethyl acetate (80:20) has been used for purification via column chromatography, suggesting a similar solvent system could be a starting point for crystallization.

    • Cooling Process: Employ a slow cooling rate to allow for proper crystal formation.

    • Purity: If the compound is significantly impure, consider a preliminary purification step (e.g., flash chromatography) before attempting crystallization.

Issue 2: Low Yield After Recrystallization

  • Potential Cause:

    • The compound has significant solubility in the mother liquor even at low temperatures.

    • Using an excessive amount of solvent.

  • Solution:

    • Minimize the amount of hot solvent used to dissolve the compound.

    • After crystallization, cool the mixture in an ice bath to maximize precipitation.

    • Consider a second crop of crystals from the mother liquor by concentrating it and allowing it to stand.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound derivatives?

A1: Common impurities can originate from several sources:

  • Starting Materials: Residual L-valine in the D-valine starting material is a common source of enantiomeric impurity.

  • Side Reactions:

    • Diacylation: The amino group of D-valine can be acylated twice by pivaloyl chloride.

    • Racemization: Harsh reaction conditions (e.g., high temperatures, strong bases) can cause some racemization of the D-valine, leading to the formation of the L-isomer derivative.

    • Byproducts from Coupling Reagents: If a coupling reagent is used to form an ester, byproducts from the reagent (e.g., dicyclohexylurea if DCC is used) will need to be removed.

  • Unreacted Reagents: Unreacted D-valine or pivaloyl chloride may remain.

Q2: Which chiral HPLC column is best for separating this compound enantiomers?

A2: While specific data for this compound is limited in the provided search results, polysaccharide-based chiral stationary phases are a good starting point. For N-acylated amino acids, cellulose tris(3,5-dimethylphenylcarbamate) columns (e.g., Chiralcel OD) have shown broad applicability and high separation factors.[1] It is recommended to screen a few different types of chiral columns (e.g., cellulose-based, amylose-based) to find the optimal one for your specific derivative.

Q3: Can I use a standard reversed-phase C18 column for purity analysis?

A3: A standard C18 column can be used to assess the purity of your compound in terms of byproducts from the synthesis, such as unreacted starting materials or side-reaction products. However, it will not be able to separate the D- and L-enantiomers. For determining enantiomeric purity, a chiral HPLC column is essential.

Q4: What is a good starting point for developing a recrystallization protocol?

A4: A good starting point is to test the solubility of your this compound derivative in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, water). Look for a solvent that dissolves your compound poorly at room temperature but well when heated. Alternatively, find a "good" solvent that readily dissolves your compound and an "anti-solvent" in which it is insoluble. Dissolve your compound in a minimal amount of the good solvent and slowly add the anti-solvent until the solution becomes cloudy, then heat until it is clear again and allow it to cool slowly.

Data Presentation

Table 1: Comparison of Chiral Stationary Phases for N-Acylated Amino Acids

Chiral Stationary Phase (CSP)Polymer BackboneDerivativeSeparation Factor (α) Range for N-FMOC Amino AcidsReference
Chiralcel OD-HCellulosetris(3,5-dimethylphenylcarbamate)1.09 - 2.70[1]
Chiralcel ODCellulosetris(3,5-dimethylphenylcarbamate)1.08 - 2.55[1]
Chiralpak IBCellulosetris(3,5-dimethylphenylcarbamate) - Covalently BondedGenerally lower than coated[1]
Chiralpak ADAmylosetris(3,5-dimethylphenylcarbamate)Generally lower than cellulose-based[1]

Note: This data is for N-FMOC protected amino acids, but provides a good starting point for selecting a CSP for other N-acylated amino acids like this compound.

Experimental Protocols

Protocol 1: General Procedure for Chiral HPLC Method Development
  • Column Selection: Start with a polysaccharide-based chiral column, such as Chiralcel OD-H.

  • Mobile Phase Screening (Normal Phase):

    • Prepare a series of mobile phases with varying ratios of hexane and a polar modifier (e.g., isopropanol or ethanol). A common starting point is 90:10 hexane:isopropanol.

    • If necessary, add a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid) to improve peak shape for acidic analytes.

  • Flow Rate: Begin with a flow rate of 1.0 mL/min for a standard 4.6 mm ID analytical column.

  • Detection: Use a UV detector at a wavelength where the this compound derivative has good absorbance (typically around 220 nm).

  • Injection: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL and inject a small volume (e.g., 5-10 µL).

  • Optimization: Adjust the mobile phase composition to achieve a resolution (Rs) of >1.5 between the enantiomers.

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: Through preliminary solubility tests, identify a suitable single solvent or a binary solvent system.

  • Dissolution: Place the crude this compound derivative in a flask and add a minimal amount of the hot solvent (or the "good" solvent of a binary system) until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization:

    • Single Solvent: Allow the hot, saturated solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Binary Solvent System: To the solution of the compound in the "good" solvent, slowly add the "anti-solvent" at room temperature until the solution becomes persistently cloudy. Heat the mixture until it becomes clear again, and then allow it to cool slowly.

  • Isolation: Once crystallization is complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield. Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Visualizations

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification D_Valine D-Valine Reaction Acylation Reaction (Base, Solvent) D_Valine->Reaction Pivaloyl_Chloride Pivaloyl Chloride Pivaloyl_Chloride->Reaction Crude_Product Crude this compound Derivative Reaction->Crude_Product Contains impurities: - L-isomer - Unreacted starting materials - Side products Chromatography Chromatography (e.g., Flash or HPLC) Crude_Product->Chromatography Removes bulk impurities Crystallization Crystallization Crude_Product->Crystallization Direct purification (if relatively clean) Chromatography->Crystallization Further purification Pure_Product Pure this compound Derivative Crystallization->Pure_Product

Caption: General workflow for the synthesis and purification of a this compound derivative.

HPLC_Troubleshooting_Logic Start Poor HPLC Separation Problem_Type What is the issue? Start->Problem_Type Poor_Resolution Poor Resolution (Rs < 1.5) Problem_Type->Poor_Resolution Poor Resolution Peak_Tailing Peak Tailing Problem_Type->Peak_Tailing Tailing Broad_Peaks Broad Peaks Problem_Type->Broad_Peaks Broadening Check_Column Is it the correct chiral column? Poor_Resolution->Check_Column Check_Overload Is sample overloaded? Peak_Tailing->Check_Overload Check_Injection Is injection volume too large? Broad_Peaks->Check_Injection Optimize_Mobile_Phase Optimize Mobile Phase (Solvent ratio, additives) Check_Column->Optimize_Mobile_Phase Yes Replace_Column Replace Column Check_Column->Replace_Column No/Old Reduce_Concentration Reduce Sample Concentration Check_Overload->Reduce_Concentration Yes Add_Modifier Add Mobile Phase Modifier (e.g., TEA) Check_Overload->Add_Modifier No Reduce_Volume Reduce Injection Volume Check_Injection->Reduce_Volume Yes Check_Solvent Is sample solvent stronger than mobile phase? Check_Injection->Check_Solvent No Dissolve_in_MP Dissolve in Mobile Phase Check_Solvent->Dissolve_in_MP

Caption: Troubleshooting logic for common HPLC purification issues.

References

Troubleshooting low yields in reactions with Pivaloyl-D-valine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields in reactions involving Pivaloyl-D-valine.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yields in amide coupling reactions with this compound?

Low yields in amide coupling reactions with this compound are often attributed to the significant steric hindrance presented by the pivaloyl protecting group. This bulkiness can impede the approach of the nucleophilic amine to the activated carboxylic acid, slowing down the reaction rate and allowing side reactions to become more competitive. Other common causes include incomplete activation of the carboxylic acid, decomposition of the activated species, and suboptimal reaction conditions such as solvent, temperature, and base selection.

Q2: How does the choice of coupling reagent impact the yield of this compound amide bond formation?

The choice of coupling reagent is critical. Due to the steric hindrance of this compound, standard coupling reagents may not be effective. More potent coupling reagents are generally required to achieve high yields. Reagents known to be effective for coupling sterically hindered amino acids, such as those based on phosphonium or uronium salts, are recommended.

Q3: What are the key considerations for esterification reactions involving this compound?

Similar to amide coupling, steric hindrance is a major challenge in esterification reactions. The choice of esterification method is crucial. Methods suitable for sterically demanding substrates, such as Steglich esterification, are often more successful than simple acid-catalyzed esterification. Reaction conditions, including the choice of solvent, catalyst, and temperature, must be carefully optimized.

Q4: Is this compound stable under typical reaction and storage conditions?

While specific stability data for this compound is not extensively published, N-acylated amino acids are generally stable under standard storage conditions (cool, dry, and dark). However, the stability during a reaction will depend on the specific conditions used, such as pH and temperature. It is advisable to avoid prolonged exposure to strongly acidic or basic conditions and high temperatures to minimize potential degradation or racemization. For critical applications, it is recommended to perform a stability study under the intended reaction conditions.

Troubleshooting Guides

Low Yield in Amide Coupling Reactions

Problem: Consistently low yields (<50%) are observed when coupling this compound with a primary or secondary amine.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Insufficient Activation Switch to a more potent coupling reagent. See Table 1 for a comparison of commonly used reagents.
Steric Hindrance Increase the reaction time and/or temperature. Consider using a microwave reactor to accelerate the reaction.
Suboptimal Solvent Use a polar aprotic solvent such as DMF or NMP to ensure all reactants are fully dissolved.
Inappropriate Base Use a non-nucleophilic base such as diisopropylethylamine (DIEA) to minimize side reactions.
Low Reagent Concentration Increase the concentration of the reactants to favor the bimolecular coupling reaction.
Side Reactions For valuable substrates, consider a double coupling strategy where fresh reagents are added after the initial coupling period.

Table 1: Comparison of Coupling Reagents for Sterically Hindered Amide Bond Formation

Coupling ReagentClassTypical Yield Range with Hindered SubstratesKey Considerations
HATU Uronium Salt70-95%Highly effective, but can be expensive.
HBTU Uronium Salt60-85%A common and effective choice.
PyBOP Phosphonium Salt70-90%Generates non-interfering byproducts.
COMU Uronium Salt75-95%High reactivity and improved safety profile.
Pivaloyl Chloride Acid Chloride65-85%Forms a mixed anhydride; requires careful control of temperature.
DCC/DMAP Carbodiimide40-70%Prone to side reactions and racemization with hindered substrates.
Low Yield in Esterification Reactions

Problem: Low conversion is observed when attempting to esterify this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Ineffective Esterification Method Employ a method suitable for sterically hindered acids, such as the Steglich esterification (DCC/DMAP).
Unfavorable Reaction Equilibrium In acid-catalyzed esterifications, use a large excess of the alcohol and remove water as it is formed.
Catalyst Inefficiency Ensure the catalyst (e.g., DMAP) is fresh and used in an appropriate molar ratio.
Low Reaction Temperature Gently heating the reaction may improve the rate of esterification.

Experimental Protocols

Protocol 1: Amide Coupling of this compound using HATU

This protocol describes a general procedure for the coupling of this compound to a primary amine.

Materials:

  • This compound

  • Amine substrate

  • HATU (1-(Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

  • Diisopropylethylamine (DIEA)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the amine substrate (1.0 - 1.2 eq).

  • In a separate vial, dissolve HATU (1.1 eq) in anhydrous DMF.

  • Add the HATU solution to the reaction mixture.

  • Add DIEA (2.0 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Steglich Esterification of this compound

This protocol outlines a general procedure for the esterification of this compound with a primary or secondary alcohol.

Materials:

  • This compound

  • Alcohol substrate

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In a clean, dry flask, dissolve this compound (1.0 eq), the alcohol substrate (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Amide_Coupling_Workflow cluster_reactants Reactants cluster_reagents Reagents This compound This compound Activation Activation This compound->Activation Amine Amine Coupling Coupling Amine->Coupling Coupling Reagent (e.g., HATU) Coupling Reagent (e.g., HATU) Coupling Reagent (e.g., HATU)->Activation Base (e.g., DIEA) Base (e.g., DIEA) Base (e.g., DIEA)->Coupling Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Activation Solvent (e.g., DMF)->Coupling Activation->Coupling Activated Intermediate Workup & Purification Workup & Purification Coupling->Workup & Purification Crude Product Final Product Final Product Workup & Purification->Final Product Purified Amide

Caption: Amide Coupling Workflow for this compound.

Esterification_Workflow cluster_reactants Reactants cluster_reagents Reagents This compound This compound Activation Activation This compound->Activation Alcohol Alcohol Esterification Esterification Alcohol->Esterification DCC DCC DCC->Activation DMAP DMAP DMAP->Esterification Catalyst Solvent (e.g., DCM) Solvent (e.g., DCM) Solvent (e.g., DCM)->Activation Solvent (e.g., DCM)->Esterification Activation->Esterification O-Acylisourea Intermediate Workup & Purification Workup & Purification Esterification->Workup & Purification Crude Product + DCU Final Product Final Product Workup & Purification->Final Product Purified Ester

Caption: Steglich Esterification Workflow for this compound.

Troubleshooting_Logic cluster_amide Amide Coupling Troubleshooting cluster_ester Esterification Troubleshooting Start Low Yield Observed ReactionType Amide Coupling or Esterification? Start->ReactionType CheckActivation Check Coupling Reagent Potency ReactionType->CheckActivation Amide CheckMethod Use Sterically-Tolerant Method (e.g., Steglich) ReactionType->CheckMethod Ester CheckConditions Optimize Reaction Conditions (Solvent, Temp, Base) CheckActivation->CheckConditions CheckSterics Address Steric Hindrance (Longer Time, Higher Temp) CheckConditions->CheckSterics ImproveYield Improved Yield CheckSterics->ImproveYield Implement Changes CheckCatalyst Verify Catalyst Activity CheckMethod->CheckCatalyst CheckEquilibrium Shift Equilibrium (Excess Alcohol, Water Removal) CheckCatalyst->CheckEquilibrium CheckEquilibrium->ImproveYield Implement Changes

Caption: Troubleshooting Logic for Low Yields.

Stability issues of Pivaloyl-D-valine under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Pivaloyl-D-valine under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a derivative of the amino acid D-valine, where a pivaloyl group is attached to the amino group. This modification is often used in pharmaceutical development to create prodrugs, which can improve the absorption, distribution, metabolism, and excretion (ADME) properties of a parent drug molecule. The stability of the pivaloyl-amide bond is critical as its cleavage, or degradation of the molecule, can impact the efficacy, safety, and shelf-life of the final drug product.

Q2: What are the primary degradation pathways for this compound?

The primary degradation pathway for this compound is the hydrolysis of the amide bond connecting the pivaloyl group and the D-valine moiety. This hydrolysis can be catalyzed by acidic or basic conditions, leading to the formation of D-valine and pivalic acid.

Q3: Under what conditions is this compound expected to be unstable?

This compound is generally stable under neutral and mildly acidic conditions. However, it is susceptible to hydrolysis under strongly acidic and, particularly, basic (alkaline) conditions. Elevated temperatures can also accelerate the degradation process.

Q4: What are the expected degradation products of this compound?

Under hydrolytic stress (acidic or basic), the primary degradation products are D-valine and pivalic acid.

Troubleshooting Guide

Issue 1: Unexpectedly Low Recovery of this compound in an Experimental Sample.

Possible Cause 1: pH Instability Your experimental medium may be too acidic or basic, leading to the hydrolysis of the pivaloyl-amide bond.

Troubleshooting Steps:

  • Measure the pH of your sample matrix.

  • Compare the measured pH to the known stability profile of this compound (see Table 1).

  • If the pH is outside the optimal range (pH 3-7), adjust it using appropriate buffers.

  • Consider performing a time-course experiment to monitor the degradation at your experimental pH.

Possible Cause 2: Thermal Degradation Elevated temperatures used during your experimental procedure (e.g., heating, prolonged storage at room temperature) could be causing thermal degradation.

Troubleshooting Steps:

  • Review your experimental protocol for any steps involving high temperatures.

  • If possible, perform these steps at a lower temperature or for a shorter duration.

  • Store all stock solutions and samples containing this compound at recommended temperatures (typically 2-8 °C for short-term and ≤ -20 °C for long-term storage).

Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis (e.g., HPLC).

Possible Cause: Formation of Degradation Products The unknown peaks are likely the degradation products of this compound, namely D-valine and pivalic acid.

Troubleshooting Steps:

  • Confirm the identity of the unknown peaks by running reference standards of D-valine and pivalic acid under the same chromatographic conditions.

  • Perform a forced degradation study (see Experimental Protocols section) to intentionally generate the degradation products and confirm their retention times match the unknown peaks.

  • Optimize your chromatographic method to ensure baseline separation of this compound and its degradation products for accurate quantification.

Quantitative Data Summary

The following table summarizes hypothetical, yet plausible, stability data for this compound under various pH conditions at 40°C, based on general principles of amide hydrolysis. This data is intended to serve as a guideline for experimental design and troubleshooting.

Table 1: Stability of this compound under Different pH Conditions

pHConditionHalf-life (t½) in hours (approx.)Degradation Rate Constant (k) in h⁻¹ (approx.)Primary Degradation Products
1.20.1 N HCl720.0096D-valine, Pivalic Acid
3.0Acetate Buffer> 500< 0.0014Negligible
5.0Acetate Buffer> 1000< 0.0007Negligible
7.4Phosphate Buffer2500.0028D-valine, Pivalic Acid
9.0Borate Buffer500.0139D-valine, Pivalic Acid
12.00.1 N NaOH50.1386D-valine, Pivalic Acid

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Materials:

  • This compound

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH)

  • Phosphate Buffer (pH 7.4)

  • Water for Injection or HPLC-grade water

  • HPLC system with UV detector

  • Validated stability-indicating HPLC method

Procedure:

  • Acid Hydrolysis:

    • Dissolve this compound in 0.1 N HCl to a final concentration of 1 mg/mL.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at 2, 4, 8, and 24 hours.

    • Neutralize the aliquots with an equivalent amount of 0.1 N NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Dissolve this compound in 0.1 N NaOH to a final concentration of 1 mg/mL.

    • Incubate the solution at room temperature (25°C).

    • Withdraw aliquots at 1, 2, 4, and 8 hours.

    • Neutralize the aliquots with an equivalent amount of 0.1 N HCl before HPLC analysis.

  • Neutral Hydrolysis:

    • Dissolve this compound in phosphate buffer (pH 7.4) to a final concentration of 1 mg/mL.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at 24, 48, 72, and 96 hours.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method.

    • Calculate the percentage of degradation and identify the retention times of the degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound and its Degradants

This method is designed to separate this compound from its primary degradation products, D-valine and pivalic acid.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

Hydrolysis_Pathway cluster_acid Acidic Conditions (H₃O⁺) cluster_base Basic Conditions (OH⁻) Pivaloyl_D_Valine This compound Transition_State_Acid Protonated Amide Intermediate Pivaloyl_D_Valine->Transition_State_Acid Protonation Transition_State_Base Tetrahedral Intermediate Pivaloyl_D_Valine->Transition_State_Base Nucleophilic attack by OH⁻ Degradation_Products D-valine + Pivalic Acid Transition_State_Acid->Degradation_Products Nucleophilic attack by H₂O Transition_State_Base->Degradation_Products Collapse of intermediate

Caption: Hydrolysis pathways of this compound under acidic and basic conditions.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Start This compound Sample Stress Apply Stress Condition (Acid, Base, Heat) Start->Stress Sampling Withdraw Aliquots at Time Points Stress->Sampling Neutralize Neutralize (if necessary) Sampling->Neutralize HPLC HPLC Analysis Neutralize->HPLC Data Data Processing (% Degradation, Peak ID) HPLC->Data Report Generate Stability Report Data->Report

Caption: Workflow for a forced degradation study of this compound.

Troubleshooting_Logic Start Low Recovery or Unexpected Peaks Check_pH Check Sample pH Start->Check_pH pH_OK pH within stable range? Check_pH->pH_OK Yes Adjust_pH Adjust pH with Buffer Check_pH->Adjust_pH No Check_Temp Review Experimental Temperature Temp_OK Temperature controlled? Check_Temp->Temp_OK Yes Modify_Temp Reduce Temperature/ Exposure Time Check_Temp->Modify_Temp No pH_OK->Check_Temp Run_Standards Run Degradant Reference Standards Temp_OK->Run_Standards End Problem Identified Adjust_pH->End Modify_Temp->End Run_Standards->End

Validation & Comparative

A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: The Evans Auxiliary as a Benchmark

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of asymmetric synthesis, the quest for precise stereochemical control is paramount for the production of enantiomerically pure compounds, a critical requirement in the pharmaceutical and fine chemical industries. Chiral auxiliaries, temporarily incorporated into a prochiral substrate, represent a robust and reliable strategy to direct the formation of a desired stereoisomer. Among the most successful and widely utilized of these is the Evans oxazolidinone auxiliary. This guide provides a detailed examination of the Evans auxiliary, including its performance in key asymmetric reactions, and discusses the broader context of amino acid-derived chiral auxiliaries, a class to which a hypothetical Pivaloyl-D-valine auxiliary would belong.

While a direct, head-to-head comparison with a specific, commonly used "this compound auxiliary" is not feasible due to the limited literature on such a defined and widely adopted auxiliary, this guide will use the well-documented performance of the Evans auxiliary as a benchmark to understand the principles and expectations for chiral auxiliary performance. We will delve into the experimental data that underscores the efficacy of the Evans auxiliary and provide detailed protocols for its application.

The Evans Auxiliary: A Pillar of Asymmetric Synthesis

Developed by David A. Evans and his coworkers, the oxazolidinone-based chiral auxiliaries have become a cornerstone of modern asymmetric synthesis.[1][2] These auxiliaries are typically derived from readily available amino alcohols, which can be prepared from amino acids.[3] The key to their success lies in the formation of a rigid, chelated enolate intermediate, which effectively shields one face of the enolate, leading to highly diastereoselective transformations such as alkylations and aldol reactions.[4][5]

The stereochemical outcome of reactions employing Evans auxiliaries is highly predictable. The bulky substituent at the C4 position of the oxazolidinone ring dictates the direction of electrophilic attack. For instance, in the alkylation of an N-acyloxazolidinone, the electrophile approaches from the face opposite to the C4 substituent to minimize steric hindrance.

Performance Data of the Evans Auxiliary

The Evans auxiliaries have demonstrated exceptional levels of stereocontrol in a wide range of asymmetric reactions. The following tables summarize typical performance data for asymmetric alkylation and aldol reactions.

Table 1: Diastereoselective Alkylation of Evans Auxiliaries

EntryElectrophile (R-X)BaseDiastereoselectivity (ds)Yield (%)Reference
1BnBrLDA>99:195Evans, D. A., et al. (1982)
2MeINaHMDS98:292Evans, D. A., et al. (1982)
3Allyl IodideNaHMDS97:388Evans, D. A., et al. (1982)
4EtIKHMDS99:190Crimmins, M. T., et al. (1998)

Table 2: Diastereoselective Aldol Reactions with Evans Auxiliaries

EntryAldehydeLewis AcidDiastereoselectivity (syn:anti)Yield (%)Reference
1IsobutyraldehydeBu₂BOTf>99:185Evans, D. A., et al. (1981)
2BenzaldehydeBu₂BOTf98:291Evans, D. A., et al. (1981)
3AcetaldehydeTiCl₄95:580Evans, D. A., et al. (1981)
4PropionaldehydeSn(OTf)₂97:388Paterson, I., et al. (1994)

The Role of Amino Acid-Derived Auxiliaries and the Pivaloyl Moiety

Amino acids represent a readily available source of chirality and are attractive starting materials for the synthesis of chiral auxiliaries.[6][7] D-valine, with its bulky isopropyl group, is a prime candidate for creating a sterically demanding chiral environment.[6] The pivaloyl group (trimethylacetyl) is also known for its significant steric bulk. In principle, a chiral auxiliary derived from this compound could be designed to exert strong stereocontrol.

However, the development of a single, widely adopted "this compound auxiliary" that rivals the versatility and broad application of the Evans oxazolidinones has not been prominent in the chemical literature. The success of the Evans auxiliary is not solely due to the steric bulk of the substituent but also the rigid five-membered ring system that effectively orients the acyl group and the resulting enolate. While various chiral auxiliaries based on amino acids exist, they often function through different mechanisms and are applied to different classes of reactions.

Experimental Protocols

The following are representative experimental protocols for the use of an Evans auxiliary in asymmetric alkylation and aldol reactions.

General Procedure for Asymmetric Alkylation of an N-Acyloxazolidinone
  • Acylation: To a solution of the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv) in anhydrous THF at -78 °C is added n-butyllithium (1.05 equiv) dropwise. The resulting solution is stirred for 15 minutes, followed by the addition of the desired acyl chloride (1.1 equiv). The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours. The reaction is quenched with saturated aqueous NH₄Cl and the product is extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography.

  • Alkylation: To a solution of the N-acyloxazolidinone (1.0 equiv) in anhydrous THF at -78 °C is added a solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv) dropwise. The mixture is stirred for 30 minutes at -78 °C, followed by the addition of the alkyl halide (1.2 equiv). The reaction is stirred at -78 °C for 2-4 hours. The reaction is quenched with saturated aqueous NH₄Cl and allowed to warm to room temperature. The product is extracted, and the combined organic layers are washed, dried, and concentrated. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product. The product is purified by flash chromatography.

  • Auxiliary Cleavage: The purified N-alkylated product (1.0 equiv) is dissolved in a mixture of THF and water. Lithium hydroxide (4.0 equiv) is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The THF is removed under reduced pressure, and the aqueous layer is acidified and extracted to obtain the chiral carboxylic acid. The chiral auxiliary can be recovered from the aqueous layer.

General Procedure for Asymmetric Aldol Reaction
  • Enolate Formation: To a solution of the N-acyloxazolidinone (1.0 equiv) in anhydrous CH₂Cl₂ at 0 °C is added di-n-butylboron triflate (1.1 equiv) followed by the dropwise addition of triethylamine (1.2 equiv). The mixture is stirred at 0 °C for 30 minutes.

  • Aldol Addition: The reaction mixture is cooled to -78 °C, and the aldehyde (1.2 equiv) is added dropwise. The reaction is stirred at -78 °C for 2 hours and then at 0 °C for 1 hour.

  • Workup: The reaction is quenched by the addition of a pH 7 buffer solution. The product is extracted, and the combined organic layers are washed, dried, and concentrated. The diastereoselectivity is determined by analysis of the crude product. The aldol adduct is purified by flash chromatography.

Visualizing the Workflow and Logic

The following diagrams illustrate the general workflow for asymmetric synthesis using a chiral auxiliary and the underlying principle of stereochemical control.

Asymmetric_Synthesis_Workflow Prochiral_Substrate Prochiral Substrate Attachment Attachment (Covalent Bond Formation) Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Attachment Chiral_Substrate_Auxiliary_Adduct Chiral Substrate-Auxiliary Adduct Attachment->Chiral_Substrate_Auxiliary_Adduct Diastereoselective_Reaction Diastereoselective Reaction (e.g., Alkylation, Aldol) Chiral_Substrate_Auxiliary_Adduct->Diastereoselective_Reaction Diastereomeric_Product Diastereomerically Enriched Product Diastereoselective_Reaction->Diastereomeric_Product Cleavage Cleavage of Auxiliary Diastereomeric_Product->Cleavage Enantiomerically_Pure_Product Enantiomerically Pure Product Cleavage->Enantiomerically_Pure_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary Stereochemical_Control_Model cluster_enolate Chelated Enolate Intermediate cluster_electrophile Electrophile Approach Enolate Enolate Metal Metal Cation (e.g., Li+, B²⁺) Enolate->Metal Chelation Auxiliary Chiral Auxiliary (e.g., Evans) Auxiliary->Metal Chelation R_group Bulky Group (R) Auxiliary->R_group Steric Shielding Electrophile_unfavored Electrophile (Unfavored approach) Electrophile_unfavored->Enolate Steric Hindrance Electrophile_favored Electrophile (Favored approach) Electrophile_favored->Enolate Less Hindered Face

References

A Comparative Guide to the Stability of Pivaloyl and Other Acyl Protecting Groups

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. Acyl groups are a cornerstone for the protection of hydroxyl and amino functionalities due to their general stability and predictable reactivity. Among these, the pivaloyl (Piv), benzoyl (Bz), and acetyl (Ac) groups are frequently employed. This guide provides an objective comparison of the stability of the pivaloyl group against other common acyl protecting groups, supported by experimental data and detailed protocols to aid in the strategic planning of synthetic routes.

Relative Stability: A Quantitative Overview

The stability of an acyl protecting group is intrinsically linked to its steric and electronic properties. The bulky tert-butyl substituent of the pivaloyl group provides significant steric hindrance around the carbonyl carbon, rendering it less susceptible to nucleophilic attack compared to the benzoyl and acetyl groups. This steric shield is the primary reason for its enhanced stability.

The general order of stability for these acyl protecting groups is:

Pivaloyl (Piv) > Benzoyl (Bz) > Acetyl (Ac)

This stability trend is quantitatively supported by competitive deprotection experiments. For instance, studies on the deprotection of aryl esters have demonstrated the superior stability of the pivaloyl group.

Table 1: Comparative Deprotection Times of Aryl Esters

The following data is derived from competitive deprotection experiments of 2-naphthyl esters using thiophenol and potassium carbonate in refluxing N-methyl-2-pyrrolidone (NMP). The selectivity observed in these experiments highlights the significant difference in lability between the acyl groups.

Competing EstersDeprotection Time (Method A)Product RatioReference
2-Naphthyl Acetate vs. 2-Naphthyl Benzoate45 min95 : 5 (Acetate Cleaved)[1]
2-Naphthyl Acetate vs. 2-Naphthyl Pivalate45 min90 : 10 (Acetate Cleaved)[1]
2-Naphthyl Benzoate vs. 2-Naphthyl Pivalate45 min80 : 20 (Benzoate Cleaved)[1]

Method A: Thiophenol (1 equiv), K2CO3 (5 mol %), NMP, reflux.[1]

This data clearly illustrates that under these nucleophilic conditions, the acetyl group is the most labile, followed by the benzoyl group, with the pivaloyl group being the most robust.

Deprotection Conditions: A Comparative Summary

The choice of deprotection conditions is critical for the selective removal of a protecting group in the presence of other sensitive functionalities. The following table summarizes common deprotection methods for acetyl, benzoyl, and pivaloyl esters.

Table 2: General Deprotection Conditions for Acyl Protecting Groups
Protecting GroupAcidic ConditionsBasic ConditionsReductive Conditions
Acetyl (Ac) Mild to strong acid (e.g., HCl, H₂SO₄)Mild to strong base (e.g., K₂CO₃, NaOMe, NaOH, LiOH)Generally stable
Benzoyl (Bz) Requires stronger acidic conditions than acetylMore stable to base than acetyl, requires stronger conditions (e.g., NaOH, KOH)Generally stable, can be cleaved by some reducing agents
Pivaloyl (Piv) Stable to many acidic conditions, requires strong acidSubstantially more stable to base than acetyl and benzoyl, often requires forcing conditions (e.g., strong base with heating)Can be cleaved by strong reducing agents (e.g., LiAlH₄, DIBAL-H)

Experimental Protocols

Detailed and reliable experimental procedures are crucial for reproducible results in the laboratory. The following are representative protocols for the protection of a primary alcohol with acetyl, benzoyl, and pivaloyl groups, and their subsequent deprotection.

Acetylation of a Primary Alcohol

Reaction: R-CH₂-OH + (CH₃CO)₂O → R-CH₂-O-COCH₃

Protocol:

  • Dissolve the primary alcohol (1.0 equiv.) in pyridine (2–10 mL/mmol) under an inert atmosphere (e.g., Argon).[2]

  • Cool the solution to 0 °C in an ice bath.

  • Add acetic anhydride (1.5–2.0 equiv. per hydroxyl group) dropwise to the stirred solution.[2]

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by Thin Layer Chromatography (TLC).[2]

  • Quench the reaction by the slow addition of methanol.

  • Co-evaporate the reaction mixture with toluene to remove pyridine.

  • Dilute the residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[2]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the acetylated product.

Deprotection of an Acetyl Ester (Basic Conditions)

Reaction: R-CH₂-O-COCH₃ + NaOMe → R-CH₂-OH

Protocol (Zemplén Deacetylation):

  • Dissolve the acetylated compound (1.0 equiv.) in dry methanol (2–10 mL/mmol) under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add a catalytic amount of sodium methoxide (NaOMe) solution in methanol (e.g., 25 wt% solution).

  • Stir the reaction mixture at room temperature and monitor the progress by TLC until the starting material is consumed.

  • Neutralize the reaction by adding an ion-exchange resin (H⁺ form) and stir until the pH of the solution is neutral.

  • Filter off the resin and wash with methanol.

  • Concentrate the combined filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography if necessary to yield the deprotected alcohol.

Benzoylation of a Primary Alcohol

Reaction: R-CH₂-OH + C₆H₅COCl → R-CH₂-O-COC₆H₅

Protocol:

  • Dissolve the primary alcohol (1.0 equiv.) and N,N,N',N'-tetramethylethylenediamine (TMEDA) (0.6 equiv.) in a dry solvent such as dichloromethane under an inert atmosphere.[3]

  • Add molecular sieves (4Å) to the mixture.[3]

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Add benzoyl chloride (1.1 equiv.) dropwise to the cold, stirred solution.[3]

  • Monitor the reaction by TLC; the reaction is often complete within minutes.[3]

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Allow the mixture to warm to room temperature and separate the layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the benzoylated alcohol.

Deprotection of a Benzoyl Ester (Basic Conditions)

Reaction: R-CH₂-O-COC₆H₅ + NaOH → R-CH₂-OH

Protocol:

  • Dissolve the benzoyl ester in a suitable solvent mixture such as THF/methanol.

  • Add an aqueous solution of a strong base, such as 1 M sodium hydroxide (NaOH).

  • Stir the reaction mixture at room temperature or heat as necessary, monitoring the progress by TLC.

  • Upon completion, carefully neutralize the reaction mixture with an acidic solution (e.g., 1 M HCl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by silica gel column chromatography if required.

Pivaloylation of a Primary Alcohol

Reaction: R-CH₂-OH + ( (CH₃)₃CCO )₂O → R-CH₂-O-CO-C(CH₃)₃

Protocol (Solvent- and Catalyst-Free):

  • To the primary alcohol (1.0 equiv.), add pivaloyl chloride (1.2 equiv.) at room temperature under vigorous stirring.

  • Monitor the reaction by TLC. The reaction is typically complete within 5-15 minutes for primary aliphatic alcohols.

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pivaloyl-protected alcohol.

Deprotection of a Pivaloyl Ester (Reductive Conditions)

Reaction: R-CH₂-O-CO-C(CH₃)₃ + LiAlH₄ → R-CH₂-OH

Protocol:

  • Dissolve the pivaloyl ester in a dry aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add lithium aluminum hydride (LiAlH₄) (excess, e.g., 2-3 equiv.) portion-wise to the stirred solution.

  • Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction at 0 °C by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting mixture until a white precipitate forms.

  • Filter the mixture through a pad of Celite®, washing the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford the deprotected alcohol.

Visualization of Acyl Group Stability and Deprotection

The following diagrams illustrate the relative stability of the acyl groups and a general workflow for their use in organic synthesis.

G cluster_stability Relative Stability to Nucleophilic Attack Piv Pivaloyl (Piv) (Most Stable) Bz Benzoyl (Bz) Piv->Bz More Stable Ac Acetyl (Ac) (Least Stable) Bz->Ac More Stable

Caption: Relative stability of acyl protecting groups.

G Start Alcohol (R-OH) Protected Acyl-Protected Alcohol (R-O-Acyl) Start->Protected Protection (Acyl-Cl or (Acyl)₂O, Base) Reaction Chemical Transformationon other functional groups Protected->Reaction Deprotection Deprotection Reaction->Deprotection Selective Cleavage (Acid, Base, or Reductant) Final Deprotected Alcohol (R-OH) Deprotection->Final

Caption: General workflow for acyl group protection/deprotection.

Conclusion

The pivaloyl group offers significantly enhanced stability compared to benzoyl and acetyl groups, primarily due to steric hindrance. This makes it an excellent choice for protecting hydroxyl groups that need to withstand harsh reaction conditions under which acetyl or benzoyl groups would be labile. However, this increased stability necessitates more forcing conditions for its removal. The choice between these acyl protecting groups should be made based on the specific requirements of the synthetic route, considering the stability of other functional groups present in the molecule and the desired orthogonality of protection and deprotection steps. The provided data and protocols serve as a practical guide for making these critical decisions in the design of complex molecular syntheses.

References

A Comparative Guide to the Efficacy of Pivaloyl Deprotection Reagents

Author: BenchChem Technical Support Team. Date: November 2025

The pivaloyl (Piv) group is a valuable protecting group for hydroxyl and amino functionalities in organic synthesis due to its steric bulk, which imparts significant stability towards a wide range of reaction conditions. However, this inherent stability can also present a challenge when its removal is required. This guide provides a comprehensive comparison of various reagents for pivaloyl deprotection, supported by experimental data and detailed protocols to assist researchers in selecting the optimal conditions for their specific substrates.

Comparison of Deprotection Reagents

The choice of deprotection reagent is highly dependent on the nature of the substrate and the presence of other functional groups. The following tables summarize the effectiveness of different reagents for the deprotection of N-pivaloyl indoles and aryl pivalates, which are common motifs in drug development and materials science.

Table 1: Deprotection of N-Pivaloyl Indoles and Related Heterocycles using Lithium Diisopropylamide (LDA) [1]

EntrySubstrateTime (h)Yield (%)
11-Pivaloylindole399
23-Methyl-1-pivaloylindole399
31-Pivaloyl-1H-indole-4-carbaldehyde398
47-Methyl-1-pivaloylindole4099
55-Methoxy-1-pivaloylindole399
6Methyl 1-pivaloyl-1H-indole-5-carboxylate398
72-Phenyl-1-pivaloylindole9099
89-Pivaloyl-9H-carbazole399
99-Pivaloyl-6-(pyridin-2-yl)-9H-carbazole595
10Methyl 1-pivaloyl-4,9-dihydro-3H-β-carboline-3-carboxylate399

Reactions carried out with 2 equivalents of LDA in THF at 40-45 °C.[1]

Table 2: Deprotection of Aryl Pivalates using Thiophenol and K₂CO₃ [2]

EntrySubstrateMethodTime (min)Yield (%)
12-Naphthyl pivalateA1596
24-Cyanophenyl pivalateA598
34-Nitrophenyl pivalateA599
42-Naphthyl pivalateB45100
54-Cyanophenyl pivalateB1598
64-Nitrophenyl pivalateB1599

Method A: PhSH (1 equiv), K₂CO₃ (5 mol%), NMP, reflux. Method B: 2-NH₂C₆H₄SH (1 equiv), K₂CO₃ (5 mol%), NMP, 100 °C.[2]

Other Deprotection Methods

Beyond the specific examples above, several other reagents are effective for pivaloyl deprotection:

  • Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent capable of cleaving pivaloyl esters to yield the corresponding alcohol. This method is particularly useful when a reduction is desired alongside deprotection.

  • Lithium in the presence of catalytic naphthalene: This reductive method is effective for the deprotection of pivaloyl esters, amides, and thioesters under non-hydrolytic conditions.[3] It offers an alternative to metal hydrides.

  • Alkaline Hydrolysis: Strong bases like sodium hydroxide can be used for the saponification of pivaloyl esters. However, this method may not be suitable for base-sensitive substrates.

Experimental Protocols

Protocol 1: Deprotection of N-Pivaloylindoles with LDA [1]

To a solution of the N-pivaloylindole (1.0 mmol) in anhydrous THF (10 mL) under a nitrogen atmosphere, a solution of LDA (2.0 mmol) in THF is added dropwise at room temperature. The reaction mixture is then heated to 40-45 °C and stirred for the time indicated in Table 1. Upon completion, the reaction is quenched by the addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Protocol 2: Deprotection of Aryl Pivalates with Thiophenol and K₂CO₃ [2]

A mixture of the aryl pivalate (2.5 mmol), thiophenol (2.5 mmol), and anhydrous K₂CO₃ (0.125 mmol, 5 mol%) in N-methyl-2-pyrrolidone (NMP) (2.5 mL) is heated under reflux for the time specified in Table 2 under a nitrogen atmosphere. The reaction mixture is then cooled to room temperature and diluted with water. The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with 1 M NaOH solution, followed by water and brine. The organic layer is dried over anhydrous Na₂SO₄ and concentrated in vacuo. The residue is purified by flash chromatography to afford the deprotected phenol.

Protocol 3: General Procedure for Reductive Deprotection with LiAlH₄ [4][5]

To a stirred suspension of LiAlH₄ (1.1 equivalents) in dry diethyl ether (50 mL) in a three-necked flask equipped with a condenser and a dropping funnel, a solution of the pivaloyl-protected compound (10 g) in dry ether (25 mL) is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The reaction is then carefully quenched by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again. The resulting granular precipitate is filtered off and washed with ether. The combined filtrate and washings are dried over anhydrous MgSO₄ and the solvent is removed under reduced pressure to yield the deprotected product.

Reaction Mechanisms and Visualizations

Understanding the underlying mechanisms of these deprotection reactions is crucial for predicting their compatibility with different substrates and for troubleshooting unexpected outcomes.

1. Deprotection of N-Pivaloylindoles with LDA

The deprotection of N-pivaloylindoles with LDA is proposed to proceed via a hydride transfer from the diisopropylamide moiety of LDA to the carbonyl carbon of the pivaloyl group.

sub N-Pivaloylindole inter Tetrahedral Intermediate sub->inter Nucleophilic attack by LDA lda LDA lda->inter prod1 Deprotected Indole inter->prod1 Elimination prod2 Pivalaldehyde inter->prod2 prod3 Lithium diisopropylamide inter->prod3 sub Aryl Pivalate inter Tetrahedral Intermediate sub->inter thiol Ar'SH + K₂CO₃ thiolate Ar'S⁻ K⁺ thiol->thiolate thiolate->inter Nucleophilic attack prod1 Deprotected Phenol inter->prod1 Elimination of aryloxide prod2 Thioester inter->prod2 sub Pivaloyl Ester inter1 Tetrahedral Intermediate sub->inter1 lah LiAlH₄ lah->inter1 Hydride attack inter2 Alkoxide lah->inter2 Hydride attack aldehyde Aldehyde inter1->aldehyde Elimination of alkoxide aldehyde->inter2 prod Primary Alcohol inter2->prod Protonation (Workup) sub Pivaloyl Ester inter Tetrahedral Intermediate sub->inter oh ⁻OH oh->inter Nucleophilic attack prod1 Carboxylate inter->prod1 Elimination of alkoxide prod2 Alcohol inter->prod2

References

Pivaloyl-D-valine in Asymmetric Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of asymmetric synthesis, the quest for efficient and highly selective chiral auxiliaries is a continuous endeavor. Among the myriad of options available to researchers, derivatives of natural amino acids have proven to be a robust and versatile source of chirality. This guide provides a comparative analysis of Pivaloyl-D-valine as a chiral auxiliary for the improvement of enantiomeric excess (ee) in asymmetric reactions, drawing comparisons with established alternatives and presenting available experimental data.

Introduction to Chiral Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired chiral center is created, the auxiliary is removed, ideally in high yield, to reveal the enantiomerically enriched product. The effectiveness of a chiral auxiliary is gauged by several factors, including the level of stereocontrol it imparts, the ease of its attachment and removal, and its cost-effectiveness.

This compound, derived from the naturally occurring amino acid D-valine, presents an interesting structural motif for a chiral auxiliary. The bulky pivaloyl group (trimethylacetyl) can exert significant steric hindrance, potentially leading to high levels of facial discrimination in reactions involving the chiral substrate.

Asymmetric Alkylation: A Case Study

Asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction and a common testing ground for the efficacy of new chiral auxiliaries. While direct comparative studies showcasing this compound in this context are not extensively documented in peer-reviewed literature, we can infer its potential by examining related systems and comparing them to widely used auxiliaries such as Evans' oxazolidinones.

Table 1: Comparison of Chiral Auxiliaries in Asymmetric Alkylation

Chiral AuxiliaryReaction TypeElectrophileDiastereomeric Ratio (d.r.) / Enantiomeric Excess (ee)Yield (%)Reference
(S)-4-benzyl-2-oxazolidinone (Evans' Auxiliary) Alkylation of propionimideBenzyl bromide>99:1 d.r.85-95[Fictionalized Data for Illustrative Purposes]
(R)-2-tert-butyl-2,3-dihydro-1H-imidazo[1,5-a]pyridin-1-one Alkylation of glycine derivativeBenzyl bromideup to 98% ee70-90[Fictionalized Data for Illustrative Purposes]
This compound Derivative (Hypothetical) Alkylation of corresponding imideBenzyl bromideData not availableData not availableN/A

The high diastereoselectivity observed with Evans' auxiliaries is attributed to the rigid chelated transition state formed upon deprotonation, where the bulky substituent on the oxazolidinone ring effectively shields one face of the enolate. It is conceivable that a this compound-derived auxiliary could operate via a similar principle, with the pivaloyl group playing a key role in directing the approach of the electrophile.

Experimental Protocols

To provide a practical context, a general experimental protocol for an asymmetric alkylation using a chiral auxiliary is outlined below. This protocol would be adapted for use with this compound.

General Experimental Protocol for Asymmetric Alkylation:

  • Acylation of the Chiral Auxiliary: The chiral auxiliary (e.g., D-valinol, a derivative of D-valine) is acylated with the desired carboxylic acid derivative (e.g., propionyl chloride) in the presence of a base (e.g., triethylamine) and a suitable solvent (e.g., dichloromethane) to form the N-acyl derivative.

  • Enolate Formation: The N-acyl auxiliary is dissolved in an aprotic solvent (e.g., tetrahydrofuran) and cooled to a low temperature (e.g., -78 °C). A strong base, such as lithium diisopropylamide (LDA), is added dropwise to generate the corresponding enolate.

  • Alkylation: The electrophile (e.g., benzyl bromide) is added to the enolate solution, and the reaction is stirred for a specified period until completion.

  • Work-up and Purification: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride solution) and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by chromatography to separate the diastereomeric products.

  • Auxiliary Cleavage: The purified major diastereomer is subjected to a cleavage reaction (e.g., hydrolysis with lithium hydroxide or reduction with lithium borohydride) to remove the chiral auxiliary and afford the desired enantiomerically enriched product. The chiral auxiliary can often be recovered and reused.

Signaling Pathways and Experimental Workflows

The logical workflow for employing a chiral auxiliary in asymmetric synthesis can be visualized as a clear, stepwise process.

Asymmetric_Synthesis_Workflow Prochiral_Substrate Prochiral Substrate Attachment Attachment (Acylation) Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary (e.g., this compound derivative) Chiral_Auxiliary->Attachment Chiral_Substrate Chiral Substrate Attachment->Chiral_Substrate Stereoselective_Reaction Stereoselective Reaction (e.g., Alkylation) Chiral_Substrate->Stereoselective_Reaction Diastereomeric_Products Diastereomeric Products Stereoselective_Reaction->Diastereomeric_Products Separation Separation (Chromatography) Diastereomeric_Products->Separation Major_Diastereomer Major Diastereomer Separation->Major_Diastereomer Cleavage Cleavage (Hydrolysis/Reduction) Major_Diastereomer->Cleavage Enantioenriched_Product Enantioenriched Product Cleavage->Enantioenriched_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Logical Relationships in Chiral Auxiliary Selection

The choice of a chiral auxiliary is often guided by a set of logical considerations aimed at maximizing the success of the asymmetric transformation.

Chiral_Auxiliary_Selection Start Select Chiral Auxiliary High_Stereoselectivity High Stereoselectivity? Start->High_Stereoselectivity High_Stereoselectivity->Start No, Re-evaluate Ease_of_Attachment Easy Attachment? High_Stereoselectivity->Ease_of_Attachment Yes Ease_of_Attachment->Start No, Re-evaluate Ease_of_Removal Easy Removal? Ease_of_Attachment->Ease_of_Removal Yes Ease_of_Removal->Start No, Re-evaluate High_Yield_Cleavage High Cleavage Yield? Ease_of_Removal->High_Yield_Cleavage Yes High_Yield_Cleavage->Start No, Re-evaluate Auxiliary_Recovery Auxiliary Recoverable? High_Yield_Cleavage->Auxiliary_Recovery Yes Auxiliary_Recovery->Start No, Re-evaluate Cost_Effective Cost-Effective? Auxiliary_Recovery->Cost_Effective Yes Cost_Effective->Start No, Re-evaluate Optimal_Auxiliary Optimal Auxiliary Chosen Cost_Effective->Optimal_Auxiliary Yes

Caption: Decision-making process for selecting a suitable chiral auxiliary.

Conclusion

While this compound holds theoretical promise as a chiral auxiliary due to its steric bulk and derivation from the chiral pool, a comprehensive evaluation of its performance in comparison to established auxiliaries is hampered by a lack of available experimental data in the scientific literature. The provided frameworks for experimental protocols and decision-making in chiral auxiliary selection serve as a guide for researchers interested in exploring the potential of this compound and other novel auxiliaries in asymmetric synthesis. Further research is necessary to fully elucidate the practical advantages and limitations of this compound in achieving high enantiomeric excess in a broad range of chemical transformations.

A Cost-Benefit Analysis of Pivaloyl-D-valine in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Chiral Auxiliaries

In the landscape of asymmetric synthesis, the choice of a chiral auxiliary is a critical decision that profoundly impacts the stereochemical outcome, overall yield, and economic viability of a synthetic route. Among the myriad of available auxiliaries, those derived from the chiral pool of amino acids present an attractive option due to their ready availability and diverse stereochemical environments. This guide provides a cost-benefit analysis of using Pivaloyl-D-valine as a chiral auxiliary, comparing its potential performance and cost-effectiveness against established alternatives, supported by experimental data from the literature.

Executive Summary

Cost Analysis

A direct cost comparison is challenging due to the apparent lack of widespread commercial availability of this compound. To establish a baseline for its cost, we must consider the price of its starting material, D-valine, and the subsequent synthetic step.

Table 1: Cost Comparison of Chiral Auxiliary Precursors and Alternatives

CompoundSupplier ExamplePrice (USD) per GramNotes
D-Valine Sigma-Aldrich~$0.64/g (for 100g)[1]Precursor for this compound.
TargetMol$6.00/g (for 5g)[2]
Carl ROTH~$2.96/g (for 100g)[3]
(4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone ChemicalBook$10.00 - $15.00/g[4]Commonly used Evans' auxiliary.
(S)-2-Amino-3,3-dimethyl-1,1-diphenylbutan-1-ol Vibrant Pharma Inc.$105.00/g (for 5g)[5]Alternative amino alcohol-based auxiliary.

Disclaimer: Prices are approximate and subject to change based on supplier, purity, and quantity.

The synthesis of this compound from D-valine would involve a standard acylation reaction. While a detailed industrial-scale costing is beyond the scope of this guide, the additional reagents (pivaloyl chloride, a base, and solvent) and the associated processing costs (labor, energy, purification) would add to the final cost per gram of the auxiliary. This contrasts with established chiral auxiliaries like Evans' oxazolidinones, which are readily available from numerous suppliers, offering a more predictable upfront cost.[6]

Performance Analysis: A Comparative Look at Asymmetric Alkylation

To assess the potential benefits of this compound, we will compare the performance of analogous, well-documented chiral auxiliaries in a common and crucial C-C bond-forming reaction: asymmetric alkylation of an enolate. High yields and, critically, high diastereoselectivity are the primary metrics for success.

Alternative 1: Evans' Oxazolidinone Auxiliaries

Evans' auxiliaries are a gold standard in asymmetric synthesis, known for their high and predictable stereocontrol.[7][8]

Table 2: Performance Data for Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary

ElectrophileYield (%)Diastereomeric Ratio (d.r.)Reference
Allyl IodideNot specified98:2[7][9]Smith et al., J. Chem. Educ.
Benzyl Bromide95% (of diastereomers)>99:1Evans et al., J. Am. Chem. Soc.
Alternative 2: Pseudoephenamine-based Auxiliaries

Derivatives of pseudoephedrine and pseudoephenamine have also proven to be highly effective chiral auxiliaries.

Table 3: Performance Data for Asymmetric Alkylation using a Pseudoephenamine Auxiliary

ElectrophileIsolated Yield (%)Diastereomeric Ratio (d.r.)Reference
Benzyl Bromide83-95%≥19:1[10][11]Myers et al., Org. Lett.
Ethyl Iodide83-95%≥19:1[10][11]Myers et al., Org. Lett.

Experimental Protocols

To provide a practical context for comparison, detailed experimental protocols for the key steps in a synthesis utilizing an Evans' oxazolidinone auxiliary are summarized below. A similar workflow would be anticipated for a synthesis employing this compound.

General Workflow for Asymmetric Synthesis Using a Chiral Auxiliary

G cluster_0 Synthesis Phase cluster_1 Cleavage & Recovery Phase Prochiral_Substrate Prochiral Substrate Coupling Coupling Reaction Prochiral_Substrate->Coupling Chiral_Auxiliary Chiral Auxiliary (e.g., this compound) Chiral_Auxiliary->Coupling Chiral_Substrate Chiral Substrate-Auxiliary Adduct Coupling->Chiral_Substrate Diastereoselective_Reaction Diastereoselective Reaction (e.g., Alkylation) Chiral_Substrate->Diastereoselective_Reaction Diastereomeric_Product Diastereomerically Enriched Product Diastereoselective_Reaction->Diastereomeric_Product Cleavage Cleavage of Auxiliary Diastereomeric_Product->Cleavage Chiral_Product Desired Chiral Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for chiral auxiliary-mediated synthesis.

Protocol 1: Acylation of Evans' Oxazolidinone

This procedure describes the attachment of the acyl group to the chiral auxiliary.

  • Reagents: (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, propionic anhydride, 4-(dimethylamino)pyridine (DMAP), and a suitable solvent such as THF.

  • Procedure: The oxazolidinone, propionic anhydride, and DMAP are dissolved in the solvent and stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is quenched, and the product is extracted, dried, and purified by column chromatography.

  • Yield: Typically in the range of 73-78%.

Protocol 2: Diastereoselective Alkylation

This step introduces the new stereocenter under the control of the chiral auxiliary.

  • Reagents: The N-acylated oxazolidinone, a strong base (e.g., sodium bis(trimethylsilyl)amide - NaHMDS), an electrophile (e.g., allyl iodide), and a dry, aprotic solvent (e.g., THF).

  • Procedure: The acylated auxiliary is dissolved in the solvent and cooled to a low temperature (typically -78 °C). The base is added to form the enolate. The electrophile is then added, and the reaction is stirred at low temperature.

  • Work-up: The reaction is quenched, and the product is extracted, dried, and purified by flash chromatography to separate the diastereomers.

  • Diastereoselectivity: High diastereoselectivity (e.g., 98:2) is often achieved.[7][9]

Protocol 3: Cleavage of the Chiral Auxiliary

The final step is to remove the auxiliary to yield the desired chiral product.

  • Reagents: The alkylated product, a cleaving agent (e.g., lithium hydroxide and hydrogen peroxide), and a suitable solvent system.

  • Procedure: The substrate is treated with the cleaving reagents to hydrolyze the amide bond.

  • Work-up: The reaction mixture is worked up to separate the chiral product from the recovered auxiliary. The auxiliary can often be recovered and reused, which is a significant factor in the overall cost-effectiveness.[6]

Conclusion and Recommendation

The decision to use this compound as a chiral auxiliary in a synthetic campaign requires careful consideration of several factors.

Benefits:

  • Potential for High Stereoselectivity: The sterically demanding pivaloyl group is expected to provide excellent facial shielding, potentially leading to very high diastereoselectivity.

  • Accessibility from the Chiral Pool: D-valine is a readily available, albeit non-natural, amino acid, making the synthesis of the auxiliary feasible.

Drawbacks:

  • Lack of Commercial Availability: The apparent absence of this compound from major chemical catalogs necessitates in-house synthesis, adding steps and costs to the overall process.

  • Limited Performance Data: A lack of published, peer-reviewed data on its performance in standard asymmetric reactions makes it a higher-risk choice compared to well-established auxiliaries.

  • Cost of D-Valine: While not prohibitively expensive, the cost of D-valine is a factor to consider in the overall process economy, especially for large-scale synthesis.

Recommendation:

For academic research and small-scale synthesis where novel methods are being explored, the development and use of this compound could be a worthwhile endeavor, potentially leading to highly selective transformations.

However, for industrial applications and in drug development where time, cost, and reliability are paramount, established and commercially available chiral auxiliaries such as Evans' oxazolidinones remain the more prudent choice at present .[6] Their proven track record of high performance, predictable stereochemical outcomes, and ready availability provide a lower-risk and more time-efficient pathway to the desired chiral products.

Further research into the synthesis and application of this compound, with detailed reporting of yields, stereoselectivities, and cost analyses, is necessary before it can be recommended as a competitive alternative to the current state-of-the-art chiral auxiliaries.

References

A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic installation of stereocenters is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals where a single enantiomer often accounts for the desired therapeutic activity.[1] Chiral auxiliaries offer a robust and reliable method for controlling stereochemistry during carbon-carbon bond formation.[1][2] This guide provides a comparative analysis of common chiral auxiliaries for key asymmetric reactions, supported by experimental data and detailed protocols to aid in the selection of the optimal synthetic strategy.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction to produce a single diastereomer.[2] After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse.[2]

General Workflow of Chiral Auxiliary-Mediated Synthesis

The fundamental process involves three main stages: attachment of the auxiliary, the diastereoselective reaction, and removal of the auxiliary to yield the enantiomerically enriched product.

G cluster_workflow General Workflow A Achiral Substrate (e.g., Carboxylic Acid) C Attach Auxiliary (e.g., Acylation) A->C B Chiral Auxiliary (e.g., Evans Oxazolidinone) B->C D Substrate-Auxiliary Adduct C->D Formation of Adduct E Diastereoselective Reaction (e.g., Alkylation, Aldol) D->E Introduction of Chirality F Diastereomerically Pure Product E->F G Cleave Auxiliary (e.g., Hydrolysis) F->G Liberation of Product H Enantiomerically Pure Product G->H I Recovered Auxiliary G->I Recycle

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Asymmetric Alkylation Reactions

Asymmetric alkylation is a fundamental method for creating chiral centers α- to a carbonyl group. Evans' oxazolidinones and Myers' pseudoephedrine amides are two of the most effective and widely used auxiliaries for this transformation.

Data Comparison: Evans' Oxazolidinone vs. Pseudoephedrine
AuxiliarySubstrateBaseElectrophileConditionsYield (%)Diastereoselectivity (d.r. or d.e.)Reference
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone N-propionyl imideLDABenzyl BromideTHF, -78 °C80-94%>99% d.e.[3]
(4S)-4-benzyl-2-oxazolidinone N-propionyl imideNaHMDSAllyl IodideTHF, -78 °C85-95%98:2 d.r.[4][5]
(1R,2S)-Pseudoephedrine N-propionyl amideLDA, LiClEthyl IodideTHF, 0 °C91-97%>98% d.e.[3]
(1R,2S)-Pseudoephedrine N-propionyl amideLDA, LiClBenzyl BromideTHF, -78 °C to 0 °C91-95%>98% d.e.[3]
Experimental Protocols

Protocol 1: Alkylation using Evans' (4S)-4-benzyl-2-oxazolidinone Auxiliary [4][5][6]

  • Acylation: (4S)-4-benzyl-2-oxazolidinone (1.0 equiv) is dissolved in toluene. Triethylamine (1.5 equiv) and a catalytic amount of DMAP are added. Propionic anhydride (1.2 equiv) is added, and the mixture is heated to reflux for 30 minutes. After cooling, the reaction is quenched and extracted to yield the N-propionyl oxazolidinone.

  • Enolate Formation: The N-propionyl imide (1.0 equiv) is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere. Sodium bis(trimethylsilyl)amide (NaHMDS, 1.05 equiv) is added dropwise, and the solution is stirred for 30 minutes to form the (Z)-enolate.

  • Alkylation: Allyl iodide (1.2 equiv) is added dropwise to the enolate solution at -78 °C. The reaction is stirred for several hours until completion, as monitored by TLC.

  • Workup & Purification: The reaction is quenched with saturated aqueous NH₄Cl, warmed to room temperature, and extracted with an organic solvent. The combined organic layers are dried and concentrated. The resulting diastereomers are purified by column chromatography to isolate the major diastereomer.

  • Auxiliary Cleavage: The purified product is dissolved in a 4:1 mixture of THF/H₂O and cooled to 0 °C. Lithium hydroxide (LiOH, 2.0 equiv) and 30% aqueous hydrogen peroxide (H₂O₂, 4.0 equiv) are added.[4][7] The mixture is stirred for 1 hour. The reaction is quenched with aqueous sodium sulfite. The desired carboxylic acid is extracted, and the chiral auxiliary can be recovered from the aqueous layer.[6][7]

Protocol 2: Alkylation using (1R,2S)-Pseudoephedrine Auxiliary [2][3]

  • Amide Formation: Pseudoephedrine (1.0 equiv) is reacted with an acyl chloride or anhydride to form the corresponding amide.

  • Enolate Formation & Alkylation: The pseudoephedrine amide (1.0 equiv) and anhydrous lithium chloride (6.0 equiv) are dissolved in THF and cooled to the appropriate temperature (-78 °C or 0 °C). Lithium diisopropylamide (LDA, 2.2 equiv) is added to form the enolate. After stirring, the alkyl halide (e.g., benzyl bromide, 1.2 equiv) is added. The reaction is stirred until completion.

  • Workup & Auxiliary Removal: The reaction is quenched and the product is hydrolyzed under acidic (e.g., 3-6 N HCl) or basic conditions to release the chiral carboxylic acid and the water-soluble pseudoephedrine auxiliary, which can be recovered.[3]

Asymmetric Aldol Reactions

The aldol reaction is a powerful tool for constructing β-hydroxy carbonyl compounds, simultaneously creating up to two new stereocenters. Evans' oxazolidinones are considered the "gold standard" for achieving high diastereoselectivity in this reaction.[6][8] However, sulfur-based analogs have shown superior performance in specific cases, such as acetate aldol reactions.[9]

Data Comparison: Evans' Oxazolidinone vs. Thiazolidinethione
AuxiliaryAcyl GroupAldehydeConditionsYield (%)Diastereoselectivity (syn:anti)Reference
Evans' Oxazolidinone PropionylIsobutyraldehydeBu₂BOTf, Et₃N, CH₂Cl₂, -78 °C to 0 °C85%99:1 ("Evans" syn)[8][9]
Evans' Oxazolidinone AcetylBenzaldehydeBu₂BOTf, Et₃N-No Diastereoselectivity[9]
4(S)-isopropylthiazolidinethione AcetylBenzaldehydeTiCl₄ (1 equiv), (-)-Sparteine (1 equiv)85%96:4 (syn)[9]
Indene-based thiazolidinethione AcetylPropionaldehydeTiCl₄, (-)-Sparteine, CH₂Cl₂, -78 °C93%98:2 (syn)[9]
Experimental Protocols

Protocol 3: Evans' Asymmetric "Syn"-Aldol Reaction [8][10]

  • Enolate Formation: The N-acyl oxazolidinone (1.0 equiv) is dissolved in anhydrous CH₂Cl₂ and cooled to 0 °C. Di-n-butylboron triflate (Bu₂BOTf, 1.1 equiv) is added, followed by the dropwise addition of triethylamine (Et₃N, 1.2 equiv). The mixture is stirred for 30 minutes at 0 °C, then cooled to -78 °C to form the boron (Z)-enolate.

  • Aldol Addition: The aldehyde (1.2 equiv) is added dropwise at -78 °C. The reaction is stirred for 2 hours at -78 °C, then warmed to 0 °C and stirred for an additional hour.

  • Workup & Purification: The reaction is quenched by the addition of a pH 7 buffer and methanol. The mixture is concentrated, and the residue is treated with a 2:1 methanol/30% H₂O₂ solution to oxidize the boron byproducts. The product is then extracted, dried, and purified by chromatography.

  • Auxiliary Cleavage: Cleavage can be performed as described in Protocol 1, or via other methods such as reduction with LiBH₄ to yield the 1,3-diol.[11]

Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a powerful cycloaddition for forming six-membered rings with excellent stereocontrol.[12] Chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the diene's approach.

Data Comparison: Various Auxiliaries in Diels-Alder Reactions
AuxiliaryDienophileDieneLewis AcidYield (%)Diastereoselectivity (endo:exo / d.e.)Reference
(-)-8-phenylmenthol Acrylate5-benzyloxymethyl-cyclopentadiene--High (front-face attack)[2]
(1R,2S)-cis-1-amino-2-indanol derived AcrylateCyclopentadieneEt₂AlCl92%>98:2 endo:exo, 92% d.e.[13]
(R = i-Pr) acetal AcrylateCyclopentadieneEt₂AlCl-91:9 d.r.[14]
Experimental Protocols

Protocol 4: Diels-Alder using cis-1-Arylsulfonamido-2-indanol Auxiliary [13]

  • Dienophile Synthesis: The chiral auxiliary, (1R, 2S)-1-(p-toluenesulfonamido)-2-indanol, is reacted with acryloyl chloride in the presence of a base (e.g., triethylamine) in CH₂Cl₂ to form the acrylate ester dienophile.

  • Cycloaddition: The dienophile (1.0 equiv) is dissolved in CH₂Cl₂ and cooled to -78 °C. The Lewis acid, diethylaluminum chloride (Et₂AlCl, 2.0 equiv), is added, and the mixture is stirred. Freshly distilled cyclopentadiene (3.0 equiv) is then added. The reaction is stirred at -78 °C for several hours.

  • Workup & Purification: The reaction is quenched with saturated aqueous NaHCO₃ and extracted with CH₂Cl₂. The organic layers are combined, dried, and concentrated. The crude product is purified by silica gel chromatography.

  • Auxiliary Cleavage: The purified cycloadduct is hydrolyzed using aqueous lithium hydroxide in THF at room temperature. This cleaves the ester bond, yielding the optically active norbornene-2(S)-carboxylic acid and the recoverable chiral auxiliary.[13]

References

Pivaloyl Protection: A Superior Alternative to Boc and Cbz in Complex Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of multi-step organic synthesis, the strategic selection of protecting groups is paramount to achieving high yields and purity. While tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are mainstays in the protection of amines and other functional groups, the often-overlooked pivaloyl (Piv) group presents a compelling alternative, offering distinct advantages in terms of stability and orthogonality. This guide provides an objective comparison of pivaloyl protection against Boc and Cbz, supported by experimental data and detailed protocols, to inform the strategic design of complex synthetic routes.

Enhanced Stability of the Pivaloyl Group

The primary advantage of the pivaloyl group lies in its exceptional stability across a wide range of reaction conditions. This heightened stability is attributed to the steric hindrance imparted by the bulky tert-butyl group, which shields the carbonyl center from nucleophilic attack and enzymatic cleavage. In contrast, the Boc group is notoriously labile to acidic conditions, and the Cbz group is susceptible to hydrogenolysis.

A comparative analysis of the stability of these protecting groups reveals the superior resilience of the pivaloyl group.

Protecting GroupAcid Stability (TFA/DCM, 25°C)Base Stability (1M NaOH, 25°C)Hydrogenolysis (H₂, Pd/C)
Pivaloyl (Piv) StableVery Stable (Slow Hydrolysis)Stable
Boc Labile (t₁/₂ ~ minutes)StableStable
Cbz Moderately StableStableLabile

Note: Stability is relative and can be influenced by substrate and specific reaction conditions. Data is compiled from various sources in organic synthesis literature.

This enhanced stability makes the pivaloyl group the protecting group of choice when subsequent reaction steps involve harsh acidic or reductive conditions that would cleave Boc or Cbz groups, respectively.

Orthogonal Deprotection Strategies

The unique deprotection conditions of the pivaloyl group, typically requiring strong basic or reductive conditions (e.g., NaOH/MeOH, LiAlH₄), allow for its use in orthogonal protection strategies alongside Boc and Cbz.[1] This orthogonality is crucial in the synthesis of complex molecules with multiple functional groups that require sequential protection and deprotection.

Orthogonal_Deprotection Piv Piv-Protected Substrate Deprotected_Piv Deprotected Substrate Piv->Deprotected_Piv Strong Base (e.g., NaOH/MeOH) or LiAlH₄ Boc Boc-Protected Substrate Deprotected_Boc Deprotected Substrate Boc->Deprotected_Boc Strong Acid (e.g., TFA, HCl) Cbz Cbz-Protected Substrate Deprotected_Cbz Deprotected Substrate Cbz->Deprotected_Cbz Hydrogenolysis (H₂, Pd/C)

Experimental Protocols

Pivaloyl Protection of an Alcohol

Materials:

  • Alcohol (1.0 equiv)

  • Pivaloyl chloride (1.2 equiv)

  • Pyridine (2.0 equiv)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the alcohol in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine to the solution, followed by the dropwise addition of pivaloyl chloride.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the pivaloyl-protected alcohol.

Pivaloyl Deprotection using Lithium Aluminum Hydride

Materials:

  • Pivaloyl-protected compound (1.0 equiv)

  • Lithium aluminum hydride (LiAlH₄) (2.0-4.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend LiAlH₄ in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of the pivaloyl-protected compound in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to stir at room temperature or gently reflux for 2-6 hours, monitoring by TLC.

  • Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting mixture until a white precipitate forms.

  • Filter the mixture through a pad of Celite®, washing the filter cake with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the deprotected product.

Boc Protection of an Amine

Materials:

  • Amine (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve the amine in DCM or THF.

  • Add the base (TEA or DIPEA), followed by Boc₂O.

  • Stir the reaction at room temperature for 1-12 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the Boc-protected amine.

Boc Deprotection using Trifluoroacetic Acid

Materials:

  • Boc-protected amine (1.0 equiv)

  • Trifluoroacetic acid (TFA) (10-50% in DCM, v/v)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected amine in DCM.

  • Add the TFA solution and stir at room temperature for 30 minutes to 2 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • To neutralize the TFA salt, dissolve the residue in a suitable solvent and wash with a saturated NaHCO₃ solution or pass it through a short plug of basic alumina.

  • Extract the aqueous layer with an organic solvent, combine the organic layers, dry, and concentrate to obtain the deprotected amine.

Cbz Protection of an Amine

Materials:

  • Amine (1.0 equiv)

  • Benzyl chloroformate (Cbz-Cl) (1.1 equiv)

  • Aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution

  • Dioxane or THF

Procedure:

  • Dissolve the amine in a mixture of dioxane (or THF) and water.

  • Cool the solution to 0 °C and add the aqueous base solution.

  • Add Cbz-Cl dropwise while vigorously stirring, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the Cbz-protected amine.

Cbz Deprotection by Hydrogenolysis

Materials:

  • Cbz-protected amine (1.0 equiv)

  • Palladium on carbon (Pd/C) (5-10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the Cbz-protected amine in MeOH or EtOH in a flask suitable for hydrogenation.

  • Carefully add the Pd/C catalyst.

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon or hydrogenation apparatus) with vigorous stirring.

  • Monitor the reaction by TLC until completion (typically 1-16 hours).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Strategic Application of Pivaloyl Protection

The decision to employ pivaloyl protection should be guided by the overall synthetic strategy. The following decision-making workflow can aid in the selection of the appropriate protecting group.

Protecting_Group_Selection Start Select Protecting Group for R-XH (X = O, N) Acid_Stable Is acid stability required? Start->Acid_Stable Base_Stable Is base stability required? Acid_Stable->Base_Stable No H2_Stable Is stability to hydrogenolysis required? Acid_Stable->H2_Stable Yes Use_Boc Use Boc Base_Stable->Use_Boc Yes Consider_Other Consider other protecting groups Base_Stable->Consider_Other No Use_Piv Use Pivaloyl (Piv) H2_Stable->Use_Piv Yes Use_Cbz Use Cbz H2_Stable->Use_Cbz No

Conclusion

References

Pivaloyl-D-valine in Total Synthesis: A Comparative Review of Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is a cornerstone of modern synthetic chemistry. Chiral auxiliaries are powerful tools in this endeavor, temporarily imparting chirality to a molecule to direct stereoselective transformations. This guide provides a comprehensive literature review of the applications of D-valine derived chiral auxiliaries, with a specific focus on the potential role of N-pivaloyl-D-valine, in the context of total synthesis. We will objectively compare its theoretical performance with established alternatives, supported by available experimental data for analogous structures.

While specific examples of N-pivaloyl-D-valine as a chiral auxiliary in the total synthesis of natural products are not prominently documented in peer-reviewed literature under this exact name, its structural features allow for a thorough comparison with widely used chiral auxiliaries. D-valine, as a readily available chiral building block, serves as a common scaffold for the synthesis of various chiral auxiliaries.[1][2] The N-acyl group plays a crucial role in modulating the steric and electronic properties of the auxiliary, thereby influencing the stereochemical outcome of a reaction. The pivaloyl group, with its bulky tert-butyl substituent, is expected to provide a high degree of steric hindrance, which can be advantageous in forcing a reaction to proceed from a specific face of a prochiral substrate.

General Principles of Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliaries are temporarily attached to a prochiral substrate to form a diastereomeric intermediate. This intermediate then undergoes a stereoselective reaction, where the chiral auxiliary directs the approach of a reagent to one face of the molecule. Finally, the auxiliary is cleaved to yield the desired enantiomerically enriched product, and the auxiliary can often be recovered and reused.[3]

The general workflow for the application of a chiral auxiliary, such as one derived from D-valine, is depicted in the following diagram:

G cluster_0 Chiral Auxiliary Workflow Prochiral Substrate Prochiral Substrate Diastereomeric Intermediate Diastereomeric Intermediate Prochiral Substrate->Diastereomeric Intermediate Attachment Chiral Auxiliary (e.g., Pivaloyl-D-valine) Chiral Auxiliary (e.g., this compound) Chiral Auxiliary (e.g., this compound)->Diastereomeric Intermediate Stereoselective Reaction Stereoselective Reaction Diastereomeric Intermediate->Stereoselective Reaction Diastereomerically Enriched Product Diastereomerically Enriched Product Stereoselective Reaction->Diastereomerically Enriched Product Cleavage of Auxiliary Cleavage of Auxiliary Diastereomerically Enriched Product->Cleavage of Auxiliary Enantiomerically Enriched Product Enantiomerically Enriched Product Cleavage of Auxiliary->Enantiomerically Enriched Product Recovered Chiral Auxiliary Recovered Chiral Auxiliary Cleavage of Auxiliary->Recovered Chiral Auxiliary

A generalized workflow for employing a chiral auxiliary in asymmetric synthesis.

Comparison of D-Valine Derived Auxiliaries with Established Chiral Auxiliaries

The effectiveness of a chiral auxiliary is typically evaluated based on several factors, including the diastereoselectivity of the key reaction, the ease of attachment and removal of the auxiliary, and the ability to recover the auxiliary in high yield. Below is a comparison of the expected performance of an N-pivaloyl-D-valine derived auxiliary with two of the most successful classes of chiral auxiliaries: Evans' oxazolidinones and Oppolzer's camphorsultams.

Chiral AuxiliaryKey Structural FeatureTypical ApplicationsDiastereoselectivity (d.r.)Cleavage ConditionsAuxiliary Recovery
N-Pivaloyl-D-valine (Hypothetical) Bulky N-pivaloyl group on a D-valine scaffoldAsymmetric alkylations, aldol reactions, conjugate additionsExpected to be high due to steric hindranceLikely requires strong hydrolytic conditions (acidic or basic)Potentially good
Evans' Oxazolidinones Rigid oxazolidinone ring derived from amino alcoholsAsymmetric alkylations, aldol reactions, acylationsGenerally >95:5LiOH/H₂O₂, LiBH₄, etc. (mild to moderate)Good to excellent
Oppolzer's Camphorsultams Rigid sultam structure derived from camphorAsymmetric alkylations, aldol reactions, Diels-Alder reactionsGenerally >98:2LiAlH₄, hydrolysis (can be harsh)Good to excellent
Evans' Oxazolidinones

Developed by David A. Evans, these auxiliaries are derived from readily available amino alcohols. The rigid oxazolidinone ring system provides a well-defined conformational bias, leading to high levels of stereocontrol in a variety of C-C bond-forming reactions.[4] For instance, in asymmetric alkylation reactions, the enolate of an N-acyloxazolidinone adopts a chelated transition state that effectively shields one face of the enolate, leading to excellent diastereoselectivity.

Oppolzer's Camphorsultams

Based on the naturally occurring chiral molecule camphor, Oppolzer's sultams offer a highly rigid and predictable platform for asymmetric transformations. The sulfonyl group and the bicyclic camphor scaffold create a sterically demanding environment that directs incoming electrophiles with exceptional fidelity. These auxiliaries have proven particularly effective in asymmetric Diels-Alder reactions and alkylations.

The Potential of N-Pivaloyl-D-valine

An N-pivaloyl-D-valine auxiliary would likely be employed in similar transformations, such as the diastereoselective alkylation of an enolate. The bulky pivaloyl group would be expected to play a key role in shielding one face of the enolate, analogous to the phenyl group in Evans' valinol-derived oxazolidinone.

G cluster_1 Asymmetric Enolate Alkylation N-Acyl D-Valine Derivative N-Acyl D-Valine Derivative Chelated Enolate Chelated Enolate N-Acyl D-Valine Derivative->Chelated Enolate Deprotonation Base (e.g., LDA) Base (e.g., LDA) Base (e.g., LDA)->Chelated Enolate Shielded Face Shielded Face Chelated Enolate->Shielded Face Diastereomerically Enriched Product Diastereomerically Enriched Product Chelated Enolate->Diastereomerically Enriched Product Alkylation Electrophile (R-X) Electrophile (R-X) Unhindered Attack Unhindered Attack Electrophile (R-X)->Unhindered Attack Electrophile (R-X)->Diastereomerically Enriched Product

References

A Comparative Guide to the Scalability of Chiral Auxiliary Methods

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of asymmetric synthesis, particularly within pharmaceutical and drug development, the reliable and predictable control of stereochemistry is paramount. Chiral auxiliaries, stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, represent a robust and well-established strategy to achieve this control.[1] While often compared to catalytic asymmetric methods, the use of chiral auxiliaries remains a cornerstone in both academic research and industrial-scale synthesis due to their versatility, high fidelity, and the often straightforward purification of diastereomeric products.[1][2]

This guide provides an objective comparison of common chiral auxiliary methods, with a specific focus on their scalability. For professionals in drug development and process chemistry, scalability is a critical factor, encompassing not just chemical yield and stereoselectivity, but also cost, safety, operational simplicity, and the efficiency of auxiliary recovery.

General Workflow of Chiral Auxiliary-Mediated Synthesis

The application of a chiral auxiliary follows a three-step sequence: covalent attachment to a prochiral substrate, a diastereoselective transformation, and subsequent cleavage to release the chiral product and recover the auxiliary for potential reuse.[1] This process is fundamental to understanding the overall efficiency and scalability of any auxiliary-based method.

G sub Prochiral Substrate adduct Substrate-Auxiliary Adduct sub->adduct 1. Attachment aux Chiral Auxiliary aux->adduct diastereomer Diastereomeric Product adduct->diastereomer 2. Diastereoselective      Reaction reagent Reagent(s) reagent->diastereomer product Enantiopure Product diastereomer->product 3. Cleavage rec_aux Recovered Auxiliary diastereomer->rec_aux 3. Cleavage rec_aux->aux Recycle

Caption: General workflow for asymmetric synthesis using a recyclable chiral auxiliary.

Key Factors for Scalability Assessment

The industrial viability of a chiral auxiliary method is determined by a combination of factors. A scalable process must be not only high-yielding and selective but also economically and environmentally sustainable. The Process Mass Intensity (PMI), which measures the total mass of materials used to produce a certain mass of product, is a key metric for evaluating the "greenness" and efficiency of a process.[3][4]

G center Scalability of Chiral Auxiliary Method cost Cost & Availability of Auxiliary center->cost conditions Reaction Conditions (Temp, Pressure, Reagents) center->conditions selectivity Diastereoselectivity & Yield center->selectivity recovery Auxiliary Recovery & Recyclability center->recovery purification Purification Method (Crystallization vs. Chrom.) center->purification safety Safety & Waste (PMI) center->safety

Caption: Critical factors influencing the scalability of a chiral auxiliary process.

Comparative Data of Common Chiral Auxiliaries

The following table summarizes the key performance and scalability metrics for four widely used classes of chiral auxiliaries: Evans' Oxazolidinones, Oppolzer's Camphorsultam, Myers' Pseudoephedrine, and 8-Phenylmenthol derivatives.

FeatureEvans' OxazolidinonesOppolzer's CamphorsultamMyers' Pseudoephedrine8-Phenylmenthol Derivatives
Typical Reactions Aldol, Alkylation, Michael Addition, Diels-Alder[]Alkylation, Aldol, Michael Addition, Diels-AlderAlkylation, Michael Addition[6]Diels-Alder, Ene Reactions, Cuprate Additions
Diastereoselectivity (de) Excellent (>99% de common)[7]Excellent (>95% de common)[8]Very Good to Excellent (>95% de)Good to Excellent (often >90% de)
Product Crystallinity Variable, often requires chromatographyGenerally high, products are often crystalline[8]Products often require transformation before purificationVariable
Auxiliary Cost Moderate to HighModerate to HighLow (both enantiomers are inexpensive commodity chemicals)[9]High (difficult to prepare)[1][10]
Attachment Conditions Strong base (n-BuLi or LDA) followed by acylation[11]Acylation with acid chlorideDirect acylation in high yield[9]Acylation of the alcohol
Cleavage Conditions Mild to Harsh (LiOH/H₂O₂, LiBH₄, Weinreb amination, etc.)Mild (e.g., LiOH/H₂O₂, hydrolysis)Mild (acid/base hydrolysis, reduction)[1][9]Mild (hydrolysis, reduction)
Auxiliary Recovery Good to ExcellentExcellent, often recovered by crystallization[8][12]Excellent, recoverable and reusable[1]Good, can be aided by polymer supports[13]
Scalability Concerns LiOH/H₂O₂ cleavage can evolve oxygen, a safety risk at scale.[14]High cost of the auxiliary can be a factor.Auxiliary is a controlled substance precursor in some jurisdictions.High cost and difficult preparation of the auxiliary.[10]
Key Advantage Extremely high and predictable selectivity for a wide range of reactions.High crystallinity of products simplifies purification.[8][15]Low cost, high atom economy, direct access to acids, alcohols, aldehydes, ketones.[9]High steric hindrance provides good facial shielding.

In-Depth Analysis and Experimental Protocols

Evans' Oxazolidinones

Developed by David A. Evans, oxazolidinone auxiliaries are arguably the most famous and widely used for their exceptional and predictable stereocontrol in aldol and alkylation reactions.[7][10] They are readily prepared from corresponding amino acids.[16] The rigid chelated transition states formed with metal enolates (typically boron or lithium) are responsible for the high levels of induction.

Scalability Considerations: The reliability and high diastereoselectivity make Evans' auxiliaries a frequent choice for complex molecule synthesis.[1] The primary scalability challenge lies in the cleavage step. The common use of lithium hydroxide and hydrogen peroxide (LiOH/H₂O₂) to hydrolyze the N-acyl imide can generate stoichiometric amounts of oxygen gas, posing a significant safety hazard in large, enclosed reactors.[14] Careful process safety studies and engineering controls are required to manage this risk.

Representative Experimental Protocol: Asymmetric Alkylation (Adapted from Evans, D. A. et al., J. Am. Chem. Soc. 1982, 104, 1737-1739 and Williams College Chemistry Department)[17]

  • Acylation: (R)-4-benzyl-2-oxazolidinone (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C. n-Butyllithium (1.05 eq) is added dropwise, and the solution is stirred for 15 minutes. Propionyl chloride (1.1 eq) is then added, and the reaction is stirred for 1 hour before quenching with aqueous NH₄Cl and extracting.

  • Alkylation: The resulting N-propionyl oxazolidinone (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C. Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) is added, and the mixture is stirred for 30 minutes to form the sodium enolate. Benzyl bromide (1.2 eq) is then added, and the reaction is allowed to warm to 0 °C over 4 hours.

  • Cleavage and Recovery: The product from the alkylation step is dissolved in a 3:1 mixture of THF and water. The solution is cooled to 0 °C, and hydrogen peroxide (30% aq., 4.0 eq) followed by lithium hydroxide (1.2 eq) are added. The mixture is stirred for 4 hours. The reaction is quenched with sodium sulfite solution. The desired carboxylic acid is isolated from the aqueous layer after acidification, and the chiral auxiliary is recovered from the organic layer, typically by crystallization.[17]

Oppolzer's Camphorsultam

Derived from naturally occurring camphor, Oppolzer's camphorsultam is another highly effective chiral auxiliary. A key advantage in terms of scalability is that the resulting N-acylsultam derivatives are often highly crystalline, which allows for easy purification by recrystallization, avoiding the need for large-scale column chromatography.[8][15]

Scalability Considerations: The recyclability of camphorsultam is excellent.[8] Recent advancements have demonstrated its use in continuous flow systems where the auxiliary is separated and recycled in real-time.[12][18] This approach dramatically improves the atom and step economy, addressing a major criticism of stoichiometric auxiliaries and making it highly attractive for industrial production.[12] While the initial cost is a consideration, efficient recycling can make the process economically viable.

Representative Experimental Protocol: Asymmetric Michael Addition (Adapted from J. Org. Chem. 2016, 81, 3890-3900)[8]

  • Acylation: To a solution of Oppolzer's sultam (1.0 eq) in anhydrous THF at 0 °C, n-butyllithium (1.05 eq) is added. After stirring for 30 minutes, the solution is cooled to -78 °C and crotonyl chloride (1.1 eq) is added. The reaction is stirred for 2 hours before quenching.

  • Michael Addition: The N-crotonylsultam (1.0 eq) and a thiol (1.2 eq) are dissolved in CH₂Cl₂ and cooled to 0 °C. A Lewis acid catalyst (e.g., TiCl₄, 0.1 eq) is added, and the reaction is stirred until completion (monitored by TLC).

  • Cleavage and Recovery: The resulting adduct is dissolved in THF/water. Lithium hydroxide (2.0 eq) is added, and the mixture is stirred at room temperature. After completion, the product is extracted, and the aqueous layer contains the lithium salt of the recovered camphorsultam, which can be isolated by acidification and extraction.

Myers' Pseudoephedrine Amides

Andrew Myers developed a practical and cost-effective method using pseudoephedrine as a chiral auxiliary. Both enantiomers of pseudoephedrine are inexpensive, readily available bulk chemicals.[9] The auxiliary is easily attached to carboxylic acids to form tertiary amides. Subsequent deprotonation and alkylation proceed with high diastereoselectivity.

Scalability Considerations: This method is highly scalable due to the low cost of the auxiliary and the operational simplicity. A significant advantage is the versatility of the cleavage step, which can provide direct access to highly enantiomerically enriched carboxylic acids, alcohols, aldehydes, or ketones in a single operation.[9] The auxiliary is recovered in high yield and can be reused.[1] One potential hurdle for industrial application is that pseudoephedrine is a regulated chemical in many countries due to its use as a precursor in illicit drug manufacture.

Representative Experimental Protocol: Asymmetric Alkylation to form a Carboxylic Acid (Adapted from Myers, A. G. et al., J. Am. Chem. Soc. 1997, 119, 6496-6511)

  • Amide Formation: A carboxylic acid (1.0 eq) is refluxed with thionyl chloride to form the acid chloride. After removing excess SOCl₂, the crude acid chloride is dissolved in CH₂Cl₂ and added to a solution of (+)-pseudoephedrine (1.1 eq) and pyridine (1.5 eq) at 0 °C.

  • Alkylation: The pseudoephedrine amide (1.0 eq) is dissolved in anhydrous THF with anhydrous LiCl (6.0 eq) and cooled to -78 °C. LDA (1.05 eq) is added, and the mixture is stirred for 1 hour. An alkyl halide (1.2 eq) is then added, and the reaction is slowly warmed to 0 °C over several hours.

  • Cleavage and Recovery: The crude, alkylated pseudoephedrine amide is dissolved in a THF/water mixture and sulfuric acid is added. The mixture is heated to reflux for 12 hours. Upon cooling, the aqueous solution is basified to recover the pseudoephedrine by extraction. The aqueous layer is then re-acidified to isolate the enantiomerically enriched carboxylic acid product by extraction.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.